molecular formula C10H16N2 B1216262 4-[2-(Dimethylamino)ethyl]aniline CAS No. 5636-52-2

4-[2-(Dimethylamino)ethyl]aniline

Cat. No.: B1216262
CAS No.: 5636-52-2
M. Wt: 164.25 g/mol
InChI Key: BODSPBSIEGRURL-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]aniline, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKPVBDOPPWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304835
Record name 4-(2-Dimethylaminoethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-52-2
Record name 4-(2-Dimethylaminoethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5636-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Dimethylaminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-[2-(Dimethylamino)ethyl]aniline CAS number 5636-52-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-[2-(Dimethylamino)ethyl]aniline (CAS: 5636-52-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 5636-52-2), a versatile bifunctional molecule of significant interest to researchers in drug development, materials science, and synthetic chemistry. The document details its physicochemical properties, outlines a robust, literature-derived synthesis and purification workflow, and explores its key applications as a pivotal building block. Particular emphasis is placed on its role as a key intermediate in the synthesis of targeted pharmaceuticals, such as the oncology drug Omisertinib. Methodologies for analytical characterization and essential safety and handling protocols are also presented to provide a complete resource for laboratory professionals.

Physicochemical Profile

This compound, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline or DMAPEA, is an aromatic amine distinguished by the presence of both a primary aniline amine and a tertiary dimethylamino group.[1][2][3] This dual functionality is central to its reactivity and utility in diverse chemical syntheses.

Identification and Nomenclature
PropertyValue
CAS Number 5636-52-2[2][3][4][5][6]
IUPAC Name This compound[1]
Synonyms DMAPEA, 4-dimethylaminophenethylamine, 4-N,N-dimethylaminophenethylamine[1]
Molecular Formula C₁₀H₁₆N₂[1][2][3][5]
Molecular Weight 164.25 g/mol [1][2][3][5]
SMILES CN(C)CCC1=CC=C(C=C1)N[1]
InChI Key BODSPBSIEGRURL-UHFFFAOYSA-N[1]
Physical and Chemical Properties

The compound's amphiphilic nature, stemming from a hydrophobic aromatic core and hydrophilic amine groups, dictates its physical properties.[1]

PropertyValue
Appearance White solid or colorless liquid.[2][3]
Melting Point 40-42 °C[4]
Boiling Point 260-265 °C (at 760 mmHg); 137-138 °C (at 6 mmHg)[1][4]
Solubility Freely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); moderately soluble in water.[1]
Purity Commercially available with purity typically ≥98% (by NMR).[2]

Synthesis and Purification

The most logical and widely applicable synthesis of this compound involves the reduction of its corresponding nitro-aromatic precursor, N,N-dimethyl-2-(4-nitrophenyl)ethanamine.[7] This strategy is a cornerstone of amine synthesis due to the reliable and high-yielding nature of aromatic nitro group reductions.

Synthetic Pathway Overview

The synthesis can be envisioned as a two-stage process: first, the preparation of the nitro-intermediate, followed by its reduction to the target aniline. This pathway ensures precise control over the introduction of the primary amine functionality.

G Target This compound Precursor N,N-Dimethyl-2-(4-nitrophenyl)ethanamine Target->Precursor Reduction (e.g., H₂, Raney Ni) Start 4-Nitrophenethylamine Precursor->Start Reductive Amination or N-methylation

Caption: A logical synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established chemical transformations for similar substrates.[8][9]

Step A: Synthesis of N,N-Dimethyl-2-(4-nitrophenyl)ethanamine (Precursor)

This step involves the dimethylation of 4-nitrophenethylamine. While various methods exist, reductive amination offers a controlled approach.

  • Reaction Setup: To a solution of 4-nitrophenethylamine hydrochloride (1 equivalent) in methanol, add formaldehyde (2.5 equivalents, 37% aqueous solution).

  • Reductive Amination: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume under vacuum. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N,N-dimethyl-2-(4-nitrophenyl)ethanamine, which can be used in the next step without further purification or purified by column chromatography.

Step B: Reduction to this compound

The final step is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method.[8]

  • Reaction Setup: Dissolve the precursor from Step A in ethanol or methanol in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Add Raney Nickel (5-10% by weight) as a slurry in the same solvent. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to meet the standards for research and development applications.

G cluster_purification Purification cluster_analysis Analysis & QC Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Combine Pure Fractions Column->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Pure Purified Product Solvent->Pure Final Product HPLC HPLC (>98% Purity) Pure->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) Pure->NMR MS Mass Spectrometry (Molecular Weight) Pure->MS

Caption: Standard workflow for the purification and quality control of the final product.

Key Applications in Scientific Research

The unique structure of this compound makes it a valuable component in several high-value applications.

Role in Pharmaceutical Synthesis

The compound is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][10]

  • Oncology: It serves as a key intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[1]

  • General Drug Development: Its aniline and dimethylamino groups provide reactive handles for constructing a wide range of molecular scaffolds, making it relevant for creating compounds targeting various biological pathways.[2][11] It has also been incorporated into structures evaluated for antiallergy activity.[12]

Biological Activity and Pharmacological Interest

Beyond its role as a synthetic intermediate, this compound has demonstrated intrinsic biological activity.

  • Ion Channel Inhibition: Studies have shown it to be an inhibitor of the Eag-1 potassium ion channel.[1] Since this channel is implicated in cancer biology, its inhibition can lead to apoptosis (programmed cell death) in tumor cells, suggesting potential therapeutic applications in oncology.[1]

Applications in Materials and Dye Chemistry

The reactivity of the aniline moiety makes the compound useful in polymerization and dye synthesis.

  • Polymer Chemistry: It can function as a curing agent or crosslinker, helping to enhance the mechanical properties and thermal stability of polymer formulations.[1]

  • Dyes and Pigments: It acts as a coupling agent or intermediate in the manufacture of various dyes, contributing to color vibrancy and stability.[1][2][3]

G center_node This compound pharma Pharmaceuticals center_node->pharma Key Intermediate biotech Biotechnology center_node->biotech Bioconjugation materials Material Science center_node->materials Curing Agent / Dyes sub_pharma1 Oncology (Omisertinib) pharma->sub_pharma1 sub_pharma2 Ion Channel Blockade pharma->sub_pharma2 sub_biotech1 Targeted Drug Delivery biotech->sub_biotech1 sub_materials1 Polymers materials->sub_materials1 sub_materials2 Pigments materials->sub_materials2

Caption: Major application areas for this compound.

Analytical Methodologies

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining purity. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is typically effective for analyzing aniline derivatives.[13]

  • Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) is also a suitable technique for analyzing aniline compounds, as outlined in methods like EPA 8131.[14]

Recommended Protocol: HPLC Purity Analysis

This protocol is a standard starting point for method development.

  • System: HPLC with UV Detector.

  • Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

Hazard Identification
Hazard ClassGHS Statement
Skin Irritation H315: Causes skin irritation.[4]
Eye Irritation H319: Causes serious eye irritation.[4]
Respiratory Irritation H335: May cause respiratory irritation.[4]
Acute Toxicity May be toxic if swallowed, in contact with skin, or if inhaled.[15]
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects.
Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[15] In case of contact, immediately flush skin or eyes with copious amounts of water.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Several suppliers recommend refrigerated storage at 0-8 °C.[2][3]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and sources of ignition.[15]

Conclusion

This compound is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied sciences. Its straightforward, high-yielding synthesis and versatile reactive sites make it an invaluable building block for drug discovery, particularly in oncology, as well as for the development of advanced materials. The information and protocols provided in this guide are intended to equip researchers and scientists with the necessary technical knowledge to safely and effectively utilize this compound in their work.

References

An In-Depth Technical Guide to the Physical Properties of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in the synthesis of a variety of biologically active molecules and materials, a thorough understanding of the physical properties of 4-[2-(Dimethylamino)ethyl]aniline is paramount for its effective handling, characterization, and application in research and development. This guide, compiled from a Senior Application Scientist's perspective, provides a detailed examination of the core physical characteristics of this compound, moving beyond a simple datasheet to offer insights into the causality behind its properties and the methodologies for their determination. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and empowering researchers to confidently work with this versatile molecule.

Core Molecular and Physical Characteristics

This compound, also known by synonyms such as 4-dimethylaminophenethylamine, is an aromatic amine featuring both a primary aniline amine and a tertiary dimethylamino group.[1] This unique structure imparts a combination of hydrophobic and hydrophilic characteristics, influencing its behavior in various chemical and biological systems.

Structural and General Information

PropertyValueSource(s)
CAS Number 5636-52-2[1]
Molecular Formula C₁₀H₁₆N₂[1]
Molecular Weight 164.25 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-dimethylaminophenethylamine, 4-N,N-dimethylaminophenethylamine, DMAPEA[1]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];

// Benzene Ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];

// Substituents
N1 [pos="0,2!", label="NH₂"];
C7 [pos="0,-2!", label="CH₂"];
C8 [pos="0,-3!", label="CH₂"];
N2 [pos="0,-4!", label="N"];
C9 [pos="-0.87,-4.5!", label="CH₃"];
C10 [pos="0.87,-4.5!", label="CH₃"];

// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- N1;
C4 -- C7;
C7 -- C8;
C8 -- N2;
N2 -- C9;
N2 -- C10;

// Aromatic circle (approximated with nodes)
p1 [pos="0,0", shape=point, width=0.01, height=0.01];

}

Caption: Molecular Structure of this compound.

Physical State and Appearance

At ambient conditions (25°C), this compound is typically a colorless to pale yellow liquid.[1] The yellow hue can intensify upon exposure to air and light due to slow oxidation of the aniline group.[1] It possesses a characteristic fishy, amine-like odor, which is common for low-molecular-weight amines.[1] The liquid state at room temperature is a result of its moderate molecular weight and the lack of strong, extensive intermolecular hydrogen bonding that would favor solidification.[1] While some sources may describe it as a white solid, this may refer to the compound at lower temperatures or to its dihydrochloride salt, which is a solid that enhances solubility and stability in aqueous environments.

Key Physical Properties: A Tabular Summary

Physical PropertyValue / DescriptionNotes and Comparative Data
Melting Point Below room temperature[1]The liquid state at 25°C supports this. For comparison, the related compound 4-Ethylaniline has a melting point of -5 °C.
Boiling Point 260–265 °C (at atmospheric pressure)[1]The relatively high boiling point is due to its molecular weight and the presence of polar amine groups which increase intermolecular van der Waals forces and dipole-dipole interactions.[1]
Density Not experimentally determined in searched literature.For comparison, the density of N,N-Dimethylphenethylamine is 0.89 g/mL at 25 °C, and 4-Ethylaniline is 0.975 g/mL at 25 °C.[2]
Refractive Index Not experimentally determined in searched literature.For comparison, the refractive index (n20/D) of N,N-Dimethylphenethylamine is 1.502, and 4-Ethylaniline is 1.554.[2]
Solubility Moderately soluble in water. Freely soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide.[1]The amphiphilic nature, with a hydrophobic aromatic ring and hydrophilic amine groups, governs its solubility profile.[1]

Experimental Methodologies for Property Determination

To ensure the accuracy and reproducibility of physical property data, standardized experimental protocols are essential. The following sections detail the principles and step-by-step procedures for determining the key physical properties of liquid amines like this compound.

Determination of Boiling Point

The boiling point is a critical parameter for purification and handling. For high-boiling liquids, several methods can be employed.

This is a classical and accurate method, particularly when purification is also desired.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this equilibrium is achieved, and the temperature of the vapor phase remains constant.

  • Protocol:

    • Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

    • Place a small volume of this compound and a boiling chip or magnetic stir bar into the round-bottom flask.

    • Position the thermometer so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

    • Gently heat the flask.

    • Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This is the boiling point.

    • It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

This micro-method is suitable when only a small amount of the substance is available.

  • Principle: A small, inverted capillary tube traps air. When the sample is heated, the air expands and is replaced by the substance's vapor. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, causing a rapid stream of bubbles to emerge. Upon cooling, the liquid will be drawn back into the capillary at the boiling point.

  • Protocol:

    • Seal one end of a small capillary tube.

    • Place a few drops of this compound into a small test tube.

    • Place the sealed capillary tube, open end down, into the test tube.

    • Attach the test tube to a thermometer.

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

    • Heat the bath slowly and observe the capillary.

    • Note the temperature at which a continuous stream of bubbles emerges from the capillary.

    • Remove the heat and allow the apparatus to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Caption: Experimental workflows for boiling point determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy:

    • Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Ethyl Protons: The two methylene groups of the ethyl chain will likely appear as two triplets, with the group adjacent to the aromatic ring appearing further downfield than the one adjacent to the dimethylamino group.

    • Dimethyl Protons: The six protons of the two methyl groups attached to the nitrogen will appear as a singlet, typically in the δ 2.0-3.0 ppm region.

    • Aniline Protons: The two protons of the primary amine group will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the 1,4-disubstitution pattern. The carbon attached to the primary amine group will be significantly upfield, while the carbon attached to the ethyl group will be downfield.

    • Ethyl Carbons: Two distinct signals are expected for the two methylene carbons.

    • Dimethyl Carbons: One signal is expected for the two equivalent methyl carbons.

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H Stretching: The primary amine group will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

    • C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

    • C=C Stretching: Aromatic ring stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

    • C-N Stretching: The C-N stretching of the aromatic amine will likely appear in the 1250-1350 cm⁻¹ range, while the aliphatic C-N stretch will be in the 1020-1250 cm⁻¹ region.

    • N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Fragmentation:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (164.25 m/z) is expected.

    • Major Fragmentations: Cleavage of the ethyl chain is a likely fragmentation pathway. A prominent fragment would be the loss of the dimethylaminoethyl group, leading to a fragment with an m/z of 106. Another significant fragmentation would be the cleavage between the two methylene groups, resulting in a fragment containing the dimethylamino group with an m/z of 58.[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

  • General Hazards: May cause skin and eye irritation.[1] It is likely flammable as an organic compound.[1]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[1]

Conclusion

This technical guide provides a comprehensive overview of the physical properties of this compound, grounded in established scientific principles and experimental methodologies. While some experimental data, particularly for density, refractive index, and NMR spectroscopy, require further investigation, the information presented here offers a robust foundation for researchers and drug development professionals. By understanding the causality behind its physical characteristics and the proper techniques for their measurement, scientists can more effectively and safely utilize this important chemical intermediate in their research endeavors.

References

4-[2-(Dimethylamino)ethyl]aniline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-[2-(Dimethylamino)ethyl]aniline: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound of significant interest to researchers and industry professionals. Possessing both a primary aromatic amine and a tertiary aliphatic amine, this molecule serves as a crucial building block and intermediate in a wide array of applications. This document details its chemical identity, physicochemical properties, principal synthetic routes, and key areas of application, with a particular focus on its role in the development of pharmaceuticals, advanced polymers, and high-performance dyes. By synthesizing data from established chemical literature and supplier specifications, this guide aims to be an authoritative resource for professionals in drug development, materials science, and synthetic chemistry.

Chemical Identity and Core Properties

This compound is an organic compound characterized by an aniline core substituted at the para position with a dimethylaminoethyl group. This unique structure confers a dual reactivity profile, making it a valuable intermediate in multi-step organic synthesis.

Nomenclature and Chemical Identifiers

The compound is recognized by several names and registry numbers across chemical databases, which are summarized below for clarity and cross-referencing.

IdentifierValue
IUPAC Name This compound[1][2]
Synonyms 4-(2-Dimethylamino-ethyl)aniline, N,N-Dimethyl-4-(2-aminoethyl)aniline[3][4]
CAS Number 5636-52-2[3][5][6]
Molecular Formula C10H16N2[3][5][6]
Molecular Weight 164.25 g/mol [3][6]
PubChem CID 14939861[3]
MDL Number MFCD04114509[3][6]
Chemical Structure

The structure consists of a central benzene ring with two functional groups located in a 1,4- (para) substitution pattern: a primary amine (-NH2) and a 2-(dimethylamino)ethyl [-CH2CH2N(CH3)2] chain.

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various synthetic protocols.

PropertyValueSource
Appearance White solid[3]
Solubility Freely soluble in polar organic solvents (methanol, ethanol, acetone, DMSO); moderately soluble in water.[4][4]
Storage Conditions 0-8 °C for long-term stability.[3][3]
Reactivity Profile Reacts with strong acids and oxidizing agents.[4][4]

The molecule's amphiphilic character, stemming from its hydrophobic aromatic ring and hydrophilic amine functionalities, governs its solubility profile.[4]

Synthesis and Chemical Reactivity

The synthesis of this compound is not commonly detailed in introductory literature but can be achieved through established organic chemistry transformations. Its reactivity is dominated by the nucleophilic character of its two distinct amine groups.

Retrosynthetic Analysis and Synthetic Strategy

A logical synthetic approach involves the construction of the C-C and C-N bonds on the aromatic ring, followed by the manipulation of functional groups. A plausible pathway starts from a commercially available para-substituted nitrobenzene derivative, which is subsequently reduced to the target aniline.

G Target This compound Intermediate1 4-[2-(Dimethylamino)ethyl]nitrobenzene Target->Intermediate1 Functional Group Interconversion Precursor1 4-(2-Bromoethyl)nitrobenzene Intermediate1->Precursor1 C-N Bond Formation Reagent1 Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate1->Reagent1 Precursor2 Dimethylamine Precursor1->Precursor2 Reagent2 Nucleophilic Substitution Precursor1->Reagent2 G cluster_0 Synthesis of Omisertinib (AZD9291) Start This compound Reagents + Acryloyl Chloride + Substituted Pyrimidine Start->Reagents API Omisertinib (API) Reagents->API

References

4-[2-(Dimethylamino)ethyl]aniline synthesis pathway from nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-[2-(Dimethylamino)ethyl]aniline from Nitrobenzene

Authored by: A Senior Application Scientist

This whitepaper provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound, a key intermediate in pharmaceutical and materials science, starting from the readily available precursor, nitrobenzene. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing. We will explore a validated synthetic pathway, delving into the mechanistic underpinnings of each reaction, justifying the selection of reagents and conditions, and providing detailed, step-by-step experimental protocols. The synthesis route encompasses the reduction of nitrobenzene to aniline, protection of the amino group via acetylation, Friedel-Crafts acylation to introduce the keto-ethyl side chain, nucleophilic substitution with dimethylamine, and subsequent reduction of both the amide and keto groups. This guide emphasizes scientific integrity, providing a self-validating framework through rigorous protocols and authoritative citations to support key claims.

Table of Contents

  • Introduction and Strategic Overview

  • Overall Synthesis Pathway

  • Step 1: Reduction of Nitrobenzene to Aniline

  • Step 2: Protection of the Amino Group: Synthesis of Acetanilide

  • Step 3: Friedel-Crafts Acylation of Acetanilide

  • Step 4: Nucleophilic Substitution with Dimethylamine

  • Step 5: Concurrent Reduction of Amide and Ketone

  • Characterization and Purity Analysis

  • Safety Considerations

  • References

Introduction and Strategic Overview

This compound is a valuable substituted aniline derivative. Its structure, featuring a primary aromatic amine and a tertiary aliphatic amine, makes it a versatile building block in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs) and functional materials. The synthesis from a simple, inexpensive starting material like nitrobenzene presents a cost-effective and scalable approach.

The chosen synthetic strategy is predicated on a series of robust and well-understood organic transformations. A direct functionalization of aniline is challenging due to the high reactivity of the amino group, which can interfere with many electrophilic substitution reactions. Specifically, the amino group acts as a Lewis base and can coordinate with Lewis acid catalysts used in reactions like Friedel-Crafts acylation, deactivating the aromatic ring towards the desired substitution. To circumvent this, a protecting group strategy is employed. The overall logic of the synthesis is as follows:

  • Initial Reduction: The synthesis commences with the reduction of the nitro group of nitrobenzene to an amino group, yielding aniline.

  • Amino Group Protection: The highly reactive amino group of aniline is then protected by acetylation to form acetanilide. This moderates the activating effect of the amino group and prevents unwanted side reactions in the subsequent step.

  • Introduction of the Carbon Skeleton: A Friedel-Crafts acylation reaction is then used to introduce a two-carbon acyl chain at the para position of the protected aniline.

  • Installation of the Dimethylamino Group: The terminal halide on the newly introduced side chain is then displaced by dimethylamine through a nucleophilic substitution reaction.

  • Final Reduction/Deprotection: The final step involves the reduction of both the carbonyl group on the side chain and the amide protecting group to yield the target molecule.

This multi-step approach ensures high regioselectivity and minimizes the formation of undesirable byproducts, leading to a more efficient and cleaner synthesis.

Overall Synthesis Pathway

The complete synthetic route from nitrobenzene to this compound is depicted below.

Synthesis_Pathway Nitrobenzene Nitrobenzene Aniline Aniline Nitrobenzene->Aniline Sn, HCl Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Chloroacetanilide 4-Chloroacetylacetanilide Acetanilide->Chloroacetanilide Chloroacetyl Chloride, AlCl3 Dimethylaminoacetanilide 4-(2-Dimethylaminoacetyl)acetanilide Chloroacetanilide->Dimethylaminoacetanilide Dimethylamine Target This compound Dimethylaminoacetanilide->Target LiAlH4 Friedel_Crafts cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution Chloroacetyl_Chloride Cl-C(=O)-CH2-Cl Acylium_Ion [CH2Cl-C=O]+ [AlCl4]- Chloroacetyl_Chloride->Acylium_Ion + AlCl3 AlCl3 AlCl3 Acetanilide Acetanilide Sigma_Complex Sigma Complex Acetanilide->Sigma_Complex + [CH2Cl-C=O]+ Product 4-Chloroacetylacetanilide Sigma_Complex->Product - H+

1H and 13C NMR spectral analysis of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-[2-(Dimethylamino)ethyl]aniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in synthetic chemistry and drug development. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we will demonstrate how to achieve unambiguous structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization for their work.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative featuring three key functional regions: a para-substituted aromatic ring, a flexible ethyl linker, and a tertiary dimethylamino group.[1] This unique combination of a primary aromatic amine and a tertiary aliphatic amine makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for polymer chemistry.[1][2]

Given its role as a foundational building block, absolute certainty of its molecular structure is paramount. Any ambiguity, such as isomeric impurities, could have profound consequences on the outcome of a synthesis or the biological activity of a final product. NMR spectroscopy serves as the gold standard for this verification, offering a detailed "fingerprint" of the molecule's atomic connectivity and chemical environment.[3] This guide will deconstruct the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind each signal's characteristics and providing a framework for its routine analysis.

Molecular Structure and Predicted Spectral Features

To interpret an NMR spectrum effectively, one must first understand the molecule's symmetry and the distinct chemical environments of its atoms.

Caption: Molecular structure of this compound with proton (a-e) and carbon (1-6, α, β, γ) labeling.

Due to the para-substitution and free rotation around single bonds, the molecule possesses a plane of symmetry along the C1-C4 axis. This symmetry dictates the number of unique signals we expect to see:

  • ¹H NMR: We anticipate 5 distinct signals for the carbon-bound protons, plus a signal for the NH₂ protons.

    • Aromatic Region: Two signals. Protons H(a) are equivalent, and protons H(b) are equivalent.

    • Aliphatic Region: Three signals. The two protons on Cα (c), the two protons on Cβ (d), and the six equivalent protons on the two Cγ methyl groups (e).

    • Amine Region: One signal for the two NH₂ protons.

  • ¹³C NMR: We expect 7 unique carbon signals.

    • Aromatic Region: Four signals (C1, C4, and the equivalent pairs C2/C6 and C3/C5).

    • Aliphatic Region: Three signals (Cα, Cβ, and the equivalent Cγ methyl carbons).

Experimental Protocol for NMR Data Acquisition

Scientific integrity requires a robust and reproducible experimental methodology. The following protocol outlines the standard procedure for acquiring high-quality NMR data for aniline derivatives.[3]

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like -NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the proton exchange rate, often resulting in sharper NH signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

B. Instrument Parameters The data should be acquired on a 300-600 MHz NMR spectrometer at a standard temperature of 25 °C.[3]

  • For ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single pulse (zg).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.

    • Spectral Width: Typically -2 to 12 ppm.

  • For ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: Typically 0 to 200 ppm.

C. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument 4. Place in NMR Spectrometer transfer->instrument acquire 5. Acquire ¹H & ¹³C Spectra instrument->acquire process 6. Fourier Transform & Phasing acquire->process analyze 7. Signal Assignment & Interpretation process->analyze structure 8. Structure Confirmation analyze->structure

References

A Technical Guide to the Solubility of 4-[2-(Dimethylamino)ethyl]aniline in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the solubility characteristics of 4-[2-(Dimethylamino)ethyl]aniline (CAS 5636-52-2), a key intermediate in pharmaceutical synthesis.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this guide moves beyond a simple data sheet to explore the foundational principles governing the solubility of this molecule. In the absence of extensive publicly available quantitative data, we provide a robust framework for its empirical determination, emphasizing the causality behind experimental design and ensuring methodological integrity.

Introduction: The Critical Role of Solubility

This compound, a substituted aniline with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol , is a vital building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2][3][4] Its applications range from being an intermediate in the production of dyes and pigments to its crucial role in synthesizing targeted therapies, such as the oncology drug Omisertinib (AZD9291).[1][2]

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It directly influences:

  • Reaction Kinetics: The rate and yield of synthetic reactions are often dependent on the ability of reactants to dissolve in a given solvent.

  • Purification: Crystallization, a primary method for purification, is fundamentally a solubility-driven process.

  • Formulation: The bioavailability and delivery mechanism of a final drug product are inextricably linked to its solubility profile.

  • Process Scalability: Consistent and predictable solubility is essential for scaling up production from the laboratory bench to manufacturing.

This guide provides the theoretical and practical foundation necessary to assess and leverage the solubility of this compound effectively.

Molecular Structure and Theoretical Solubility Principles

The solubility of this compound is dictated by its distinct amphiphilic nature, arising from its molecular structure which contains both hydrophobic and hydrophilic regions.[1]

  • Hydrophobic Region: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar organic solvents through van der Waals forces.

  • Hydrophilic Regions: The molecule possesses two nitrogen-containing functional groups that confer hydrophilicity:

    • A primary aniline group (-NH₂) , which can act as a hydrogen bond donor.

    • A tertiary dimethylamino group (-N(CH₃)₂) on the ethyl side chain, which acts as a hydrogen bond acceptor.[1]

This duality means its solubility is a nuanced interplay between the solute and solvent, governed by the principle of "like dissolves like".[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with both the primary and tertiary amine groups. Consequently, this compound is expected to be, and is reported as, freely soluble in such solvents.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds and participate in strong dipole-dipole interactions. High solubility is also observed in these solvents.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the primary driving force for dissolution would be the interaction between the solvent and the molecule's aromatic ring. The polar amine groups are not well-solvated, leading to significantly lower solubility.

The logical relationship between the molecule's structure and its interaction with different solvent types is visualized below.

cluster_solute This compound cluster_solvents Solvent Types Solute Benzene Ring (Hydrophobic) Amine1 Primary Aniline (-NH₂) (H-Bond Donor/Acceptor) Amine2 Tertiary Amine (-NMe₂) (H-Bond Acceptor) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Weak Interaction NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Van der Waals Protic Polar Protic (e.g., Methanol) Amine1->Protic Strong H-Bonding Amine1->NonPolar Poorly Solvated Amine2->Protic Strong H-Bonding Amine2->Aprotic Dipole-Dipole H-Bond Accepting

Caption: Molecular interactions governing solubility.

Qualitative and Predicted Solubility Data

While precise quantitative values require empirical measurement, a qualitative summary based on chemical principles and available literature provides a strong predictive foundation.

Solvent ClassExample SolventsPredicted SolubilityPrimary Interaction Mechanism
Polar Protic Methanol, Ethanol, IsopropanolFreely Soluble[1]Hydrogen Bonding (Donor & Acceptor)
Polar Aprotic Acetone, DMSO, Acetonitrile, THFSoluble to Freely Soluble[1]Dipole-Dipole Interactions, Hydrogen Bond Accepting
Non-Polar Hexane, Heptane, TolueneSparingly Soluble to InsolubleVan der Waals forces with the aromatic ring
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleDipole-Dipole interactions; potential for weak H-bonding

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To generate reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached.

4.1. Principle

An excess amount of the solid solute, this compound, is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Reagents

  • Solute: this compound, purity ≥ 98%[2]

  • Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Scintillation vials or glass flasks with screw caps

    • Orbital shaker with temperature control or a thermostatted water bath

    • Syringes (glass, appropriate volume)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Calibrated HPLC system with a UV detector

    • Volumetric flasks and pipettes for standard preparation

4.3. Experimental Workflow Diagram

A 1. Preparation Weigh excess solute into vial. Add known volume of solvent. B 2. Equilibration Seal vial and place in shaker. Agitate at constant temperature (e.g., 25°C for 24-72h). A->B C 3. Phase Separation Allow vial to settle (1-2h). Visually confirm solid excess. B->C D 4. Sampling & Filtration Withdraw supernatant with syringe. Attach filter and dispense clear filtrate into HPLC vial. C->D E 5. Dilution Perform accurate serial dilution of the filtrate to fall within the calibration curve range. D->E F 6. Quantification Analyze diluted sample by HPLC. Determine concentration from a pre-established calibration curve. E->F G 7. Calculation Calculate original concentration, factoring in the dilution. Report as mg/mL or g/L. F->G

Caption: Shake-Flask method workflow for solubility.

4.4. Step-by-Step Methodology

  • Preparation:

    • Add an excess amount of this compound to a glass vial. "Excess" means enough solid remains undissolved at equilibrium. A starting point is ~50-100 mg.

    • Accurately add a known volume (e.g., 2-5 mL) of the chosen organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C).

    • Agitate at a moderate speed (e.g., 150 rpm) for a predetermined time.

    • Causality Check: A preliminary time-to-equilibrium study is crucial. Samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values plateau and are statistically indistinguishable between the last two time points.

  • Sampling and Filtration:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle for at least 1-2 hours in the same temperature-controlled environment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a solvent-compatible syringe filter (e.g., PTFE) and discard the first few drops to saturate the filter material.

    • Dispense the clear, filtered saturated solution into a clean, labeled HPLC vial.

  • Quantification via HPLC:

    • Rationale for HPLC: HPLC with UV detection is the preferred method due to its high specificity, sensitivity, and precision, allowing for accurate quantification even in complex mixtures. The aromatic ring in this compound provides a strong chromophore for UV detection.

    • Calibration: Prepare a stock solution of the compound in a suitable solvent (like methanol or acetonitrile). Perform serial dilutions to create a series of calibration standards (e.g., 5-6 points) that bracket the expected sample concentration.

    • Analysis: Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration).

    • Accurately dilute the filtered sample to ensure its concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample and record the peak area.

  • Data Analysis and Reporting:

    • Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Multiply this concentration by the dilution factor to determine the solubility in the original saturated solution.

    • The experiment should be performed in triplicate for each solvent to ensure statistical validity. Report the result as the mean ± standard deviation in units of mg/mL or g/L.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation.[6] It is a combustible liquid.[7]

  • Precautions:

    • Use only in a well-ventilated area or a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6]

    • Wash hands thoroughly after handling.[6]

    • Keep away from heat, sparks, and open flames.[7][8]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong acids and oxidizing agents.[1][6][7]

Conclusion

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for its efficient use in pharmaceutical research and development. This guide has detailed the theoretical underpinnings of its solubility based on its amphiphilic structure and provided a rigorous, step-by-step protocol for its quantitative determination. By applying the standardized shake-flask method and leveraging appropriate analytical techniques like HPLC, researchers can generate the high-quality, reliable data needed to accelerate synthesis, streamline purification, and enable robust formulation development.

References

An In-Depth Technical Guide to the Reactivity of the Aniline Amino Group in 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary aromatic amino group in 4-[2-(Dimethylamino)ethyl]aniline. This molecule presents a unique chemical architecture where the classical reactivity of the aniline moiety is modulated by the presence of a para-substituted dimethylaminoethyl side chain. This document elucidates the electronic and steric influences of this substituent and offers insights into how it can be leveraged in synthetic strategies. We will explore key reactions such as acylation and diazotization, supported by detailed mechanistic discussions, field-proven protocols, and quantitative data. The potential for intramolecular catalysis by the tertiary amine of the side chain will also be a central theme, offering a deeper understanding of this versatile synthetic intermediate.

Introduction: The Unique Structural Landscape of this compound

This compound, also known as N,N-dimethyl-4-aminophenethylamine, is a substituted aniline that has garnered interest in medicinal chemistry and materials science. Its structure is characterized by a primary aromatic amine (the aniline amino group) and a tertiary aliphatic amine within the ethyl side chain at the para position. This arrangement creates a fascinating interplay of electronic and steric effects that govern the reactivity of the primary amino group, making it a subject of significant interest for synthetic chemists.

The primary amino group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution, a feature that can be both advantageous and challenging to control. The dimethylaminoethyl substituent at the para position further influences this reactivity through a combination of inductive and potential field effects. Understanding these nuances is critical for designing selective and efficient synthetic transformations.

Electronic and Steric Effects of the 2-(Dimethylamino)ethyl Substituent

The reactivity of the aniline amino group is fundamentally dictated by the electron density on the nitrogen atom and the steric environment around it. The 2-(Dimethylamino)ethyl substituent at the para-position exerts its influence primarily through electronic effects, with minimal steric hindrance at the primary amino group.

Electronic Influence

The 2-(Dimethylamino)ethyl group is generally considered to be an electron-donating group (EDG). This is primarily due to the +I (positive inductive) effect of the alkyl chain, which increases the electron density on the benzene ring. This, in turn, enhances the nucleophilicity of the para-amino group.

This increased electron density makes the primary amino group more nucleophilic and the aromatic ring more susceptible to electrophilic attack compared to unsubstituted aniline.

Potential for Intramolecular Catalysis and Neighboring Group Participation

A key feature of this compound is the presence of the tertiary amine in the side chain. This group can act as an internal base or nucleophile, potentially leading to intramolecular catalysis or neighboring group participation in reactions involving the primary amino group[3][4][5]. This can lead to enhanced reaction rates and altered reaction pathways compared to other substituted anilines. For example, in acylation reactions, the tertiary amine could deprotonate the initial adduct, facilitating the reaction without the need for an external base.

Key Reactions of the Aniline Amino Group

The primary amino group of this compound undergoes a variety of characteristic reactions, including acylation and diazotization. The following sections provide detailed protocols and mechanistic insights for these transformations.

N-Acylation: A Gateway to Amide Derivatives

N-acylation is a fundamental transformation used to protect the amino group, reduce its activating effect, or introduce specific functionalities[6]. The reaction of this compound with acylating agents like acetic anhydride proceeds readily to form the corresponding acetamide.

Reaction Scheme:

Caption: General scheme for the N-acylation of this compound.

Detailed Experimental Protocol: Synthesis of N-{4-[2-(Dimethylamino)ethyl]phenyl}acetamide [7][8][9][10][11]

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Aqueous sodium bicarbonate solution (saturated)

    • Brine

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride to the stirred solution. The reaction is often exothermic.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

ReactantAcylating AgentSolventReaction TimeYieldReference
Aniline DerivativesAcetic AnhydrideSolvent-free5-15 minGood to Excellent[7]
4-bromoanilineAcetic AnhydrideSolvent-free2-3 min94%[12]

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acetic anhydride[13].

  • Cooling: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes the acetic acid byproduct and any unreacted acetic anhydride. The brine wash helps to remove any remaining water from the organic layer.

Mechanism of Acylation:

The acylation of the primary amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and the elimination of an acetate leaving group.

Caption: Mechanism of N-acylation of the aniline amino group.

Diazotization: Formation of Versatile Diazonium Salts

Diazotization of the primary amino group of this compound leads to the formation of a diazonium salt. These salts are highly valuable synthetic intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction[14][15][16].

Reaction Scheme:

Caption: General scheme for the diazotization of this compound.

Detailed Experimental Protocol: Preparation of 4-[2-(Dimethylamino)ethyl]benzenediazonium Chloride [17][18][19]

  • Materials:

    • This compound (1.0 eq)

    • Concentrated Hydrochloric Acid (3.0 eq)

    • Sodium Nitrite (1.05 eq)

    • Distilled Water

    • Ice-salt bath

    • Potassium iodide-starch paper

  • Procedure:

    • In a three-neck round-bottom flask, suspend this compound in water and slowly add concentrated hydrochloric acid while stirring.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite in cold distilled water.

    • Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt solution, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring for an additional 15-30 minutes.

    • Check for a slight excess of nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess).

    • The resulting diazonium salt solution should be used immediately in subsequent reactions without isolation.

Quantitative Data:

Aniline DerivativeAcidTemperatureReaction TimeSubsequent Reaction YieldReference
Nitroanilinesp-TsA0 °C-50-80% (Azo dyes)[18]
2-Methyl-4-(methylsulfanyl)anilineHCl0-5 °C30-45 min additionNot specified[17]

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are thermally unstable and can decompose to release nitrogen gas. Maintaining a low temperature (0-5 °C) is critical for their stability[17].

  • Excess Acid: The presence of excess acid is necessary to prevent the newly formed diazonium salt from coupling with the unreacted aniline, which would form an unwanted azo dye byproduct.

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite with a strong acid[19].

Mechanism of Diazotization:

The diazotization reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic primary amino group then attacks the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to form the stable diazonium ion.

Caption: Mechanism of diazotization of the aniline amino group.

Conclusion and Future Outlook

The reactivity of the primary amino group in this compound is a nuanced interplay of electronic activation by the para-substituent and the potential for intramolecular participation by the tertiary amine in the side chain. This guide has provided a foundational understanding of these effects and detailed protocols for key transformations. For researchers and drug development professionals, a thorough grasp of these principles is paramount for the rational design of synthetic routes to novel compounds with desired biological activities or material properties.

Future investigations could focus on quantifying the electron-donating ability of the 2-(dimethylamino)ethyl group through Hammett analysis of a series of reactions. Furthermore, detailed kinetic studies could elucidate the extent of intramolecular catalysis in reactions such as acylation, potentially leading to the development of more efficient and selective synthetic methodologies. The unique structural features of this compound make it a valuable and versatile building block, and a deeper understanding of its reactivity will undoubtedly unlock new avenues in chemical synthesis.

References

Theoretical Foundation: Deconstructing the Electronic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electron-Donating Effects of the Dimethylaminoethyl Group

Abstract: The dimethylaminoethyl group, -CH₂CH₂N(CH₃)₂, is a ubiquitous functional moiety in modern chemistry, finding critical applications from pharmaceuticals to advanced materials. Its prevalence is largely attributable to its potent electron-donating characteristics, which profoundly influence molecular properties such as reactivity, basicity, and intermolecular interactions. This guide provides a detailed exploration of the electronic effects of the dimethylaminoethyl group, grounded in theoretical principles and substantiated by quantitative experimental and computational evidence. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical entity.

The overall electronic influence of a substituent is a nuanced interplay of two primary mechanisms: the inductive effect and the resonance effect.[1][2] Understanding how these principles apply to the dimethylamino group is fundamental to predicting its impact on a molecular system.

The Inductive Effect (+I)

The inductive effect describes the transmission of charge through a chain of atoms via the polarization of sigma (σ) bonds.[1][3] It is primarily a function of electronegativity. In the case of the dimethylamino group, -N(CH₃)₂, the nitrogen atom is more electronegative than carbon, which would suggest an electron-withdrawing (-I) effect. However, the two methyl groups are electron-releasing (+I effect) and push electron density onto the nitrogen. Furthermore, when considering the full dimethylaminoethyl group, the ethyl linker also contributes a weak +I effect. The net inductive effect is a complex balance, but it is generally considered to be weakly donating.

The Resonance Effect (+M or +R)

The resonance (or mesomeric) effect involves the delocalization of lone pair or pi (π) electrons across an adjacent π-system (e.g., a benzene ring or a double bond).[1][2] This is the dominant electron-donating mechanism for the dimethylamino group when it is directly attached to a conjugated system. The nitrogen atom's lone pair of electrons can be delocalized into the π-system, significantly increasing the electron density at specific positions (the ortho and para positions in an aromatic ring).[4][5] This +M effect is powerful and typically far outweighs the inductive effect in determining the group's overall electronic character in conjugated molecules.[5]

Electronic_Effects cluster_result Overall Effect Inductive Inductive ring ring Inductive->ring Through σ-bonds Weakly donating Overall Potent Electron Donor ring->Overall Dominantly +M Resonance Resonance Resonance->ring Through π-system (Lone Pair Delocalization) Strongly donating

Quantitative Analysis of Electron-Donating Strength

To move beyond qualitative descriptions, chemists employ several techniques to assign numerical values to the electronic effects of substituents.

Hammett Substituent Constants

The Hammett equation provides a cornerstone for quantifying substituent effects in aromatic systems.[6] It relates reaction rates and equilibrium constants of substituted benzene derivatives to a standard reaction (the ionization of benzoic acid). The substituent constant, sigma (σ), captures the electronic influence of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[6][7]

The dimethylamino group is one of the most powerful neutral electron-donating groups, which is reflected in its Hammett constants.

Substituent GroupHammett Constant (σm)Hammett Constant (σp)Primary Effect
-N(CH₃)₂ -0.21 [8]-0.83 [4]Strong +M, Weak +I
-NH₂-0.16[4]-0.66[4]Strong +M, Weak +I
-OH+0.12-0.37Strong +M, Strong -I
-OCH₃+0.12-0.27Strong +M, Strong -I
-CH₃-0.07-0.17Weak +I
-H0.000.00Reference
-Cl+0.37+0.23Weak -M, Strong -I
-CN+0.56+0.66Strong -M, Strong -I
-NO₂+0.71+0.78Strong -M, Strong -I

Data compiled from various sources.[4][8]

The highly negative σₚ value (-0.83) for the dimethylamino group highlights its exceptional ability to donate electron density to the para position, a direct consequence of the powerful resonance (+M) effect.[4][7]

Spectroscopic Evidence: ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. In ¹³C NMR, the chemical shift (δ) of a carbon atom is highly sensitive to the electron density around it. Increased electron density leads to greater "shielding" of the nucleus from the external magnetic field, resulting in an upfield shift to a lower ppm value.[9]

The electron-donating nature of the dimethylamino group is clearly observed in the ¹³C NMR spectrum of N,N-dimethylaniline. The ortho and para carbons are significantly shielded compared to the carbons in unsubstituted benzene (δ ≈ 128.5 ppm).

Carbon PositionBenzene (ppm)N,N-Dimethylaniline (ppm)Δδ (ppm)
C-ipso (C1)128.5~145.2+16.7 (Deshielded)
C-ortho (C2/C6)128.5~110.5-18.0 (Shielded)
C-meta (C3/C5)128.5~128.0-0.5 (Slightly Shielded)
C-para (C4)128.5~115.7-12.8 (Shielded)

Approximate chemical shifts for N,N-dimethylaniline.[10][11]

The substantial negative Δδ values for the ortho and para carbons provide direct physical evidence of the increased electron density at these positions due to resonance donation from the dimethylamino group.

Computational Chemistry Insights

Modern computational methods, particularly Density Functional Theory (DFT), allow for the precise calculation and visualization of electronic properties.[12][13][14] DFT can be used to:

  • Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, clearly showing regions of high electron density (typically colored red) and low electron density (blue). For a dimethylamino-substituted aromatic ring, the MEP map would show a concentration of negative potential over the ortho and para positions.

  • Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) represents the outermost electrons. Electron-donating groups raise the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) and more susceptible to electrophilic attack.[15]

  • Perform Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals (π*) of the aromatic ring, providing a numerical measure of the resonance effect.

Applications and Impact

The potent electron-donating and basic properties of the dimethylaminoethyl group make it a highly valuable component in drug design and materials science.

Role in Medicinal Chemistry and Drug Development

The dimethylaminoethyl moiety is a common pharmacophore found in numerous FDA-approved drugs.[16] Its presence critically influences a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its pharmacodynamic interactions.

  • Modulating pKa and Solubility: The tertiary amine is basic (pKa of the conjugate acid is typically ~9-10), meaning it is protonated and positively charged at physiological pH. This cationic charge is crucial for solubility in aqueous environments (like blood plasma) and for forming ionic interactions with negatively charged residues in biological targets like receptors and enzymes.[16]

  • Enhancing Receptor Binding: The electron-rich nature of the group can participate in favorable electrostatic and cation-π interactions with aromatic amino acid residues in a protein's binding pocket.

  • Examples in Therapeutics:

    • Antihistamines (e.g., Diphenhydramine): The dimethylaminoethyl group is a classic feature.

    • Antidepressants (e.g., Desvenlafaxine): This group is essential for its mechanism of action.[16]

    • Anticancer Agents (e.g., Azonafide analogues): The group is used to modulate DNA binding and cytotoxicity.[5][17]

    • Cardiovascular Drugs (e.g., Diltiazem): Synthesized using 2-dimethylaminoethyl chloride.[16]

Utility in Polymer and Materials Science

Monomers containing the dimethylaminoethyl group, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(dimethylamino)ethyl acrylate (DMAEA), are fundamental building blocks for functional and "smart" polymers.[6][12][13]

  • pH-Responsive Materials: The basicity of the amine group allows polymers containing it to exhibit pH-dependent behavior. At low pH, the amine is protonated, the polymer becomes cationic and hydrophilic, and hydrogels will swell. At high pH, the amine is deprotonated, and the polymer becomes more hydrophobic and collapses. This property is exploited in:

    • Controlled Drug Delivery: Designing "intelligent" hydrogels that release their therapeutic payload in specific pH environments, such as the acidic microenvironment of a tumor.[18][19][20]

    • Gene Delivery: The cationic polymer can form complexes (polyplexes) with negatively charged DNA or RNA, protecting it from degradation and facilitating its entry into cells.

  • Flocculants in Water Treatment: High molecular weight cationic copolymers are used as flocculants to neutralize and agglomerate negatively charged impurities in wastewater, aiding in their removal.

  • Adhesives and Coatings: The group's ability to interact with polar surfaces enhances adhesion and can improve the overall performance and durability of coatings.[6]

Experimental and Computational Protocols

Protocol: Quantifying Substituent Effects via ¹³C NMR Spectroscopy

This protocol outlines a self-validating system for comparing the electron-donating effect of the dimethylamino group against a simple alkyl group on an aromatic ring.

  • Sample Preparation:

    • Prepare three NMR tubes with identical concentrations (~20-30 mg/mL) of: (a) Benzene, (b) Toluene, and (c) N,N-Dimethylaniline.

    • Use the same deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for all samples to ensure consistent referencing.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum for each sample on the same spectrometer to ensure comparability.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the weaker quaternary carbon signals.

  • Data Processing:

    • Process all spectra identically (e.g., same line broadening, phasing, and baseline correction).

    • Calibrate the chemical shift axis using the solvent residual peak as an internal standard.

  • Analysis and Interpretation:

    • Assign the chemical shifts for the ipso, ortho, meta, and para carbons for each substituted compound.

    • Calculate the Substituent Chemical Shift (SCS) for each position: Δδ = δ(substituted) - δ(benzene).

    • Self-Validation: A large negative Δδ for the para-carbon confirms a strong electron-donating resonance effect. A minimal Δδ for the meta-carbon is expected, as this position is not significantly affected by resonance. The results should align with the established principles of substituent effects.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_anal 4. Analysis & Interpretation P1 Dissolve Benzene, Toluene, & N,N-Dimethylaniline in CDCl3 at identical concentrations A1 Acquire Proton-Decoupled ¹³C NMR Spectra P1->A1 D1 Apply Identical Processing (Phasing, Baseline) A1->D1 D2 Calibrate to Solvent Peak D1->D2 I1 Assign C-ipso, ortho, meta, para Signals D2->I1 I2 Calculate Δδ vs. Benzene I1->I2 I3 Interpret Shielding: Negative Δδ at para C confirms strong +M effect I2->I3

Protocol: Conceptual Workflow for DFT Analysis

This workflow outlines the key steps for computationally assessing the electronic effects of the dimethylamino group.

  • Structure Preparation:

    • Build the 3D structures of the molecules of interest (e.g., benzene, N,N-dimethylaniline) using a molecular editor.

  • Geometry Optimization:

    • Perform a full geometry optimization using an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

    • Request specific outputs:

      • Population analysis (e.g., Mulliken, NBO) to obtain atomic charges and orbital occupancies.

      • Generation of molecular orbitals (especially HOMO and LUMO).

      • Calculation of the molecular electrostatic potential (MEP).

  • Analysis and Visualization:

    • Visualize the MEP map to identify electron-rich/poor regions.

    • Analyze the energy and distribution of the HOMO to assess electron-donating ability.

    • Compare calculated atomic charges at the ortho, meta, and para positions to the unsubstituted ring to quantify the charge redistribution caused by the substituent.

DFT_Workflow start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt calc Single-Point Calculation for Electronic Properties opt->calc mep mep calc->mep fmo fmo calc->fmo nbo nbo calc->nbo end Quantified Electronic Effects mep->end fmo->end nbo->end

Conclusion

The dimethylaminoethyl group exerts a powerful electron-donating effect that is fundamental to its widespread use across the chemical sciences. This influence, driven primarily by a strong resonance (+M) effect from the nitrogen lone pair, profoundly alters the electronic landscape of molecules. It enhances reactivity towards electrophiles, modulates the pKa for crucial physiological and material interactions, and provides a versatile handle for creating advanced functional materials. A thorough understanding of these electronic principles, quantified through Hammett constants, NMR spectroscopy, and computational modeling, is essential for any scientist or researcher aiming to harness the full potential of this remarkably versatile functional group in drug discovery and materials innovation.

References

Potential biological activities of 4-[2-(Dimethylamino)ethyl]aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of 4-[2-(Dimethylamino)ethyl]aniline Derivatives

Introduction: The Versatile Scaffold of this compound

The this compound core is a deceptively simple aromatic amine structure, yet it represents a highly versatile scaffold in modern medicinal chemistry. Characterized by a phenyl ring substituted with a primary amine and a dimethylaminoethyl side chain, this molecule, with the chemical formula C₁₀H₁₆N₂, serves as a crucial building block for a diverse array of biologically active compounds.[1][2] Its unique combination of a nucleophilic primary amine, a flexible ethyl linker, and a tertiary amine group allows for extensive chemical modification, making it a privileged fragment in drug discovery.

Derivatives of this core have been investigated for a wide spectrum of therapeutic applications, ranging from oncology to infectious diseases and neurodegenerative disorders. The dimethylaminoethyl moiety, in particular, is often crucial for activity, influencing properties such as solubility, receptor binding, and cellular uptake. This guide provides a detailed exploration of the key biological activities associated with these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Potent Anticancer Activity: A Multi-Targeted Approach

The most extensively documented therapeutic potential of this compound derivatives lies in their application as anticancer agents. These compounds have been shown to inhibit tumor growth through several distinct and potent mechanisms, including kinase inhibition, topoisomerase disruption, and ion channel modulation.

Mechanisms of Antitumor Action

A. Kinase Inhibition (Raf, Mer/c-Met): Several derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. A notable example involves 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, which exhibit potent inhibition of Raf kinase.[3] Raf kinases are central components of the MAPK/ERK signaling cascade that controls cell proliferation and survival. By blocking Raf, these compounds can halt uncontrolled cancer cell growth. Structure-activity relationship studies have revealed that the dimethylaminoethyl group is essential for this high level of activity.[3] Other studies have incorporated the 2-substituted aniline scaffold into molecules designed as dual inhibitors of Mer and c-Met kinases, two receptor tyrosine kinases implicated in tumor progression and metastasis.[4]

Raf_Kinase_Pathway cluster_pathway MAPK/ERK Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds GF->RTK RAS RAS RTK->RAS Activates RTK->RAS RAF RAF Kinase RAS->RAF Activates RAS->RAF MEK MEK RAF->MEK Phosphorylates RAF->MEK ERK ERK MEK->ERK Phosphorylates MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes TF->Proliferation Inhibitor Aniline Derivative Inhibitor->RAF Inhibits

Caption: RAF kinase inhibition by aniline derivatives blocks the MAPK/ERK pathway.

B. Topoisomerase I/II Inhibition: Certain derivatives, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), function as mixed topoisomerase I/II inhibitors.[5][6] Topoisomerases are vital enzymes that manage DNA topology during replication and transcription. By inhibiting these enzymes, DACA and its analogues introduce DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The activity of these compounds is often evaluated in cell lines with varying levels of topoisomerase II, where resistance in enzyme-deficient lines points to a topoisomerase-mediated mechanism of cytotoxicity.[5][6] Another derivative, 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4), an activated metabolite of banoxantrone, also inhibits topoisomerase II and induces G2/M cell cycle arrest in colorectal cancer cells.[7]

C. Ion Channel Modulation: The parent compound, this compound, has been shown to inhibit the Eag-1 potassium channel.[1] This ion channel is overexpressed in various cancers and contributes to tumor progression. Its inhibition can disrupt the cell's electrochemical balance and induce apoptosis, representing another promising avenue for therapeutic intervention.[1]

In Vitro Efficacy Data

The anticancer potential of these derivatives is underscored by their potent cytotoxicity against a range of human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC₅₀ ValueReference CompoundIC₅₀ ValueSource
Triazole-Pyridine11f MKN-45 (Gastric)51 nM Sorafenib2320 nM[3]
Triazole-Pyridine11f H460 (Lung)72 nM Sorafenib2190 nM[3]
Triazole-Pyridine11f HT-29 (Colon)130 nM Sorafenib3610 nM[3]
IndenoquinolineDFIQ A549 (Lung)3.53 µM --[8]
AnthraquinoneAQ4 HT-29 (Colon)Dose-dependent inhibition--[7]
AnthraquinoneAQ4 CaR-1 (Colon)Dose-dependent inhibition--[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar levels.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a negative control and wells with a known anticancer drug (e.g., Etoposide) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Broad-Spectrum Antimicrobial Properties

Aniline derivatives have demonstrated significant potential as antimicrobial agents, capable of combating both Gram-positive and Gram-negative bacteria, including strains that form resilient biofilms.

Mechanism of Antimicrobial Action

The primary mechanism of action is believed to involve the disruption of bacterial cell membranes. The cationic nature of the protonated dimethylamino group allows these molecules to interact electrostatically with the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids). This interaction compromises membrane integrity, leading to leakage of intracellular contents and ultimately cell death.[9][10] This mechanism is similar to that of other cationic biocides and polymers containing dimethylamino ethyl groups, which are known for their membrane-lytic activity.[10][11]

Membrane_Disruption Compound Cationic Aniline Derivative (+ charge) Interaction Electrostatic Interaction Compound->Interaction Membrane Bacterial Cell Membrane (Negatively Charged Surface) Membrane->Interaction Disruption Membrane Perturbation & Disruption Interaction->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Spectrum of Activity and Efficacy

Studies have shown that aniline derivatives are effective against a range of pathogens.

  • Against Vibrio Species: Trifluoro-aniline derivatives have demonstrated both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi.[9] For instance, 2-iodo-4-trifluoromethylaniline (ITFMA) showed a Minimum Inhibitory Concentration (MIC) of 50 µg/mL and effectively suppressed biofilm formation.[9]

  • Against Common Pathogens: Novel 4-anilinocoumarin derivatives have been synthesized and tested against common Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, showing significant zones of inhibition.[12]

  • Antibiofilm Potential: The ability of these compounds to prevent biofilm formation on surfaces is a critical advantage, as biofilms are notoriously difficult to eradicate and are a major source of persistent infections.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is a standard for quantifying the antimicrobial potency of a compound.

  • Bacterial Culture: Grow a fresh culture of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically starting from a concentration of 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + bacteria, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.

Neuroprotective Effects: Combating Excitotoxicity and Oxidative Stress

Emerging research indicates that derivatives of the aniline scaffold possess significant neuroprotective properties, making them promising candidates for treating neurodegenerative diseases like Alzheimer's.

Mechanisms of Neuroprotection

A. Antioxidant Activity: A key mechanism is the ability to counteract oxidative stress, a major contributor to neuronal damage. Derivatives like N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) have been shown to potently inhibit intracellular reactive oxygen species (ROS) and prevent lipid peroxidation in brain homogenates.[13] This direct antioxidant action helps protect neurons from damage induced by excitotoxicity.

B. Modulation of Pro-Survival Signaling Pathways: Beyond direct scavenging, some derivatives actively promote neuronal survival by modulating intracellular signaling. BL-M was found to increase the phosphorylation of ERK1/2 and its downstream target, the cAMP response element-binding protein (CREB).[13] The ERK-CREB pathway is a critical signaling cascade that upregulates the expression of neuroprotective genes and is essential for neuronal plasticity and survival.

ERK_CREB_Pathway NMDA_R NMDA Receptor ROS Oxidative Stress (ROS) NMDA_R->ROS Induces Glutamate Excess Glutamate (Excitotoxicity) Glutamate->NMDA_R Over-activates Damage Neuronal Damage ROS->Damage BLM Aniline Derivative (BL-M) BLM->ROS Inhibits ERK ERK1/2 BLM->ERK Activates via MEK pathway MEK MEK CREB CREB ERK->CREB Phosphorylates Genes Neuroprotective Gene Expression CREB->Genes Promotes Survival Neuronal Survival & Plasticity Genes->Survival

Caption: Neuroprotection via antioxidant effects and activation of ERK-CREB signaling.

Efficacy in Neuroprotection Models

In primary cultured rat cortical cells, BL-M demonstrated a significant ability to protect against excitotoxic cell death induced by glutamate or NMDA. Its potency against NMDA-induced toxicity (IC₅₀ = 4.68 µM) was comparable to that of memantine (IC₅₀ = 4.68 µM), a clinically used drug for Alzheimer's disease.[13] However, unlike memantine, BL-M's protective effects were linked to its dual-action mechanism involving both potent antioxidant activity and activation of the ERK-CREB survival pathway.[13]

Other Biological Activities

Beyond the major areas of oncology, microbiology, and neurology, derivatives of this scaffold have shown promise in other therapeutic fields.

  • Antiallergic Activity: A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for antiallergic properties. One analogue showed an IC₅₀ of 310 nM for inhibiting mepyramine binding to H1 histaminic receptors, indicating potential as an antihistamine.[14]

Conclusion and Future Outlook

The this compound scaffold is a cornerstone for the development of novel therapeutic agents with a remarkable diversity of biological activities. Its derivatives have demonstrated potent efficacy as multi-targeted anticancer agents, broad-spectrum antimicrobials, and dual-action neuroprotective compounds. The consistent importance of the dimethylaminoethyl moiety across different therapeutic targets highlights its critical role in defining the pharmacological profile of these molecules.

Future research should focus on optimizing the potency and selectivity of lead compounds through further structure-activity relationship studies. Advancing the most promising candidates into in vivo models for efficacy and safety assessment will be a crucial next step. The versatility of this chemical core ensures that it will remain a subject of intense investigation, with the potential to yield new and effective treatments for some of the most challenging human diseases.

References

A Comprehensive Technical Guide to the Safe Handling, and Storage of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the safety protocols, handling procedures, and storage requirements for 4-[2-(Dimethylamino)ethyl]aniline (CAS No. 5636-52-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The information herein is grounded in authoritative safety data sheets and chemical databases to provide a reliable and comprehensive resource.

Chemical and Physical Identity

This compound, also known as N,N-Dimethyl-4-aminobiphenylethylamine, is an aromatic amine with the molecular formula C₁₀H₁₆N₂.[1][2][3] It is characterized by an aniline core substituted with a dimethylaminoethyl group. This bifunctional nature, possessing both a primary and a tertiary amine, makes it a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its safe handling. Key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 164.25 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid; may appear as a white solid.[1][2] The yellow hue can intensify upon exposure to air or light due to oxidation of the aniline group.[1][1][2]
Odor Characteristic amine-like, fishy odor.[1][1]
Solubility Moderately soluble in water. Freely soluble in polar organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide.[1][2][1][2]
Storage Temperature Recommended storage at 0-8 °C or room temperature, depending on the supplier.[2][3][2][3]

The compound's moderate molecular weight and amphiphilic nature, with both hydrophobic (aromatic ring) and hydrophilic (amine groups) characteristics, govern its solubility and physical state at room temperature.[1]

Hazard Identification and Toxicology

As an aromatic amine, this compound presents several health hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.[4]

GHS Hazard Classification

Based on data for similar aniline compounds, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[5][6][7][8]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[5][6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[5][6][7]

The GHS pictograms associated with these hazards is the GHS07 symbol (exclamation mark), and the signal word is "Warning".[5][8]

Toxicological Profile

Aniline and its derivatives are known to be systematically toxic.[4] While specific toxicological data for this compound is limited, the aniline moiety is a known toxin. Aniline exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4][9] Long-term exposure to aniline has been associated with an increased risk of cancer in animal studies.[9] Therefore, it is prudent to handle this compound as a potentially toxic substance with possible long-term health effects.

Safe Handling Protocols

Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Ventilation : Always handle this compound in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.[10][11]

  • Closed Systems : For larger quantities or continuous processes, handling within a closed system is recommended.[10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][12][13]

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves. Given the nature of the compound, nitrile or butyl rubber gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility data.

    • Lab Coat : A long-sleeved lab coat or other protective clothing is mandatory to prevent skin contact.[5]

  • Respiratory Protection : If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12][13]

The causality behind this multi-layered PPE approach is to create redundant barriers to exposure. The lab coat protects against incidental splashes, gloves provide a direct barrier for hand contact, and eye protection prevents contact with sensitive mucous membranes. Respiratory protection is a final safeguard in situations where vapor concentrations may be elevated.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions
  • Container : Store in a tightly closed container.[5][6][10]

  • Environment : Keep in a cool, dry, and well-ventilated area.[5][10][14] Some suppliers recommend refrigerated storage (0-8 °C).[2]

  • Protection from Light and Air : The compound is noted to be sensitive to light and air.[1][10] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[6][10]

  • Ignition Sources : Keep away from heat, sparks, and open flames.[10][15]

Incompatible Materials

To prevent potentially hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents : Can lead to vigorous, potentially explosive reactions.[1][10]

  • Acids and Acid Anhydrides/Chlorides : Will react exothermically with the amine groups.[1][10][15]

  • Halogens : Can lead to hazardous reactions.[13]

  • Carbon Dioxide : May react with the amine groups.[10]

A chemical compatibility chart is a valuable tool for preventing accidental mixing of incompatible chemicals.[16]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for responding effectively to accidents.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[6]

  • Skin Contact : Immediately remove all contaminated clothing.[5] Wash skin with plenty of soap and water.[5][6] If irritation persists, seek medical advice.[5][6]

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][6] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5][6]

  • Ingestion : Do NOT induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.[12][15]

Accidental Release Measures

In the event of a spill, the following steps should be taken to ensure the safety of all personnel and to mitigate environmental contamination.

Minor Spill Response Protocol

MinorSpillResponse start Spill Occurs assess Assess the Spill (Minor vs. Major) start->assess alert Alert Personnel in the Immediate Area assess->alert Minor Spill don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->don_ppe contain Contain the Spill with Inert Absorbent Material don_ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end End of Procedure dispose->end

Caption: Workflow for responding to a minor chemical spill.

Major Spill Response Protocol

MajorSpillResponse start Spill Occurs assess Assess the Spill (Minor vs. Major) start->assess evacuate Evacuate the Area Immediately assess->evacuate Major Spill alert_emergency Alert Emergency Services (e.g., Call 911 or internal emergency number) evacuate->alert_emergency secure_area Secure the Area (Close doors, prevent entry) alert_emergency->secure_area provide_info Provide Information to Emergency Responders secure_area->provide_info end Await Professional Response provide_info->end

Caption: Protocol for responding to a major chemical spill.

For any spill, do not attempt to clean it up if you are not trained and equipped to do so.[17][18] A major spill is one that is beyond the capabilities of the laboratory personnel to handle safely.[17][18]

Firefighting Measures
  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][12]

  • Specific Hazards : Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[5][10]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Disposal Considerations

Waste generated from this compound must be treated as hazardous waste.

  • Disposal : Dispose of contents and container in accordance with local, state, and federal regulations.[5][6] Do not allow the product to enter drains or waterways.[5][6]

  • Contaminated Packaging : Empty containers may retain product residue and should be disposed of as hazardous waste.

Conclusion

This compound is a valuable chemical intermediate, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. This guide provides a framework for the safe handling, storage, and emergency response associated with this compound. By integrating these principles of engineering controls, personal protective equipment, and emergency preparedness, researchers and scientists can mitigate the risks and foster a culture of safety in the laboratory.

References

A Technical Guide to the Stability of 4-[2-(Dimethylamino)ethyl]aniline Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Molecule of Dual Functionality

4-[2-(Dimethylamino)ethyl]aniline, a substituted aniline derivative, presents a unique chemical architecture featuring both a primary aromatic amine (the aniline moiety) and a tertiary aliphatic amine (the dimethylamino group).[1][2][3] This structure makes it a valuable intermediate in the synthesis of dyes, pigments, and pharmacologically active compounds, where its distinct functional groups can be leveraged for specific chemical transformations and biological interactions.[1][4][5] However, the very features that make this molecule versatile also introduce potential stability concerns that are critical to understand during drug development, chemical synthesis, and long-term storage.[][7]

This in-depth guide provides a comprehensive analysis of the stability of this compound under both acidic and basic stress conditions. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles governing its degradation, provides field-proven experimental protocols for stability assessment, and outlines the analytical methodologies required to generate robust, reliable data.

Part 1: Molecular Profile and Predicted Reactivity

A proactive assessment of stability begins with a fundamental understanding of the molecule's constituent functional groups and their inherent reactivity.

  • The Aniline Moiety: The primary aromatic amine is a weak base, with the nitrogen's lone pair of electrons partially delocalized into the benzene ring.[2] This delocalization makes the ring electron-rich and susceptible to electrophilic attack and, most importantly, oxidation.[8][9] Aromatic amines are a well-known class of compounds that can be unstable, sometimes leading to the formation of colored degradation products.[9][10]

  • The Tertiary Aliphatic Amine: The dimethylamino group is a stronger base than the aniline moiety due to the electron-donating effect of the alkyl groups and the localized nature of its lone pair.[2][8] This group is a primary target for protonation in acidic media. It is also susceptible to oxidation, typically forming an N-oxide.[11][12][13]

This dual-functionality predicts a complex pH-dependent stability profile. The relative basicity of the two nitrogen atoms will dictate the site of protonation and, consequently, the molecule's reactivity under acidic conditions. In basic or neutral media, the unprotonated, electron-rich nature of both groups suggests a susceptibility to oxidative degradation.

Caption: Key functional groups of this compound.

Part 2: The Framework of Forced Degradation

To assess the intrinsic stability of a molecule, "forced degradation" or "stress testing" is employed.[14][15] This involves subjecting the active pharmaceutical ingredient (API) to conditions more severe than those it would encounter during its shelf life to accelerate degradation.[16][17] The primary goals of such studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are to:

  • Identify likely degradation products and establish degradation pathways.[11][15]

  • Demonstrate the specificity of analytical methods, ensuring they can separate the intact molecule from its degradants (i.e., develop a "stability-indicating method").[14]

  • Inform the development of stable formulations and determine appropriate storage conditions.[15][17]

Acid and base hydrolysis are fundamental components of these studies, designed to evaluate a molecule's susceptibility to degradation at pH extremes.[16][18]

Part 3: Stability Profile under Acidic Conditions

Mechanistic Insights & Predicted Behavior

Under acidic conditions, the more basic tertiary aliphatic amine will be preferentially protonated to form a tertiary ammonium salt. This protonation has a significant stabilizing effect. The positive charge sequesters the lone pair of electrons, rendering the nitrogen non-nucleophilic and resistant to oxidation.

While the aniline nitrogen is a weaker base, in sufficiently strong acid, it will also be protonated. This deactivates the aromatic ring, making it less susceptible to electrophilic attack and oxidation.[2] Consequently, this compound is predicted to exhibit high stability under non-oxidizing acidic conditions. Significant degradation would likely require extreme conditions of heat and acid concentration, which are generally outside the scope of standard forced degradation protocols.

Experimental Protocol: Acidic Stress Testing

This protocol is designed to assess stability in a controlled manner, aiming for a target degradation of 5-20% to ensure that degradation pathways can be observed without completely consuming the parent compound.[15]

Objective: To evaluate the stability of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)

  • HPLC-grade acetonitrile and water

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1.0 mg/mL.

  • Stress Sample Preparation:

    • Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.

    • Add 5.0 mL of 1.0 M HCl to create a final acid concentration of approximately 0.1 M.

    • Dilute to volume with 50:50 acetonitrile:water. The final concentration of the compound will be ~0.1 mg/mL.

  • Control Sample Preparation: Prepare a control sample by following the same procedure but replacing the 1.0 M HCl with water.

  • Incubation:

    • Place the stress and control samples in a water bath set to 60 °C.[14]

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Quenching:

    • Immediately cool the withdrawn aliquot to room temperature.

    • Carefully neutralize the sample by adding an equimolar amount of NaOH (e.g., for a 1 mL aliquot, add 1 mL of 0.1 M NaOH).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 0.02 mg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Part 5).

Causality Behind Choices:

  • 0.1 M HCl: This is a standard, moderately strong condition recommended in pharmaceutical stress testing guidelines.[16]

  • 60 °C: Elevated temperature is used to accelerate the rate of potential degradation, allowing for the study to be completed in a reasonable timeframe.[14]

  • Neutralization: Quenching the reaction by neutralization is critical to prevent further degradation after the intended time point, ensuring accurate kinetic data.[13]

Part 4: Stability Profile under Basic Conditions

Mechanistic Insights & Predicted Behavior

In a basic environment, both the aniline and the tertiary amine functionalities exist as free bases. This state presents a higher risk of degradation, primarily through oxidation.

  • Aniline Oxidation: The unprotonated aniline moiety is highly susceptible to oxidation. The electron-rich aromatic ring can be attacked by atmospheric oxygen or other oxidizing species, leading to a cascade of reactions forming complex, often colored, degradation products like quinone-imines and polymeric materials.[9][19] This is often the primary degradation pathway for anilines.

  • Tertiary Amine Oxidation: The tertiary aliphatic amine is also prone to oxidation, which would yield the corresponding N-oxide.[11][12][13] This is a common metabolic and degradation pathway for tertiary amines.

Therefore, this compound is predicted to be significantly less stable under basic conditions, particularly in the presence of oxygen and/or elevated temperatures, compared to acidic conditions.

Degradation_Pathways cluster_oxidation Basic Conditions (OH⁻) / Oxidative Stress (O₂) Parent This compound (Free Base) N_Oxide N,N-Dimethyl-N-oxide Derivative Parent->N_Oxide N-Oxidation Aniline_Ox Oxidized Aniline Species (e.g., Quinone-imines, Polymers) Parent->Aniline_Ox Ring Oxidation

Caption: Predicted degradation pathways under basic/oxidative stress.

Experimental Protocol: Basic Stress Testing

Objective: To evaluate the stability of this compound in a basic solution.

Procedure: The protocol is identical to the Acidic Stress Testing protocol with the following key modifications:

  • Stress Sample Preparation (Step 2): Use 1.0 M NaOH instead of 1.0 M HCl to achieve a final base concentration of approximately 0.1 M.

  • Sample Quenching (Step 5): Neutralize the aliquots with an equimolar amount of HCl.

Causality Behind Choices:

  • 0.1 M NaOH: This is the standard counterpart to acidic stress testing, providing insight into stability at high pH.[16]

  • Exclusion of Light/Inert Atmosphere: For anilines, which are known to be sensitive, it is good practice to perform the study in amber glassware or under an inert atmosphere (e.g., nitrogen) in parallel with a sample exposed to air to differentiate between hydrolytic and oxidative degradation.

Part 5: Analytical Methodologies for Stability Assessment

A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the decrease in the concentration of the active compound while simultaneously detecting the increase in degradation products.[11] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.[16]

Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Method Validation & Trustworthiness:

  • Specificity: The core of a self-validating system. Analyze a mixture of the stressed (acid, base, peroxide, heat, light) samples. The method is specific if the parent peak is resolved from all degradant peaks and any excipients. Peak purity analysis using a PDA detector is essential.

  • Linearity, Accuracy, Precision: These parameters must be validated according to ICH Q2(R1) guidelines to ensure the method provides trustworthy quantitative data.[18]

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution (1 mg/mL) Acid Acid Stress (0.1 M HCl, 60°C) Prep->Acid Base Base Stress (0.1 M NaOH, 60°C) Prep->Base Control Control (No Stressor, 60°C) Prep->Control Timepoints Withdraw Aliquots at Time Points Acid->Timepoints Base->Timepoints Control->Timepoints Quench Neutralize & Dilute Timepoints->Quench HPLC Analyze via Stability- Indicating HPLC-UV Quench->HPLC Quantify Quantify % Parent Remaining & % Degradant Formed HPLC->Quantify MassBal Calculate Mass Balance Quantify->MassBal Pathway Propose Degradation Pathway MassBal->Pathway

Caption: General workflow for a forced degradation stability study.

Part 6: Data Interpretation and Summary

All quantitative results from the stability studies should be summarized for clear comparison. A key metric is "mass balance," which is the sum of the assay value of the parent compound and the levels of all known and unknown degradation products. A mass balance close to 100% provides confidence that all major degradants are being detected.[12]

Table 1: Hypothetical Forced Degradation Data Summary

Stress ConditionTime (hours)% Parent RemainingMajor Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)Observations
0.1 M HCl, 60°C 24>99%N/AN/A~100%No significant degradation observed.
0.1 M NaOH, 60°C 1285.2%11.5% (N-Oxide)2.8% (Unknown)99.5%Solution turned slightly yellow.
3% H₂O₂, RT 678.9%15.1% (N-Oxide)5.2% (Oxidized Ring)99.2%Confirms susceptibility to oxidation.

Note: This data is illustrative. Actual degradation rates and products would need to be determined experimentally.

Conclusion

Based on fundamental chemical principles, this compound is predicted to be highly stable under acidic conditions due to the protonation and deactivation of its amine functional groups. Conversely, it is expected to be labile under basic and oxidative conditions, with potential degradation pathways including N-oxidation of the tertiary amine and oxidative degradation of the electron-rich aniline ring.

This guide provides the strategic framework, mechanistic rationale, and detailed protocols necessary for researchers and drug development professionals to rigorously assess the stability of this molecule. By applying these forced degradation and analytical methodologies, scientists can generate the critical data needed to ensure product quality, develop stable formulations, and meet regulatory expectations.

References

The Versatile Scaffold: A Technical Guide to the Applications of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The aniline scaffold is a cornerstone in modern chemistry, recognized for its synthetic versatility and its prevalence in a vast array of biologically active and industrially significant molecules.[1] The strategic incorporation of a dimethylaminoethyl group at the 4-position of the aniline ring yields 4-[2-(Dimethylamino)ethyl]aniline, a compound with a unique profile of reactivity and functionality. This technical guide offers an in-depth exploration of the synthesis and diverse applications of this valuable intermediate, with a particular focus on its pivotal role in the development of cutting-edge pharmaceuticals, high-performance polymers, and vibrant dyestuffs. Designed for researchers, scientists, and professionals in drug development and materials science, this document consolidates current knowledge, presents detailed experimental protocols, and provides insights into the causality behind its utility, thereby serving as a comprehensive resource to stimulate further innovation.

Introduction: Chemical Profile and Significance

This compound, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline, is an aromatic amine distinguished by the presence of both a primary aniline amine and a tertiary dimethylamino group.[2] This dual functionality imparts a unique combination of chemical properties that are central to its wide-ranging applications. The structural core consists of a benzene ring substituted at the para-position with a dimethylaminoethyl side chain, a configuration that influences its electronic and steric characteristics.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[2] Its solubility profile reflects its amphiphilic nature; the aromatic ring provides hydrophobic character, while the amine groups confer hydrophilicity, making it soluble in many organic solvents and moderately soluble in water.[2] For many applications, it is utilized as its dihydrochloride salt to enhance aqueous solubility and stability.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5636-52-2[2]
Molecular Formula C₁₀H₁₆N₂[2]
Molecular Weight 164.25 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in methanol, ethanol, acetone, DMSO; moderately soluble in water[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and efficient approach involves the reductive amination of a suitable precursor. The following is a representative, detailed protocol for a two-step synthesis starting from 4-nitrophenethylamine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a conceptual pathway based on established organic chemistry principles for reductive amination.

Step 1: N,N-Dimethylation of 4-Nitrophenethylamine

  • To a solution of 4-nitrophenethylamine (1 equivalent) in a suitable solvent such as methanol, add aqueous formaldehyde (37%, 2.5 equivalents).

  • Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N-dimethyl-4-nitrophenethylamine.

Step 2: Reduction of the Nitro Group

  • Dissolve the N,N-dimethyl-4-nitrophenethylamine from the previous step in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂) in a Parr apparatus or using a hydrogen balloon at atmospheric pressure.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis_Workflow Start 4-Nitrophenethylamine Step1 Step 1: Reductive Amination (Formaldehyde, NaBH₄) Start->Step1 Intermediate N,N-Dimethyl-4- nitrophenethylamine Step1->Intermediate Step2 Step 2: Nitro Group Reduction (H₂, Pd/C) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical Research and Development

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of anticancer agents. Its presence in drug candidates often contributes to favorable pharmacokinetic properties and potent biological activity.

Key Intermediate in the Synthesis of Osimertinib

This compound is a crucial building block in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2] Osimertinib is used for the treatment of non-small-cell lung cancer in patients with specific EGFR mutations. The dimethylaminoethyl moiety is a key feature of the molecule, contributing to its binding affinity and overall efficacy.

A Scaffold for Novel Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents. The dimethylaminoethyl group has been identified as being crucial for high cytotoxic activity in some classes of compounds.[4] For instance, novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have shown potent cytotoxicity against a range of cancer cell lines, with IC₅₀ values in the nanomolar range, significantly outperforming the standard drug sorafenib in some cases.[4]

Table 2: Cytotoxicity of a Representative this compound Derivative (Compound 11f from Qin et al.)

Cell LineIC₅₀ (nM)Reference
MKN-45 (Gastric Carcinoma)51[4]
H460 (Large Cell Lung Cancer)72[4]
HT-29 (Colon Adenocarcinoma)130[4]
Potential Mechanism of Action: Eag-1 Potassium Channel Inhibition

Preliminary studies suggest that the biological activity of this compound and its derivatives may be linked to the inhibition of the Eag-1 potassium channel.[2] This ion channel is overexpressed in many cancer cells and its inhibition can lead to apoptosis (programmed cell death).[2] This provides a compelling rationale for the continued investigation of compounds containing this scaffold as potential oncology therapeutics.

Pharmaceutical_Applications Core This compound App1 Intermediate for Osimertinib (EGFR Inhibitor) Core->App1 App2 Scaffold for Novel Anticancer Agents Core->App2 App3 Potential Eag-1 Potassium Channel Inhibitor Core->App3 Outcome1 Treatment of Non-Small-Cell Lung Cancer App1->Outcome1 Outcome2 High Cytotoxicity against Various Cancer Cell Lines App2->Outcome2 Outcome3 Induction of Apoptosis in Cancer Cells App3->Outcome3

Caption: Pharmaceutical applications of this compound.

Applications in Materials Science

The reactive amine groups of this compound make it a valuable component in the synthesis of polymers and dyes.

Curing Agent for Epoxy Resins

Aromatic amines are widely used as curing agents (hardeners) for epoxy resins, imparting excellent mechanical properties, chemical resistance, and thermal stability to the cured polymer.[5] this compound, with its primary and tertiary amine functionalities, can act as an effective curing agent. The primary amine initiates the cross-linking reaction with the epoxy groups, while the tertiary amine can act as a catalyst to accelerate the curing process.

  • Prepare a formulation by mixing a standard bisphenol A-based epoxy resin (e.g., DGEBA) with a stoichiometric amount of this compound. The stoichiometry is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

  • Thoroughly mix the resin and curing agent at room temperature until a homogeneous mixture is obtained.

  • Pour the mixture into a mold and cure at room temperature for 24 hours, followed by a post-curing step at an elevated temperature (e.g., 80-120°C) for 2-4 hours to ensure complete cross-linking.

  • The cured polymer can then be subjected to mechanical testing (tensile strength, flexural modulus) and thermal analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) to evaluate its properties.

Epoxy_Curing_Workflow Start Epoxy Resin (DGEBA) + This compound Mixing Homogeneous Mixing Start->Mixing Curing Curing (Room Temp + Post-Cure) Mixing->Curing End Cross-linked Thermoset Polymer Curing->End

Caption: Workflow for epoxy resin curing.

Intermediate for Azo Dyes

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo (-N=N-) groups.[6] They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. This compound can serve as the primary amine for diazotization, leading to the formation of a variety of colored compounds.

Step 1: Diazotization of this compound

  • Dissolve this compound (1 equivalent) in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1 equivalent) dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve a suitable coupling component (e.g., 2-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling component to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring for 1-2 hours to complete the coupling reaction.

  • Collect the dye by filtration, wash with cold water, and dry.

  • The synthesized dye can be characterized by UV-Vis spectroscopy to determine its maximum absorbance wavelength (λ_max) and by standard tests for properties like light and wash fastness.

Conclusion

This compound is a versatile and highly valuable chemical intermediate with significant applications across multiple scientific and industrial domains. Its unique bifunctional nature makes it a key component in the synthesis of life-saving pharmaceuticals, robust polymeric materials, and vibrant dyestuffs. The continued exploration of this scaffold and its derivatives holds immense promise for the development of new technologies and therapies. This guide has provided a comprehensive overview of its synthesis and applications, complete with detailed experimental protocols, to serve as a foundational resource for researchers and innovators in the field.

References

Methodological & Application

Synthesis of azo dyes using 4-[2-(Dimethylamino)ethyl]aniline as a coupling component

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Synthesis of Azo Dyes Using 4-[2-(Dimethylamino)ethyl]aniline as a Coupling Component

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups.[1][2] Their synthesis is predominantly achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich nucleophile.[1][3] This application note provides a detailed, field-proven protocol for the synthesis of novel azo dyes using this compound as the coupling component. The tertiary amine moiety in this specific coupler offers a potential site for further functionalization or for modulating the physicochemical properties of the final dye, making it a molecule of interest for applications in materials science and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and outline methods for the characterization of the synthesized product.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of an azo dye is a classic example of an electrophilic aromatic substitution reaction.[4][5] The process can be dissected into two fundamental stages:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).[6][7] This converts the amine into a highly reactive aryldiazonium salt (Ar-N₂⁺), which serves as a weak electrophile. The low temperature is critical to prevent the unstable diazonium salt from decomposing and prematurely losing N₂ gas.[8]

  • Azo Coupling: The electrophilic diazonium salt attacks the electron-rich aromatic ring of a coupling component. In this protocol, the coupling component is this compound. The amino group of the aniline derivative is a strong activating group, directing the substitution to the ortho and para positions. Since the para position is already substituted, the coupling occurs exclusively at the ortho position relative to the primary amine.[9][10]

The pH of the reaction medium is a critical parameter. For coupling with aromatic amines, the reaction is typically carried out in a mildly acidic solution (pH 5–7).[11] This pH range represents a crucial balance: it must be acidic enough to maintain a sufficient concentration of the diazonium salt (which decomposes in alkaline conditions) but not so acidic that the primary amine of the coupling component becomes fully protonated, which would deactivate the ring towards electrophilic attack.[12][13]

Workflow cluster_PartA Part A: Diazotization cluster_PartB Part B: Coupling & Purification A1 Dissolve Aromatic Amine in HCl/H₂O A2 Cool to 0-5 °C in Ice-Salt Bath A1->A2 A4 Add NaNO₂ Solution Dropwise to Amine Solution A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Fresh Diazonium Salt Solution A4->A5 B3 Slowly Add Diazonium Salt to Coupling Component (<10 °C) A5->B3 Use Immediately B1 Dissolve Coupling Component in Dilute HCl B2 Adjust pH to 5-6 with Sodium Acetate B1->B2 B2->B3 B4 Stir for 30-60 min (Precipitate Forms) B3->B4 B5 Isolate via Vacuum Filtration B4->B5 B6 Wash with Cold H₂O B5->B6 B7 Recrystallize from EtOH/H₂O B6->B7 B8 Dry Final Product B7->B8

References

Application Note & Protocol: Diazotization of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazotization of aromatic primary amines is a cornerstone transformation in organic synthesis, yielding highly versatile arenediazonium salt intermediates. These intermediates are pivotal in the synthesis of a wide array of functionalized aromatic compounds, which are often inaccessible through direct substitution methods.[1][2] This application note provides a detailed protocol for the diazotization of 4-[2-(Dimethylamino)ethyl]aniline, a compound of interest in pharmaceutical and materials science due to its unique structural features.[3][4] The presence of a tertiary amine in the side chain necessitates specific considerations to ensure the selective and efficient formation of the desired diazonium salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a field-proven, safety-conscious protocol.

Scientific Principles and Experimental Rationale

The conversion of a primary aromatic amine to a diazonium salt is achieved through its reaction with nitrous acid (HNO₂).[5] Due to the instability of nitrous acid, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[1][2][6] The reaction is critically maintained between 0-5 °C to ensure the stability of the resulting diazonium salt, as these compounds can be unstable and potentially explosive at higher temperatures or in a solid, dry state.[7][8][9][10]

A key feature of the substrate, this compound, is the presence of a basic tertiary amine on the ethyl side chain. To prevent unwanted side reactions, such as N-nitrosation of the tertiary amine, the reaction is conducted in a strongly acidic medium.[] A sufficient molar excess of acid ensures the protonation of both the primary aromatic amine and the tertiary aliphatic amine. Protonation of the tertiary amine effectively shields it from reacting with the nitrosating species, acting as an in situ protecting group and directing the reaction to the desired primary aromatic amine.[12]

The overall reaction mechanism involves several steps:

  • In situ formation of nitrous acid from sodium nitrite and hydrochloric acid.

  • Protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosonium ion (NO⁺).[1]

  • Nucleophilic attack of the primary aromatic amine on the nitrosonium ion.[1]

  • A series of proton transfers and elimination of a water molecule to yield the final arenediazonium salt.[1]

Critical Safety Imperatives

The generation and handling of diazonium salts present significant safety hazards that must be rigorously managed.

  • Explosion Hazard : Solid diazonium salts are often shock-sensitive and can decompose violently, especially upon heating or when dry.[7][8][9] Therefore, they should not be isolated unless absolutely necessary, and if so, only on a very small scale (less than 0.75 mmol).[7][8][9] This protocol is designed for the in situ use of the diazonium salt solution.

  • Thermal Instability : The reaction must be maintained at a low temperature (0-5 °C) at all times to prevent the rapid and exothermic decomposition of the diazonium salt, which liberates nitrogen gas.[6][10] A sudden rise in temperature can lead to a runaway reaction.

  • Ventilation : The reaction releases nitrogen gas and potentially other volatile byproducts. It must be conducted in a well-ventilated fume hood.[7][8]

  • Quenching : Any unreacted diazonium salt at the end of the subsequent reaction should be quenched. This can be achieved by adding a compound like sulfamic acid or by warming the solution to facilitate controlled decomposition.

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and gloves, is mandatory. A blast shield is also highly recommended.

Experimental Protocol

This protocol details the preparation of a 0.5 M solution of the diazonium salt from this compound for immediate use in subsequent reactions, such as a Sandmeyer reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated37% (w/w), ACS GradeFisher Scientific
Sodium Nitrite (NaNO₂)≥99%, ACS GradeMerck
Deionized WaterN/AIn-house
IceN/AIn-house
Starch-Iodide PaperN/AVWR
Sulfamic Acid (for quenching, if needed)99%Alfa Aesar
Standard laboratory glassware, magnetic stirrerN/AN/A
Step-by-Step Methodology

1. Preparation of the Amine Hydrochloride Solution: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (8.91 g, 50.0 mmol). b. In a separate beaker, carefully add concentrated hydrochloric acid (15.0 mL, ~180 mmol, 3.6 eq.) to 50 mL of deionized water. Caution: This is an exothermic process. c. Cool the diluted HCl solution in an ice bath. d. Slowly add the cold, diluted HCl to the flask containing the aniline derivative while stirring. The formation of the hydrochloride salt is exothermic. e. Once the addition is complete, cool the resulting solution to 0-5 °C in an ice-salt bath.

2. Preparation of the Sodium Nitrite Solution: a. In a 50 mL beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 eq.) in 20 mL of cold deionized water. b. Keep this solution in an ice bath until ready for use.

3. Diazotization Reaction: a. Ensure the temperature of the amine hydrochloride solution is stable between 0 °C and 5 °C. b. Add the sodium nitrite solution dropwise to the vigorously stirred amine solution over a period of 20-30 minutes. Use a dropping funnel for controlled addition. c. Monitor the internal temperature closely and maintain it below 5 °C throughout the addition. The solution may change color.

4. In-Process Control and Completion Check: a. After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. b. To check for completion, test for the presence of a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete.[7][8] c. If the test is negative, add a small additional amount of the sodium nitrite solution (e.g., 0.5 mL) and stir for another 10 minutes before re-testing. d. If the test is strongly positive, it indicates a large excess of nitrous acid. This can be quenched by the dropwise addition of a saturated solution of sulfamic acid until the starch-iodide test is only faintly positive.

5. Use of the Diazonium Salt Solution: a. The resulting clear solution of 4-[2-(dimethylamino)ethyl]benzenediazonium chloride is highly reactive and should be used immediately in the next synthetic step. b. DO NOT attempt to isolate the diazonium salt from the solution. Keep the solution cold (0-5 °C) until it is used.

Workflow and Reaction Visualization

Diazotization_Workflow Workflow for the Diazotization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_control In-Process Control Amine_HCl 1. Prepare Amine Hydrochloride Solution (Aniline + HCl in H2O) NaNO2_Sol 2. Prepare Sodium Nitrite Solution (NaNO2 in H2O) Cooling 3. Cool Amine Solution to 0-5 °C Amine_HCl->Cooling Addition 4. Add NaNO2 Solution Dropwise (< 5 °C) NaNO2_Sol->Addition Cooling->Addition Stir 5. Stir for 30 min at 0-5 °C Addition->Stir Test 6. Starch-Iodide Test (Check for excess HNO2) Stir->Test Quench 7. Quench Excess HNO2 (if necessary) Test->Quench Strongly Positive Product 8. Diazonium Salt Solution (Use Immediately) Test->Product Slightly Positive Quench->Product

References

The Strategic Role of 4-[2-(Dimethylamino)ethyl]aniline in the Synthesis of Novel Antihistaminic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Legacy of the Ethylamine Scaffold in Antiallergic Drug Discovery

The quest for effective treatments for allergic conditions, mediated by the release of histamine, has been a cornerstone of medicinal chemistry for over seven decades.[1][2] Histamine exerts its pro-inflammatory effects by binding to one of four G-protein coupled receptors (GPCRs), with the H₁ receptor being the primary target for alleviating allergic symptoms like rhinitis, urticaria, and conjunctivitis.[3][4] First-generation antihistamines, while effective, were often hampered by sedative side effects due to their ability to cross the blood-brain barrier.[2]

A common structural feature in many of these first-generation H₁-receptor antagonists is the ethylamine moiety (R-X-CH₂-CH₂-NR'R''), which is crucial for their pharmacological activity.[5] The terminal tertiary amine, typically a dimethylamino group, is understood to be essential for forming a key ionic interaction with a conserved aspartate residue in the H₁ receptor binding pocket. 4-[2-(Dimethylamino)ethyl]aniline emerges as a highly valuable starting material in this context. It provides the essential dimethylaminoethyl pharmacophore, while the aniline functional group offers a versatile chemical handle for the strategic elaboration of novel compounds with potentially improved efficacy and reduced side effects. This document provides a detailed guide for researchers on the application of this compound in the synthesis of potential antiallergic compounds, including a representative synthetic protocol and mechanistic insights.

Part 1: The Scientific Rationale - Structure-Activity Relationship (SAR) and Mechanistic Insights

The Pharmacophoric Significance of the 2-(Dimethylamino)ethyl Group

The 2-(dimethylamino)ethyl group is a classic pharmacophore in H₁-antihistamines. Its importance can be broken down as follows:

  • Ionic Bonding: The tertiary amine is protonated at physiological pH, allowing it to form a crucial ionic bond with the carboxylate side chain of an aspartic acid residue (Asp107) in the third transmembrane domain (TM3) of the H₁ receptor. This interaction is a primary anchor for the ligand to the receptor.

  • Spacer Function: The ethyl chain acts as a flexible spacer, allowing the rest of the molecule to adopt an optimal conformation to interact with other residues in the binding pocket, thereby enhancing affinity and selectivity.

The aniline component of this compound serves as a convenient and reactive starting point for diversification. The primary amine can be readily converted into various functional groups such as amides, ureas, or sulfonamides, enabling the exploration of a wide chemical space to optimize the molecule's interaction with the H₁ receptor.

Mechanism of Action: Inverse Agonism at the H₁ Receptor

Initially, antihistamines were thought to be simple competitive antagonists, physically blocking histamine from binding to its receptor. However, current understanding reveals that most H₁-antihistamines, particularly the second-generation agents, function as inverse agonists.[2] The H₁ receptor exhibits a degree of constitutive activity even in the absence of histamine. While histamine binding stabilizes the active conformation of the receptor, inverse agonists bind to and stabilize an inactive conformation, thereby reducing the basal signaling activity and providing therapeutic relief.

The binding of an H₁-antihistamine (inverse agonist) prevents the Gq/11 protein from coupling to the receptor. This blocks the subsequent activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The downstream consequences are the suppression of calcium release from the endoplasmic reticulum and the prevention of protein kinase C (PKC) activation, ultimately blocking the cellular signaling cascade that leads to allergic symptoms.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive State) Gq11 Gq/11 Protein H1R_inactive->Gq11 No Activation H1R_active H1 Receptor (Active State) H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Cellular Allergic Response Ca_ER->Allergic_Response Leads to PKC->Allergic_Response Leads to Histamine Histamine Histamine->H1R_active Binds & Activates Antihistamine Antihistamine (Inverse Agonist) Antihistamine->H1R_inactive Binds & Stabilizes

Caption: H₁ Receptor Signaling and Inverse Agonist Action.

Part 2: Application Protocol - Synthesis of a Novel Antiallergic Compound

This section details a representative protocol for the synthesis of a potential antiallergic agent, N-(4-(2-(dimethylamino)ethyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide, starting from this compound. This target molecule incorporates the essential pharmacophore and adds a substituted arylpiperazine moiety, a common feature in many modern antihistamines.

Experimental Workflow Diagram

Synthesis_Workflow Aniline This compound Step1 Step 1: Isocyanate Formation Aniline->Step1 Phosgene Triphosgene (Phosgene equivalent) Phosgene->Step1 Piperazine 1-(4-Fluorophenyl)piperazine Step2 Step 2: Coupling Reaction Piperazine->Step2 Isocyanate Isocyanate Intermediate Isocyanate->Step2 CarbamoylChloride Carbamoyl Chloride Intermediate FinalProduct Target Antiallergic Compound Purification Purification (Column Chromatography) FinalProduct->Purification Step1->Isocyanate Step2->FinalProduct

Caption: Synthetic workflow for the target antiallergic compound.

Step-by-Step Methodology

Objective: To synthesize N-(4-(2-(dimethylamino)ethyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide.

Materials:

  • This compound (≥98% purity)

  • Triphosgene (≥98% purity)

  • 1-(4-Fluorophenyl)piperazine (≥98% purity)

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Causality Behind Choices:

  • Triphosgene: A safer, solid equivalent to gaseous phosgene for the synthesis of the isocyanate intermediate.

  • Anhydrous Solvents (DCM, THF): The isocyanate intermediate is highly reactive towards water. Anhydrous conditions are critical to prevent the formation of unwanted urea byproducts and to ensure high yield.

  • Triethylamine (Et₃N): Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Column Chromatography: The standard and most effective method for purifying the final product from unreacted starting materials and byproducts.

Protocol:

  • Preparation of the Isocyanate Intermediate:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of N-H stretch, appearance of a strong N=C=O stretch around 2250-2270 cm⁻¹).

    • Self-Validation: The reaction is typically driven to completion. Do not isolate the isocyanate intermediate as it is highly reactive. Proceed directly to the next step.

  • Coupling with Arylpiperazine:

    • In a separate flame-dried flask under nitrogen, dissolve 1-(4-Fluorophenyl)piperazine (1.05 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared isocyanate solution from Step 1 to the piperazine solution via a cannula or dropping funnel over 30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

    • Self-Validation: Monitor the reaction progress by TLC until the isocyanate spot has been completely consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing).

    • Self-Validation: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate to yield the final compound as a solid or oil.

  • Characterization:

    • Determine the yield of the final product.

    • Characterize the compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To determine purity.

Part 3: Data Presentation and Expected Outcomes

The successful synthesis of the target compound and its analogs allows for the evaluation of their antiallergic potential. The following table summarizes the type of quantitative data that would be generated and provides representative values based on similar compounds found in the literature.[6]

ParameterExpected Outcome/ValueMethod of AnalysisRationale
Synthesis Yield 40-70%Gravimetric analysisMeasures the efficiency of the synthetic protocol.
Purity >98%HPLCEnsures that biological activity is due to the target compound.
¹H NMR Consistent with proposed structureNMR SpectroscopyConfirms the structural integrity of the synthesized molecule.
Mass Spectrum [M+H]⁺ matches calculated massLC-MS / HRMSConfirms the molecular identity and formula.
H₁ Receptor Binding Affinity (IC₅₀) 100-500 nMRadioligand Binding AssayQuantifies the potency of the compound at the target receptor.[6]
In vivo Efficacy (e.g., PFA assay) Active at 10-30 mg/kgPassive Foot AnaphylaxisEvaluates the compound's antiallergic activity in a living organism.[6]

Conclusion

This compound is a strategically important building block for the synthesis of novel antiallergic compounds. It contains the essential 2-(dimethylamino)ethyl pharmacophore responsible for anchoring to the H₁ receptor, while the aniline group provides a versatile point for chemical modification. The provided protocol for the synthesis of an N-aryl-N'-arylpiperazine urea derivative serves as a robust template for researchers in drug development. By understanding the underlying structure-activity relationships and the mechanism of inverse agonism, scientists can rationally design and synthesize new generations of H₁-antihistamines with improved therapeutic profiles.

References

Application of 4-[2-(Dimethylamino)ethyl]aniline in bioconjugation techniques

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Aniline-Based Bioconjugation: Featuring 4-[2-(Dimethylamino)ethyl]aniline

Introduction: The Role of Aniline Chemistry in Modern Bioconjugation

The precise, covalent attachment of molecules such as drugs, fluorophores, or polymers to biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. These techniques, collectively known as bioconjugation, are fundamental to creating antibody-drug conjugates (ADCs), diagnostic reagents, and advanced biomaterials.[1][2] The ideal bioconjugation reaction is highly chemoselective, proceeds rapidly under mild, physiological conditions (aqueous solution, neutral pH, ambient temperature), and forms a stable, covalent bond without perturbing the biomolecule's function.

Among the diverse chemistries available, those involving the aniline functional group have emerged as particularly powerful and versatile. While some reagents are used to install an aniline moiety onto a protein for subsequent reaction, the more prevalent application is the use of aniline and its derivatives as potent nucleophilic catalysts for other ligation reactions.[3][4]

This guide focuses on the utility of the aniline core in bioconjugation, with a specific focus on the structural features of This compound . Although this specific molecule is primarily known as a versatile intermediate in organic synthesis, its structure—an aniline with a para-substituted, electron-donating alkylamino group—provides an excellent framework for understanding the principles that govern modern aniline-based bioconjugation strategies.[5][6] We will explore its role as a powerful nucleophilic catalyst for forming hydrazone and oxime bonds and as a reactive handle in oxidative coupling reactions, providing detailed mechanistic insights and actionable protocols for researchers.

Section 1: Physicochemical Profile of this compound

Understanding the properties of a reagent is critical for its successful application. This compound is an aromatic amine that possesses both a primary aniline group and a tertiary dimethylamino group.[6] These features influence its reactivity, solubility, and catalytic activity.

PropertyValueSource(s)
CAS Number 5636-52-2[7][8]
Molecular Formula C₁₀H₁₆N₂[6][7]
Molecular Weight 164.25 g/mol [6][7]
Appearance Colorless to pale yellow liquid[6]
Odor Characteristic amine-like[6]
Key Functional Groups Primary aromatic amine (aniline), Tertiary aliphatic amine[6]
Solubility Soluble in polar organic solvents (methanol, ethanol, DMSO); moderately soluble in water.[6]

The presence of the dimethylamino group, a strong electron-donating group, increases the nucleophilicity of the aniline nitrogen, which is a key factor in its catalytic efficiency.[4][9]

Section 2: Aniline as a Nucleophilic Catalyst for Hydrazone and Oxime Ligation

One of the most significant applications of anilines in bioconjugation is as a nucleophilic catalyst to accelerate the formation of hydrazone and oxime linkages.[3] These reactions involve the condensation of an aldehyde or ketone on one biomolecule with a hydrazide or aminooxy group on another. While these ligations can proceed uncatalyzed, the rates are often slow, especially at neutral pH and low reactant concentrations.[4][10]

Mechanism of Action: Transimination

Aniline catalysis dramatically increases the reaction rate by providing an alternative, lower-energy pathway through a process called transimination.[3]

  • Schiff Base Formation: The aniline catalyst first reacts rapidly with the aldehyde or ketone to form a protonated Schiff base (anilinium imine). This intermediate is significantly more electrophilic and reactive than the starting carbonyl.

  • Transimination: The hydrazide or aminooxy nucleophile then attacks the highly reactive anilinium imine intermediate, displacing the aniline catalyst and forming the final, stable hydrazone or oxime product.

The catalytic cycle regenerates the aniline, allowing it to facilitate multiple ligation events. This catalytic effect can increase reaction rates by up to three orders of magnitude.[3]

Aniline_Catalysis Start Protein-Aldehyde + Hydrazide/Aminooxy Aldehyde Protein-Aldehyde SchiffBase Protonated Anilinium Schiff Base (Highly Reactive) Aldehyde->SchiffBase 1. Fast reaction with aniline catalyst Aniline Aniline Catalyst Aniline->SchiffBase Product Stable Hydrazone/Oxime Conjugate SchiffBase->Product 2. Transimination: Attack by nucleophile Nucleophile Hydrazide or Aminooxy Payload Nucleophile->Product Product->Aniline 3. Catalyst regeneration

Figure 1. Catalytic cycle of aniline in hydrazone/oxime ligation.
The Impact of Aniline Substituents

Research has shown that anilines with electron-donating groups at the para-position are superior catalysts.[4][10][11] For example, p-phenylenediamine is a significantly more efficient catalyst than aniline, especially at neutral pH.[4] The para-substituted alkylamino group in this compound is also electron-donating, suggesting it would be an effective catalyst for this transformation. This enhanced activity allows for efficient conjugations at lower catalyst concentrations (e.g., 2-10 mM) and at a milder, more biocompatible pH of 7.0-7.4.[4][10]

Application Note: When to Use Aniline Catalysis
  • pH Constraints: When a biomolecule is unstable at the optimal acidic pH (4-5) for uncatalyzed oxime/hydrazone ligation.[4][9]

  • Low Reactant Concentrations: To achieve high yields when working with dilute protein solutions (low micromolar range).[4]

  • Kinetically Challenging Substrates: When conjugating to less reactive ketones instead of aldehydes.[12]

  • Reducing Incubation Time: To significantly shorten reaction times from many hours to 1-2 hours.[3]

Protocol 1: Aniline-Catalyzed Labeling of an Aldehyde-Tagged Antibody

This protocol describes the general procedure for conjugating an aminooxy-functionalized payload (e.g., a fluorescent dye) to an antibody that has been engineered to contain a reactive aldehyde group.

A. Materials and Reagents

  • Aldehyde-tagged Antibody (Ab-CHO): 1-5 mg/mL in Phosphate Buffered Saline (PBS), pH 7.2.

  • Aminooxy-Payload: 10 mM stock solution in DMSO.

  • Catalyst: this compound or p-phenylenediamine, 1 M stock in DMSO or water.

  • Reaction Buffer: PBS, pH 7.2.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10) or spin desalting columns appropriate for the antibody size.

B. Experimental Workflow

Figure 2. General workflow for aniline-catalyzed protein conjugation.

C. Step-by-Step Procedure

  • Prepare Antibody Solution: In a microcentrifuge tube, add the aldehyde-tagged antibody solution to achieve a final concentration of ~30 µM (e.g., ~4.5 mg/mL for a 150 kDa IgG).

  • Add Payload: Add the aminooxy-payload stock solution to the antibody solution to achieve a 5- to 10-fold molar excess over the antibody. Gently mix.

  • Initiate Catalysis: Add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-20 mM.[9] Gently vortex to ensure homogeneity. Note: A high concentration of aniline (e.g., 100 mM) may be used but can sometimes negatively impact protein stability.[9]

  • Incubation: Incubate the reaction at room temperature (20-25°C) or 37°C for 2-4 hours. The reaction can be monitored by SDS-PAGE or HPLC.

  • Purification: Remove the excess payload and catalyst by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified antibody-payload conjugate. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. Confirm purity by SEC-HPLC.

Section 3: Bioconjugation via Oxidative Coupling of Anilines

A distinct and powerful strategy involves installing an aniline group onto a protein as a bioorthogonal handle, which can then be chemoselectively modified in an oxidative coupling reaction.[13][14] This method creates a highly stable C-N or C-C bond.

Mechanism of Action
  • Aniline Installation: An aniline moiety is first introduced onto the protein. This can be achieved by reacting lysine residues with a reagent like isatoic anhydride or by incorporating the unnatural amino acid 4-aminophenylalanine.[13]

  • Oxidative Activation: A mild oxidant, typically sodium periodate (NaIO₄), is added to the reaction.[13][15]

  • Coupling: The activated aniline species rapidly couples with a nucleophilic partner, such as an electron-rich N,N-dialkyl-p-phenylenediamine derivative carrying a payload.[13]

This reaction is highly chemoselective, as none of the natural amino acid side chains participate under these conditions, and the resulting conjugate is stable across a wide pH range (4-11).[13][14]

Oxidative_Coupling Protein Protein AnilineHandle Protein with Aniline Handle Protein->AnilineHandle 1. Install aniline (e.g., on Lysine) CoupledProduct Stable C-N Bonded Conjugate AnilineHandle->CoupledProduct 2. Couple in presence of oxidant Phenylenediamine Phenylenediamine -Payload Phenylenediamine->CoupledProduct Oxidant NaIO₄ (Oxidant) Oxidant->CoupledProduct Activates reaction

Figure 3. Mechanism of aniline-based oxidative coupling.
Protocol 2: Two-Step Protein Labeling via Oxidative Coupling

This protocol outlines the labeling of lysozyme as a model protein.

A. Materials and Reagents

  • Lysozyme: 10 mg/mL solution in pH 6.5 phosphate buffer.

  • Isatoic Anhydride: For installing the aniline handle.

  • N-(4-aminophenyl) methacrylamide: A model phenylenediamine payload.

  • Sodium Periodate (NaIO₄): 100 mM stock solution in water.

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 6.5.

  • Purification: Dialysis or SEC.

B. Step-by-Step Procedure

Step 1: Installation of the Aniline Handle

  • Modify lysine residues by reacting a 50 µM solution of lysozyme with isatoic anhydride in pH 6.5 phosphate buffer.[13]

  • Purify the aniline-labeled lysozyme using dialysis or an appropriate SEC column to remove unreacted anhydride.

  • Confirm modification using ESI-MS; an increase in mass corresponding to the addition of the aminobenzoyl group should be observed.[13]

Step 2: Oxidative Coupling Reaction

  • Prepare a solution of the aniline-labeled lysozyme at 50 µM in pH 6.5 phosphate buffer.

  • Add the phenylenediamine-payload to a final concentration of 500 µM (10-fold excess).[13]

  • Initiate the reaction by adding NaIO₄ stock solution to a final concentration of 1.5 mM.[13]

  • Incubate for 15-30 minutes at room temperature.

  • Quench the reaction by adding an excess of a quenching agent like glycerol.

  • Purify the final conjugate via SEC to remove excess reagents and analyze by ESI-MS and SDS-PAGE. A mass shift corresponding to the addition of the payload should be visible.[13]

Section 4: Advanced Applications: Hydrazino-Pictet-Spengler (HIPS) Ligation

For applications demanding exceptionally stable linkages, such as ADCs, the hydrolytic instability of hydrazone/oxime bonds can be a limitation.[16][17] The Hydrazino-Pictet-Spengler (HIPS) ligation is an advanced technique that reacts with protein-bound aldehydes to form a completely stable carbon-carbon bond.[18] This reaction leverages a hydrazine-functionalized indole, which shares structural motifs with aniline derivatives, to achieve rapid ligation at neutral pH.[17][18] This overcomes the limitations of the classic Pictet-Spengler reaction, which requires harsh acidic conditions unsuitable for proteins.[17][19]

Safety and Handling of Aniline Derivatives

Aniline and its derivatives are classified as hazardous chemicals. Users must adhere to strict safety protocols.

  • Toxicity: Anilines can be toxic if inhaled, swallowed, or absorbed through the skin.[20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and acids. Keep containers tightly closed.[20][22]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the specific aniline derivative before use.[20][21][22]

Conclusion

The aniline functional group is a remarkably versatile tool in the bioconjugation toolkit. As demonstrated through the structural lens of this compound, its properties enable powerful applications ranging from nucleophilic catalysis to direct, stable bond formation. By acting as a potent catalyst, aniline derivatives allow for efficient hydrazone and oxime ligations under mild, biocompatible conditions that preserve protein integrity. Furthermore, the aniline moiety itself can serve as a bioorthogonal handle for creating exceptionally stable conjugates via oxidative coupling. Understanding the mechanisms and protocols associated with these techniques empowers researchers to develop next-generation bioconjugates with enhanced stability, homogeneity, and efficacy for therapeutic and diagnostic applications.

References

4-[2-(Dimethylamino)ethyl]aniline as a monomer in condensation polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Functional Polyamides via Condensation Polymerization: Leveraging 4-[2-(Dimethylamino)ethyl]aniline as a Versatile Monomer

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of this compound as a functional monomer in condensation polymerization. This unique aromatic diamine incorporates a primary amine for chain growth and a tertiary amine side-chain, which imparts valuable properties such as pH-responsiveness and sites for post-polymerization modification. We detail a robust, field-proven protocol for the synthesis of a functional aromatic polyamide via low-temperature solution polycondensation. Furthermore, this document outlines essential characterization techniques and discusses the causality behind key experimental choices, offering researchers and drug development professionals a practical framework for creating novel, functional polymers.

Introduction: The Strategic Advantage of a Functional Diamine

In the field of high-performance polymers, aromatic polyamides (aramids) are renowned for their exceptional thermal and mechanical properties.[1] However, their rigid backbones often lead to poor solubility, limiting their processability and functional applications.[2][3] A key strategy to overcome these limitations is the incorporation of functional groups into the polymer backbone.

This compound emerges as a monomer of significant strategic value. Its structure is bifunctional in a unique way:

  • Primary Aromatic Amine (-NH₂): This group serves as the reactive site for condensation polymerization, readily reacting with diacyl chlorides or dicarboxylic acids to form the robust amide linkages characteristic of polyamides.[4]

  • Tertiary Aliphatic Amine (-N(CH₃)₂): This side-chain group is generally non-reactive under typical polycondensation conditions. Its true value lies in the functionality it imparts to the final polymer. The lone pair of electrons and the basic nature of the tertiary amine allow for pH-responsiveness, potential catalytic activity, and serve as a reactive handle for post-polymerization modifications, such as quaternization or oxidation.[5][6][7]

Polymers derived from this monomer are promising candidates for advanced applications, including smart drug delivery systems, gene transfection vectors, responsive membranes, and materials with tailored surface properties.[5][6]

Monomer Overview: this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueSource
IUPAC Name 4-(2-aminoethyl)-N,N-dimethylaniline[8]
CAS Number 5636-52-2[8][9][10][11]
Molecular Formula C₁₀H₁₆N₂[9][10][11]
Molecular Weight 164.25 g/mol [9][10][11]
Appearance Varies; typically a liquid or low-melting solid-
Key Functional Groups Primary Aromatic Amine, Tertiary Aliphatic Amine-

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

  • Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric CO₂, which can deactivate the amine groups.

Core Methodology: Low-Temperature Solution Polycondensation

To synthesize high-molecular-weight aromatic polyamides, low-temperature solution polycondensation is the method of choice.[1] This technique circumvents the high temperatures required for melt polymerization, which can cause side reactions and degradation, especially with functional monomers.

Causality of Key Process Parameters:

  • Reaction Choice: The reaction between an aromatic diamine and a more reactive diacyl chloride is highly efficient and proceeds rapidly at low temperatures. This is crucial for achieving high molecular weight before side reactions can occur.

  • Solvent System: Anhydrous polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) are used because they can dissolve the monomers and the resulting rigid-chain polyamide.[12][13] The addition of a salt like Lithium Chloride (LiCl) is often necessary to disrupt the strong inter-chain hydrogen bonding of the polyamide, preventing it from precipitating out of solution at low conversions and thereby enabling the growth of long polymer chains.[1]

  • Temperature Control: The reaction is initiated at 0 °C to control the highly exothermic reaction between the amine and the acyl chloride. A slow, dropwise addition of the diacyl chloride prevents localized monomer concentration imbalances and thermal spikes, both of which are detrimental to achieving a high degree of polymerization.[1]

  • Inert Atmosphere: The entire process is conducted under a nitrogen or argon atmosphere. This is critical to prevent the amine groups from reacting with atmospheric moisture and carbon dioxide and to prevent oxidation, which would terminate chain growth and compromise the polymer's properties.

Detailed Experimental Protocol: Synthesis of a Functional Polyamide

This protocol describes the synthesis of a polyamide from This compound and Terephthaloyl chloride .

4.1. Materials & Reagents

  • Monomers:

    • This compound (DMEA), purified (e.g., by vacuum distillation).

    • Terephthaloyl chloride (TPC), purified (e.g., by recrystallization or sublimation).

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP), <50 ppm H₂O.

  • Solubilizing Agent: Anhydrous Lithium Chloride (LiCl), dried under vacuum at >150 °C.

  • Precipitation/Washing: Methanol (reagent grade), Deionized Water.

  • Atmosphere: High-purity Nitrogen (N₂) or Argon (Ar) gas.

4.2. Apparatus

  • 250 mL three-necked, round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet adapter, and a rubber septum.

  • Dropping funnel (pressure-equalizing).

  • Ice-water bath.

  • Standard glassware, syringes, and needles.

  • High-vacuum pump and Schlenk line.

4.3. Step-by-Step Procedure

  • Apparatus Preparation:

    • Thoroughly flame-dry the three-necked flask and dropping funnel under vacuum and cool under a positive pressure of N₂/Ar. This ensures the removal of adsorbed water, which would hydrolyze the acyl chloride.

  • Diamine Solution Preparation:

    • In the reaction flask, combine this compound (e.g., 1.643 g, 10.0 mmol) and anhydrous LiCl (e.g., 0.5 g, ~5 wt% of solvent).

    • Using a cannula or dry syringe, add anhydrous NMP (e.g., 95 mL) to the flask.

    • Stir the mixture with the mechanical stirrer under a gentle N₂ flow until all solids have completely dissolved. The tertiary amine side-chain on DMEA generally improves its solubility compared to simpler aromatic diamines.

  • Diacyl Chloride Solution Preparation:

    • In a separate dry flask, dissolve Terephthaloyl chloride (e.g., 2.030 g, 10.0 mmol) in anhydrous NMP (e.g., 45 mL). Caution: TPC is a lachrymator and is moisture-sensitive. Handle in a fume hood.

    • Transfer this solution to the dropping funnel.

  • Initiation of Polymerization:

    • Cool the diamine solution in the reaction flask to 0 °C using the ice-water bath.

    • Once the temperature is stable, begin the dropwise addition of the TPC solution from the dropping funnel to the vigorously stirred diamine solution. Maintain a slow addition rate (e.g., over 30-60 minutes).

    • Observation: The viscosity of the solution will begin to increase almost immediately, which is a primary indicator of polymerization.

  • Polymerization Reaction:

    • After the addition is complete, rinse the dropping funnel with a small amount of anhydrous NMP (e.g., 5 mL) and add it to the reaction flask to ensure all TPC has been transferred.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 12-24 hours. The solution should become highly viscous, potentially requiring an increase in stirrer torque. The Weissenberg effect (rod-climbing) may be observed in high-molecular-weight solutions.

  • Polymer Precipitation and Purification:

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 1 L), while stirring vigorously with a glass rod or mechanical stirrer.

    • A fibrous or powdered white/off-white solid will precipitate immediately. This step separates the polymer from the solvent, LiCl, and any unreacted monomers.[1]

    • Continue stirring for at least 1 hour to ensure complete precipitation.

  • Washing and Drying:

    • Collect the polymer by vacuum filtration.

    • Wash the polymer thoroughly by re-slurrying it in fresh methanol (2 x 200 mL) followed by deionized water (2 x 200 mL) to remove any remaining salts and solvent.

    • Finally, wash again with methanol (1 x 200 mL) to help remove the water.

    • Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Visualizing the Process

Reaction Scheme

workflow N1 Setup Flame-dry glassware under vacuum. Cool under N2 atmosphere. N2 Diamine Solution Dissolve DMEA monomer and LiCl in anhydrous NMP. N1->N2 N3 Cooling Cool diamine solution to 0°C in an ice bath. N2->N3 N4 Diacyl Chloride Addition Add TPC solution in NMP dropwise over 30-60 min. N3->N4 Vigorous Stirring N5 Polymerization Warm to room temperature. Stir for 12-24 hours. N4->N5 N6 Precipitation Pour viscous polymer solution into excess methanol. N5->N6 Viscosity Increases N7 Filtration & Washing Collect solid. Wash with Methanol -> Water -> Methanol. N6->N7 N8 Drying Dry polymer in vacuum oven at 80-100°C to constant weight. N7->N8 N9 Characterization FTIR, NMR, GPC, TGA/DSC N8->N9

References

Application Notes and Protocols: 4-[2-(Dimethylamino)ethyl]aniline as a Versatile Cross-Linking Agent for Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 4-[2-(Dimethylamino)ethyl]aniline as a specialized cross-linking agent for epoxy resin systems. This molecule possesses a unique dual-functionality, incorporating both a primary aromatic amine for covalent cross-linking and a tertiary aliphatic amine that can catalytically accelerate the curing process. This document elucidates the underlying chemical mechanisms, provides detailed protocols for the preparation and characterization of cross-linked epoxy networks, and discusses the anticipated material properties. The content herein is designed to equip researchers and professionals in materials science and drug development with the foundational knowledge and practical guidance to effectively utilize this versatile curing agent.

Introduction: The Unique Proposition of a Dual-Function Curing Agent

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties. The ultimate performance of an epoxy system is critically dependent on the choice of curing agent, which dictates the three-dimensional network architecture. While various classes of curing agents exist, aromatic amines are renowned for imparting high thermal stability and chemical resistance to the cured resin.

This compound emerges as a compelling, yet not widely documented, curing agent. Its molecular structure is distinguished by two key functional moieties:

  • A Primary Aromatic Amine (-NH₂): This group serves as the primary reactive site for cross-linking with the oxirane (epoxy) rings of the resin. The two active hydrogens on the primary amine can each react with an epoxy group, forming a stable covalent bond and contributing to the polymer network.

  • A Tertiary Aliphatic Amine (-N(CH₃)₂): This group does not participate directly in the cross-linking reaction due to the absence of active hydrogens. However, it is known to act as a catalyst, accelerating the ring-opening reaction between the epoxy groups and the primary/secondary amines.[1][2] This catalytic activity can potentially reduce curing times and temperatures.

This dual-functionality offers the potential for formulating epoxy systems with a tailored balance of processing characteristics and final performance properties.

Mechanism of Action: A Synergistic Curing Process

The curing of an epoxy resin, such as the commonly used Diglycidyl ether of bisphenol A (DGEBA), with this compound proceeds through a well-established nucleophilic addition mechanism. The process can be conceptualized in the following key stages:

  • Primary Amine Addition: The primary aromatic amine of this compound attacks an epoxy ring, leading to its opening and the formation of a secondary amine and a hydroxyl group.

  • Secondary Amine Addition: The newly formed secondary amine, being nucleophilic, can then react with another epoxy group, resulting in the formation of a tertiary amine and a second hydroxyl group. This step completes the cross-linking at this particular site.

  • Catalytic Acceleration by the Tertiary Amine: The pendant dimethylamino group can catalyze the epoxy-amine reaction. It is proposed that the tertiary amine can activate the epoxy ring, rendering it more susceptible to nucleophilic attack by the primary and secondary amines. This can lead to a faster overall curing process.

  • Network Formation: As these reactions propagate, a three-dimensional, cross-linked polymer network is formed, transforming the liquid resin into a rigid, thermoset material.

The stoichiometry of the reaction is a critical parameter. For optimal properties, a 1:1 ratio of epoxy equivalents to amine hydrogen equivalents is generally targeted.[3]

Experimental Protocols

The following protocols are provided as a representative guide for the use of this compound as a cross-linking agent for a standard DGEBA-based epoxy resin. Researchers should consider these as a starting point and may need to optimize conditions for their specific applications.

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.

  • Curing Agent: this compound (Molecular Weight: 164.25 g/mol ).

  • Solvent (optional): Acetone or isopropanol for viscosity reduction.

  • Equipment:

    • Analytical balance

    • Glass vials or beakers

    • Magnetic stirrer and stir bars

    • Vacuum oven or convection oven

    • Molds for sample casting (e.g., silicone or PTFE)

    • Differential Scanning Calorimeter (DSC) for cure characterization

    • Mechanical testing frame (e.g., for tensile or flexural tests)

    • Thermogravimetric Analyzer (TGA) for thermal stability assessment

Stoichiometry Calculation

The amount of curing agent required is calculated based on the amine hydrogen equivalent weight (AHEW). This compound has one primary amine group with two active hydrogens.

  • Amine Hydrogen Equivalent Weight (AHEW): AHEW = Molecular Weight / Number of Active Hydrogens AHEW = 164.25 g/mol / 2 = 82.125 g/eq

  • Parts per Hundred Resin (phr): phr = (AHEW / EEW) * 100 phr = (82.125 / 188) * 100 ≈ 43.7 phr (assuming an EEW of 188 g/eq for the DGEBA resin)

This means that for every 100 grams of epoxy resin, approximately 43.7 grams of this compound should be used for a stoichiometric mixture.

Protocol for Preparation of Cured Epoxy Samples
  • Resin Preparation: Accurately weigh the desired amount of DGEBA epoxy resin into a clean, dry glass beaker. If necessary, gently warm the resin to 50-60 °C to reduce its viscosity.

  • Curing Agent Addition: Weigh the calculated amount of this compound in a separate container.

  • Mixing: Add the curing agent to the epoxy resin. Begin stirring immediately with a magnetic stirrer or a mechanical mixer at a moderate speed to avoid excessive air entrapment. Continue mixing for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

  • Casting: Carefully pour the degassed mixture into pre-heated molds.

  • Curing: Transfer the molds to a pre-heated oven. A representative two-stage curing cycle for an aromatic amine is as follows:

    • Initial Cure: 120 °C for 2 hours.

    • Post-Cure: 150 °C for 2 hours. (Note: The optimal curing schedule should be determined experimentally, for example, by using DSC to identify the curing exotherm and glass transition temperature.)

  • Cooling and Demolding: After the post-cure, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to minimize thermal stress. Once cooled, carefully demold the samples.

Characterization of Cured Epoxy Resin

A comprehensive characterization of the cured material is essential to understand its properties.

Property Technique Typical Expected Outcome
Degree of Cure Differential Scanning Calorimetry (DSC)A second DSC scan should show no residual curing exotherm, and a stable glass transition temperature (Tg) should be observed.
Glass Transition Temperature (Tg) DSC or Dynamic Mechanical Analysis (DMA)Aromatic amine-cured epoxies typically exhibit high Tg values, often in the range of 150-200 °C.[4]
Thermal Stability Thermogravimetric Analysis (TGA)High onset of decomposition temperature, indicative of good thermal stability.
Mechanical Properties Tensile Testing, Flexural TestingHigh tensile strength and modulus, characteristic of rigid thermosets.[4]
Chemical Resistance Immersion Testing (e.g., in solvents, acids, bases)Excellent resistance to a wide range of chemicals due to the highly cross-linked, aromatic nature of the network.

Visualization of the Curing Process

The following diagrams illustrate the key chemical reactions and the overall workflow.

G cluster_reactants Reactants cluster_reaction Curing Reaction cluster_products Result Epoxy Epoxy Resin (DGEBA) PrimaryAmineAttack Primary Amine Addition Epoxy->PrimaryAmineAttack SecondaryAmineAttack Secondary Amine Addition Epoxy->SecondaryAmineAttack CuringAgent This compound CuringAgent->PrimaryAmineAttack Catalysis Tertiary Amine Catalysis CuringAgent->Catalysis accelerates PrimaryAmineAttack->SecondaryAmineAttack CrosslinkedNetwork Cross-linked Polymer Network SecondaryAmineAttack->CrosslinkedNetwork Catalysis->PrimaryAmineAttack Catalysis->SecondaryAmineAttack

Figure 1: Conceptual workflow of the epoxy curing process.

G Start Start Weigh Weigh Epoxy Resin and Curing Agent Start->Weigh Mix Mix Components Thoroughly Weigh->Mix Degas Degas Mixture in Vacuum Mix->Degas Cast Cast into Molds Degas->Cast Cure Cure in Oven (Two-Stage) Cast->Cure Cool Cool to Room Temperature Cure->Cool Demold Demold Cured Samples Cool->Demold Characterize Characterize Material Properties Demold->Characterize End End Characterize->End

Figure 2: Experimental workflow for sample preparation.

Safety and Handling

  • This compound, like most amines, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Epoxy resins can be sensitizers; avoid prolonged skin contact.

  • Consult the Safety Data Sheets (SDS) for both the epoxy resin and the curing agent before use.

Conclusion

This compound presents a promising option for the formulation of advanced epoxy materials. Its dual functionality as both a cross-linker and a catalytic accelerator offers a unique handle to control the curing kinetics and potentially enhance the final properties of the thermoset. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule in their specific applications, from high-performance composites to specialized biomedical materials.

References

Quantitative Determination of 4-[2-(Dimethylamino)ethyl]aniline in Human Plasma by LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-[2-(Dimethylamino)ethyl]aniline in human plasma. This compound is an aromatic amine that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] A reliable method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies in drug development. This protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is designed to be validated according to the principles outlined in the US FDA and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[2][3][4][5][6]

Introduction and Scientific Rationale

This compound, with a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol , is characterized by an aniline moiety and a tertiary dimethylamino group.[7][8][9][10][11][12] Its amphiphilic nature, with both hydrophobic (aromatic ring) and hydrophilic (amine groups) characteristics, necessitates a well-optimized chromatographic and extraction strategy. The presence of two basic nitrogen atoms makes the molecule highly suitable for positive ion electrospray ionization (ESI+), a common ionization technique in LC-MS/MS.

The primary objective of this method is to provide a reliable bioanalytical tool for researchers, scientists, and drug development professionals. The causality behind the experimental choices is rooted in the physicochemical properties of the analyte and the rigorous standards of bioanalytical method validation. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, minimizing interferences from complex biological matrices like plasma.[13] The selection of a stable isotope-labeled internal standard (SIL-IS) is paramount, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction for experimental variability.[14][15][16][17]

Materials and Reagents

Material/ReagentSupplier/Grade
This compoundReference Standard (>98% purity)
This compound-d6Custom Synthesis (>98% purity, >99% isotopic purity)
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
Formic AcidLC-MS grade (≥99%)
WaterDeionized, 18.2 MΩ·cm (e.g., Milli-Q)
Human Plasma (K2EDTA)Reputable commercial source

Instrumentation and Analytical Conditions

Liquid Chromatography
ParameterConditionRationale
HPLC SystemUHPLC system capable of binary gradient elutionTo achieve efficient separation and short run times.
Analytical ColumnC18, 2.1 x 50 mm, 1.8 µmC18 columns provide good retention for moderately polar compounds like the analyte. The small particle size enhances peak efficiency.
Column Temperature40 °CTo ensure reproducible retention times and peak shapes.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte, leading to better peak shape and ionization efficiency.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Injection Volume5 µLA small injection volume minimizes potential matrix effects.
Gradient Program
0.0 - 0.5 min5% BInitial conditions for sample loading.
0.5 - 2.5 min5% to 95% BGradient to elute the analyte and separate it from endogenous components.
2.5 - 3.0 min95% BColumn wash.
3.0 - 3.5 min95% to 5% BReturn to initial conditions.
3.5 - 4.5 min5% BColumn re-equilibration.
Mass Spectrometry
ParameterSettingRationale
Mass SpectrometerTriple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization SourceElectrospray Ionization (ESI), Positive ModeThe basic amine groups are readily protonated, making ESI+ the optimal ionization mode.
Capillary Voltage3.5 kVOptimized for stable spray and maximal ion generation.
Source Temperature150 °CTo aid in desolvation.
Desolvation Temperature400 °CTo ensure complete desolvation of ions entering the mass analyzer.
Desolvation Gas Flow800 L/hr (Nitrogen)To efficiently remove solvent from the ESI droplets.
Collision GasArgonInert gas for collision-induced dissociation (CID).
MRM Transitions and Energy Optimization

The Multiple Reaction Monitoring (MRM) transitions are foundational to the selectivity of this assay. The precursor ion ([M+H]⁺) for this compound is m/z 165.1. The fragmentation of the N,N-dimethylphenethylamine moiety is predictable. A primary fragmentation pathway is the cleavage of the bond beta to the aromatic ring (α-cleavage relative to the tertiary amine), leading to a stable iminium ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound165.158.1 10015
This compound (Qualifier)165.1120.1 10020
This compound-d6 (IS)171.164.1 10015

Note: Collision energies are instrument-dependent and require optimization. The process involves infusing a standard solution of the analyte and monitoring the intensity of various product ions as the collision energy is ramped.[2][3][4][18][19] The energy that provides the most stable and intense signal for the desired fragment is selected.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and its d6-labeled internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High).

Sample Preparation: Protein Precipitation (PPT)

This method is chosen for its simplicity, speed, and suitability for high-throughput analysis.[5][6][20][21][22]

Caption: Protein Precipitation Workflow.

Detailed Steps:

  • Pipette 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[21][22]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge the tubes at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation

The method must be validated according to current regulatory guidelines to ensure its reliability for bioanalytical applications.[2][3][4][5][6] The following parameters should be assessed:

G Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key Parameters for Method Validation.

  • Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Linearity and Range: Construct a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL) using a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (Low, Medium, and High) in replicate (n=5) over at least three separate analytical runs. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank plasma from multiple sources to the response in a neat solution.

  • Recovery: Assess the efficiency of the protein precipitation process by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting expected sample handling time.

    • Long-Term Stability: Stored at -20°C or -80°C for an extended period.

    • Post-Preparative Stability: In the autosampler.

Conclusion

This application note provides a detailed protocol for a selective, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The described method, once fully validated according to regulatory standards, will be a valuable tool for pharmacokinetic and other studies in the field of drug development.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-[2-(Dimethylamino)ethyl]aniline and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[2-(Dimethylamino)ethyl]aniline (CAS: 5636-52-2) and its degradation products.[1][2] this compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[3] A reliable analytical method is therefore critical for quality control, ensuring the purity of the starting material and monitoring its stability throughout the manufacturing process and shelf life. This guide provides a detailed protocol for the HPLC method, including a comprehensive rationale for method development choices and a complete workflow for conducting forced degradation studies as per International Council for Harmonisation (ICH) guidelines.[4] The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals requiring a validated, trustworthy analytical system.

Introduction: The Analytical Challenge

This compound possesses two key functional groups that influence its chromatographic behavior: a primary aromatic amine and a tertiary aliphatic amine. This dual nature presents a specific challenge for RP-HPLC:

  • Primary Aromatic Amine: Provides a strong chromophore for UV detection but is also susceptible to oxidative degradation.

  • Tertiary Aliphatic Amine: This group is basic, meaning its degree of ionization is highly dependent on the mobile phase pH. At acidic pH, it becomes protonated, increasing the molecule's polarity and reducing retention on a non-polar stationary phase.

A successful HPLC method must control these variables to achieve reproducible retention, excellent peak shape, and the resolution necessary to separate the parent analyte from process impurities and potential degradation products. This note details the development of such a method, grounded in an understanding of the analyte's chemistry.

Section 1: HPLC Method Development & Rationale

The goal was to develop a method that is not only precise and accurate for the parent compound but also capable of separating it from any potential degradation products—a true stability-indicating method.[5]

Column Chemistry Selection

Standard C18 (ODS) columns are the workhorse of reversed-phase chromatography and are effective for retaining hydrophobic aromatic compounds.[6] However, the polar nature of this compound, especially when protonated at low pH, can lead to poor retention. Furthermore, operating C18 columns with highly aqueous mobile phases can sometimes lead to a phenomenon known as "phase collapse" or "ligand folding," resulting in irreproducible retention times.[7]

To mitigate these issues, a modern, end-capped C18 column with a particle size of 3.5 µm to 5 µm is selected. These columns offer high efficiency and are generally more robust. For particularly complex mixtures or if peak shape is problematic, alternative chemistries could be explored:

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering alternative selectivity for polar analytes.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms can provide enhanced retention and unique selectivity for charged analytes like amines.[8]

Mobile Phase Optimization

The mobile phase composition is the most critical factor for controlling the retention and peak shape of ionizable compounds.

  • Organic Modifier: Acetonitrile was chosen over methanol. While both are suitable, acetonitrile often provides better peak shapes for basic compounds and offers lower viscosity, resulting in lower backpressure.

  • Aqueous Phase and pH Control: To ensure consistent ionization of the tertiary amine, a buffered aqueous phase is essential. A low pH is chosen to suppress the interaction of the protonated amine with residual acidic silanols on the silica surface, which can cause peak tailing. A phosphate buffer at pH 2.5-3.0 is ideal.

  • Ion-Pairing Reagent (Optional): For enhanced retention and improved peak symmetry, an ion-pairing reagent such as sodium 1-hexanesulfonate can be added to the mobile phase.[9] The anionic sulfonate pairs with the protonated analyte, forming a neutral, more hydrophobic complex that is better retained by the C18 stationary phase.

Detection

The aniline moiety contains a strong chromophore suitable for UV detection. A Photodiode Array (PDA) detector is recommended, monitoring at a wavelength of 254 nm . The advantage of a PDA detector is its ability to collect spectra across the entire peak, which is invaluable for assessing peak purity during forced degradation studies.

Section 2: Protocol for Stability-Indicating HPLC Analysis

This protocol provides a self-validating system through the inclusion of rigorous system suitability requirements.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm (e.g., Discovery C18).

  • pH Meter: Calibrated.

  • Analytical Balance, Volumetric Glassware, and 0.45 µm Filters.

Reagent Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Chromatographic Conditions

The following parameters should be used for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5
B: Acetonitrile
Gradient 10% B to 70% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA at 254 nm
Run Time 20 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a standard solution (e.g., 100 µg/mL) and verify the following criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Sample Preparation
  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent to obtain a stock solution of 100 µg/mL.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

Section 3: Protocol for Forced Degradation Study

Forced degradation (or stress testing) is essential to demonstrate the specificity of the analytical method by generating potential degradation products.[4][10] The objective is to achieve mild degradation (5-20%) to avoid generating secondary degradants that would not be seen under normal stability conditions.[4]

General Workflow

The following diagram outlines the workflow for the forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution of Analyte in Diluent acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose oxid Oxidation (3% H₂O₂, RT) start->oxid Expose therm Thermal (80°C, Solid & Solution) start->therm Expose photo Photolytic (ICH Q1B Light) start->photo Expose neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Target Conc. (e.g., 100 µg/mL) oxid->dilute therm->dilute photo->dilute neutralize->dilute inject Inject into HPLC dilute->inject analyze Analyze Data (Peak Purity, % Degradation) inject->analyze

Forced degradation study workflow.
Step-by-Step Protocols

For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.

    • Heat in a water bath at 60°C for 2 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 10 mL with Diluent.

  • Base Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.

    • Heat in a water bath at 60°C for 2 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to 10 mL with Diluent.

  • Oxidative Degradation:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to 10 mL with Diluent.

  • Thermal Degradation:

    • Place a vial containing the solid powder and another vial with the 1 mg/mL stock solution in an oven at 80°C for 48 hours.

    • For the solid sample, cool, weigh, and prepare a 100 µg/mL solution. For the solution sample, cool and dilute to 100 µg/mL.

  • Photolytic Degradation:

    • Expose solid powder and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel set of samples should be wrapped in aluminum foil as dark controls.

    • Prepare solutions to the target concentration for analysis.

Section 4: Expected Results and Discussion

Typical Chromatography

Under the proposed conditions, this compound should be well-retained and elute as a sharp, symmetrical peak. The forced degradation study is the ultimate test of the method's specificity.

Interpreting Forced Degradation Data

The chromatograms from the stressed samples should be compared to the control. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of any co-eluting degradants.

A summary of expected results can be presented as follows:

Stress ConditionObservation% Degradation (Example)Peak Purity
Control No significant degradation< 0.5%Pass
Acid Hydrolysis Minor degradation observed~5%Pass
Base Hydrolysis Stable, no significant degradation< 1.0%Pass
Oxidation (H₂O₂) Significant degradation with one major degradant~15%Pass
Thermal Minor degradation~3%Pass
Photolytic Moderate degradation with multiple small peaks~8%Pass

Note: These are hypothetical results to illustrate the data output.

The significant degradation under oxidative conditions is expected for an aniline compound. The ability of the method to resolve these new peaks from the main analyte peak demonstrates its stability-indicating nature.[11]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust system for the analysis of this compound. The logical method development process, based on the physicochemical properties of the analyte, results in excellent chromatography. The successful application of a forced degradation study validates the method as stability-indicating, making it suitable for comprehensive quality control in pharmaceutical development and manufacturing environments.

References

Application Note & Protocol: X-ray Crystallography of Metal Complexes with 4-[2-(Dimethylamino)ethyl]aniline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The structural elucidation of metal complexes is a cornerstone of modern chemistry, providing invaluable insights into bonding, reactivity, and potential applications in fields ranging from catalysis to medicinal chemistry.[1][2][3] The ligand 4-[2-(Dimethylamino)ethyl]aniline, a versatile N,N'-bidentate coordinating agent, offers a unique combination of a flexible ethylamino side chain and an aromatic aniline group. This allows for the formation of diverse and structurally interesting metal complexes. This guide provides a comprehensive overview and detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of metal complexes incorporating this ligand.

This document is designed for researchers and professionals in chemistry and drug development. It moves beyond a simple recitation of steps to explain the underlying principles and critical decision-making points in the experimental workflow, ensuring both technical accuracy and practical success.

Part 1: Synthesis and Crystal Growth

The journey to a crystal structure begins with the careful synthesis of the target complex and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful structure determination.

General Synthesis of a Metal Complex with this compound

The synthesis of metal complexes with this ligand is typically achieved by reacting a soluble metal salt with the ligand in an appropriate solvent. The ligand can coordinate through both the aniline nitrogen and the dimethylamino nitrogen, forming a stable chelate ring.

Protocol 1: Synthesis of a Generic [M(L)Cl₂] Complex

  • Ligand Preparation : The ligand, this compound, is commercially available from suppliers such as Apollo Scientific and ChemicalBook.[4][5][6] Ensure its purity by standard techniques (e.g., NMR spectroscopy) before use.

  • Reaction Setup : In a clean, dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1 mmol of a metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in 15 mL of a suitable solvent like ethanol or acetonitrile.

  • Ligand Addition : In a separate flask, dissolve 1 mmol of this compound in 10 mL of the same solvent.

  • Reaction : Slowly add the ligand solution to the stirring metal salt solution at room temperature. A color change is often indicative of complex formation.

  • Reflux : Gently reflux the reaction mixture for 2-4 hours to ensure complete reaction.[7] The choice to reflux depends on the metal's lability and should be determined empirically.

  • Isolation : Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether, and dried under vacuum. If no precipitate forms, the product may be isolated by slow evaporation of the solvent.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It requires inducing slow precipitation from a supersaturated solution.[8][9]

Causality in Solvent Selection : The choice of solvent is critical. The ideal crystallization solvent (or solvent system) should be one in which the complex has moderate solubility. High solubility will prevent precipitation, while very low solubility will lead to rapid formation of amorphous powder or microcrystalline material. A common strategy is to dissolve the complex in a "good" solvent and introduce a "poor" solvent (an anti-solvent) in a controlled manner.

Common Crystallization Techniques:

  • Slow Evaporation : Dissolve the complex in a suitable solvent in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal growth.

  • Vapor Diffusion (Solvent/Anti-Solvent) : This is one of the most effective methods.[8]

    • Dissolve the complex in a minimal amount of a relatively non-volatile "good" solvent (e.g., dichloromethane, acetonitrile).

    • Place this solution in a small open vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile "poor" solvent (anti-solvent) in which the complex is insoluble (e.g., diethyl ether, pentane, hexanes).

    • Over several days, the anti-solvent vapor will slowly diffuse into the solution of the complex, reducing its solubility and promoting the growth of single crystals.

  • Temperature Gradient : For complexes with temperature-dependent solubility, dissolving the compound at a higher temperature and allowing it to cool slowly can yield high-quality crystals.

Protocol 2: Crystal Growth by Vapor Diffusion

  • Prepare a concentrated solution of the metal complex in 0.5-1 mL of a solvent like dichloromethane or methanol.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial (e.g., 2 mL). This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Place this vial into a larger jar (e.g., 20 mL scintillation vial) containing 2-3 mL of an anti-solvent such as diethyl ether or pentane.

  • Seal the larger jar tightly and leave it in an undisturbed location at a constant temperature (e.g., 20 °C).[8]

  • Monitor for crystal growth over several days to weeks.

Part 2: The X-ray Diffraction Experiment Workflow

Once suitable crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin. This workflow involves data collection, processing, structure solution, and refinement.[10][11]

XRay_Workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_process Data Processing cluster_structure Structure Solution & Refinement Crystal Select & Harvest Crystal Mount Mount on Goniometer Head Crystal->Mount Cryo Cryo-cooling (optional but common) Mount->Cryo Screen Unit Cell Screening Cryo->Screen Strategy Data Collection Strategy Screen->Strategy Collect Full Data Collection Strategy->Collect Integrate Integration of Diffraction Spots Collect->Integrate Scale Scaling & Merging Integrate->Scale Solve Structure Solution (e.g., SHELXT) Scale->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & CIF Generation Refine->Validate Deposition Deposit CIF at CCDC Validate->Deposition Final Step

Figure 1: Overall workflow from crystal mounting to data deposition.

Crystal Mounting and Data Collection

Protocol 3: Crystal Mounting and Data Collection

  • Crystal Selection : Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. An ideal size is typically 0.1-0.3 mm in all dimensions.

  • Mounting : Carefully pick up the crystal using a cryo-loop (a small nylon loop). The crystal will adhere to the loop via a thin film of cryo-protectant oil (e.g., Paratone-N). Mount the loop onto a goniometer head.

  • Cryo-cooling : For most small-molecule crystallography, data is collected at low temperatures (typically 100 K) to minimize radiation damage and improve data quality by reducing thermal motion.[11] The crystal is rapidly cooled in a stream of cold nitrogen gas.

  • Diffractometer Alignment : Mount the goniometer head on the diffractometer. The instrument will automatically center the crystal in the X-ray beam.

  • Unit Cell Determination : Collect a few initial diffraction images (frames) to determine the crystal's unit cell parameters and Bravais lattice. Modern software like APEXII performs this automatically.[12]

  • Data Collection Strategy : Based on the determined crystal system, the software calculates an efficient strategy to collect a complete and redundant dataset.[13] The goal is to measure the intensities of as many unique reflections as possible to a desired resolution (typically at least 0.84 Å for small molecules).[13]

  • Data Collection : Execute the full data collection run. This may take several hours, during which the crystal is rotated in the X-ray beam and thousands of diffraction images are recorded.[10]

Data Reduction and Processing

After collection, the raw diffraction images must be processed to yield a file of reflection intensities.

  • Integration : The software (e.g., SAINT) integrates the intensity of each diffraction spot on every frame, subtracting the background noise.

  • Scaling and Absorption Correction : The integrated intensities are scaled to account for variations in beam intensity and crystal decay. An absorption correction (e.g., SADABS) is applied to correct for the absorption of X-rays by the crystal itself.[13] This step produces the final reflection file (.hkl file).

Part 3: Structure Solution and Refinement

This is the computational part of the process, where an atomic model is generated and refined to fit the experimental data. Software suites like Olex2 or WinGX provide graphical interfaces for the powerful SHELX programs.[12][14][15][16][17]

Refinement_Cycle Solve Initial Structure Solution (SHELXT/Direct Methods) Model Build Initial Model (Assign Atom Types) Solve->Model Refine_Aniso Anisotropic Refinement of Non-H Atoms Model->Refine_Aniso Locate_H Locate H-atoms (Difference Map or Geometric) Refine_Aniso->Locate_H Refine_H Refine H-atoms (Riding Model) Locate_H->Refine_H Check Check Model & Data (R-factors, Difference Map) Refine_H->Check Check->Refine_Aniso No? Iterate Finalize Final Refinement Cycles & CIF Generation Check->Finalize Yes? Converged

Figure 2: The iterative cycle of crystallographic structure refinement.

Protocol 4: Structure Solution and Refinement using Olex2 with SHELX

  • Structure Solution :

    • Import the .hkl and .ins files (generated by the processing software) into Olex2.

    • Use a structure solution program like SHELXT to find the initial positions of the heavier atoms (metal and most non-hydrogen atoms) using "direct methods".[12] This provides the initial structural model.

  • Initial Refinement :

    • Assign atomic identities (e.g., Co, N, C) to the electron density peaks found in the solution.

    • Perform an initial isotropic refinement using SHELXL. This refines the positions and isotropic thermal parameters of the atoms.

  • Anisotropic Refinement :

    • Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model. The command in Olex2 is typically aniso.

  • Hydrogen Atom Placement :

    • Locate hydrogen atoms. They can often be found in the difference electron density map (peaks of residual electron density).

    • Alternatively, and more commonly for standard geometries, they are placed in calculated positions using a riding model (e.g., the AFIX commands in SHELXL). This is the standard for C-H protons.

  • Iterative Refinement :

    • Continue to refine the structure through several cycles. The goal is to minimize the difference between the observed diffraction data (from the .hkl file) and the data calculated from your structural model.[18]

    • Monitor the refinement progress by observing the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). A well-refined structure typically has an R1 value below 5% for good data.[19]

  • Validation :

    • After the refinement has converged (i.e., further cycles cause no significant changes), thoroughly check the model.

    • Examine the final difference electron density map. Large positive or negative peaks may indicate missing atoms, incorrect atom assignments, or unmodeled disorder.

    • Use the checkCIF utility, available through the International Union of Crystallography (IUCr) or integrated into deposition software, to validate the crystallographic information file (CIF).[20][21][22] This tool checks for geometric and crystallographic inconsistencies.

Part 4: Data Presentation and Deposition

The final step is to report the crystallographic data in a standardized format and deposit it in a public database, ensuring its accessibility to the scientific community.

Crystallographic Data Table

The results of a single-crystal X-ray diffraction study are summarized in a standard crystallographic table.

Table 1: Example Crystallographic Data for a Hypothetical Complex.

ParameterValue
Chemical formulaC₁₀H₁₆Cl₂CoN₂
Formula weight298.09 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.123(3) Å, β = 98.54(1)°
c = 14.321(4) Å, γ = 90°
Volume1465.4(7) ų
Z (molecules/unit cell)4
Density (calculated)1.350 Mg/m³
Absorption coefficient1.55 mm⁻¹
F(000)620
Crystal size0.25 x 0.20 x 0.15 mm
θ range for data collection2.5° to 27.5°
Reflections collected10540
Independent reflections3370 [R(int) = 0.035]
Completeness to θ = 27.5°99.8 %
Data / restraints / params3370 / 0 / 145
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.049, wR2 = 0.102
Largest diff. peak/hole0.45 and -0.31 e.Å⁻³
Data Deposition

It is standard practice to deposit the final crystallographic information file (CIF) and structure factor file with a public repository. For organic and metal-organic compounds, the primary database is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[20][23]

Protocol 5: CCDC Data Deposition

  • Prepare Files : Ensure your final CIF is complete and has passed a checkCIF validation. The CIF should contain all relevant experimental details, atomic coordinates, and refinement parameters.[19]

  • Go to the CCDC Deposit Service : Navigate to the CCDC's online deposition service.[21][23]

  • Upload Data : Follow the on-screen instructions to upload your CIF and the structure factor file (.fcf).

  • Add Metadata : Provide additional information, such as author names and publication details if applicable.

  • Submit : Upon submission, the CCDC will validate the data and provide a unique deposition number for each structure. This number should be included in any publication describing the structure.

Conclusion

The structural analysis of metal complexes with this compound ligands by X-ray crystallography is a powerful technique that yields definitive structural information. Success relies on a systematic and well-understood approach, from the rational synthesis and meticulous crystal growth to the careful collection and rigorous refinement of diffraction data. By understanding the causality behind each experimental choice and adhering to established protocols for refinement and validation, researchers can confidently produce high-quality, publishable crystal structures that contribute to the advancement of chemical science.

References

Application Notes and Protocols: 4-[2-(Dimethylamino)ethyl]aniline as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Catalytic Potential of 4-[2-(Dimethylamino)ethyl]aniline

This compound is a substituted aniline derivative possessing both a primary aromatic amine and a tertiary aliphatic amine functionality. This unique structural combination imparts a versatile catalytic character to the molecule, enabling it to function effectively in a range of organic transformations. The presence of the lone pair of electrons on the tertiary nitrogen atom makes it a potent Lewis base and nucleophilic catalyst, while the aniline moiety can participate in or influence a variety of chemical reactions. These attributes make it a valuable tool for researchers, scientists, and drug development professionals engaged in organic synthesis.

This guide provides an in-depth exploration of the catalytic applications of this compound, with a primary focus on its role in polyurethane formation and as a curing agent for epoxy resins. The protocols and discussions herein are designed to be a practical resource, offering not just procedural steps but also the underlying scientific principles that govern these processes.

I. Catalysis in Polyurethane Synthesis: A Tertiary Amine Accelerator

The synthesis of polyurethanes is a cornerstone of polymer chemistry, with applications ranging from flexible foams to rigid elastomers.[1] The fundamental reaction involves the polyaddition of a di- or polyisocyanate with a polyol. Tertiary amine catalysts play a crucial role in this process by accelerating the reaction rate and influencing the final properties of the polymer.[2] this compound, with its accessible tertiary amine group, is an effective catalyst for this transformation.

Mechanism of Catalysis

In polyurethane foam production, two primary reactions are catalyzed: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water). The catalytic activity of a tertiary amine like this compound is attributed to its ability to activate the reactants. The lone pair of electrons on the tertiary nitrogen atom can interact with the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol can then more readily attack the electrophilic carbon of the isocyanate group. Similarly, the catalyst can activate the isocyanate group, making it more susceptible to nucleophilic attack.

The basicity of the tertiary amine is a key determinant of its catalytic activity; higher basicity generally leads to a higher reaction rate.[2] Furthermore, the steric hindrance around the nitrogen atom can influence the selectivity between the gelling and blowing reactions.[2] A delicate balance between these two reactions is essential for producing foam with the desired cell structure and physical properties.[3]

Polyurethane Formation Catalysis cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Polyol Polyol (R-OH) Activated_Polyol Activated Polyol [Catalyst...H-O-R] Polyol->Activated_Polyol Activation Catalyst_G This compound Catalyst_G->Activated_Polyol Urethane Urethane Linkage Activated_Polyol->Urethane Nucleophilic Attack Isocyanate_G Isocyanate (R'-NCO) Isocyanate_G->Urethane Water Water (H₂O) Activated_Water Activated Water [Catalyst...H-O-H] Water->Activated_Water Activation Catalyst_B This compound Catalyst_B->Activated_Water Carbamic_Acid Unstable Carbamic Acid Activated_Water->Carbamic_Acid Nucleophilic Attack Isocyanate_B Isocyanate (R'-NCO) Isocyanate_B->Carbamic_Acid Amine_CO2 Amine + CO₂ (Gas) Carbamic_Acid->Amine_CO2 Decarboxylation

Figure 1: Catalytic mechanism of this compound in polyurethane formation.

Application Protocol: Preparation of a Flexible Polyurethane Foam

This protocol provides a representative procedure for the synthesis of a flexible polyurethane foam using this compound as a catalyst. The specific ratios of components will determine the final properties of the foam.

Materials:

ComponentFunctionTypical Weight Ratio
Polyether Polyol (e.g., Voranol® 4701)Polyol Component100 parts
Toluene Diisocyanate (TDI 80/20)Isocyanate Component40-50 parts
Deionized WaterBlowing Agent3-5 parts
Silicone Surfactant (e.g., DC 198)Cell Stabilizer1-2 parts
This compound Gelling/Blowing Catalyst 0.1-1.0 parts
Stannous OctoateCo-catalyst (Gelling)0.1-0.5 parts

Experimental Procedure:

  • Premix Preparation: In a well-ventilated fume hood, accurately weigh the polyether polyol into a suitable disposable container.

  • Add the deionized water, silicone surfactant, and this compound to the polyol.

  • Mix the components thoroughly for at least 30 seconds using a high-shear mixer until a homogenous premix is obtained. The causality here is to ensure a uniform distribution of the catalyst, blowing agent, and surfactant, which is critical for consistent foam cell structure.

  • In a separate container, weigh the required amount of stannous octoate and add it to the premix. Mix for an additional 15 seconds. The sequential addition of the tin co-catalyst allows for better control over the initiation of the reaction.

  • Reaction Initiation: Weigh the toluene diisocyanate in a separate container.

  • Rapidly add the TDI to the premix and immediately begin vigorous mixing for 5-10 seconds. The short mixing time is crucial as the reaction starts almost immediately upon the introduction of the isocyanate.

  • Foam Expansion and Curing: Pour the reacting mixture into a mold. The foam will begin to rise (cream time) and expand.

  • Allow the foam to cure at ambient temperature. The foam will become tack-free after a certain period (tack-free time).

  • For optimal properties, allow the foam to cure for at least 24 hours before handling and testing. This ensures the completion of the cross-linking reactions.

Self-Validating System:

  • Visual Observation: A uniform cell structure and the absence of foam collapse are initial indicators of a successful reaction.[3]

  • Physical Testing: The density, indentation force deflection (IFD), and compression set of the cured foam should be measured to quantify its physical properties and ensure they meet the desired specifications.

II. Application as a Curing Agent for Epoxy Resins

Epoxy resins are a class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties.[4] The curing process, which involves the cross-linking of the epoxy resin monomers, is initiated by a curing agent or hardener. Amines are a widely used class of curing agents for epoxy resins.[5] this compound, with its primary and tertiary amine functionalities, can act as a curing agent and accelerator.

Mechanism of Curing

The curing of epoxy resins with amines proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the epoxide ring.[6] The primary amine group of this compound can open two epoxide rings, initiating the polymerization process. The resulting secondary amine can then react with another epoxide ring, leading to cross-linking.

The tertiary amine group in the molecule can also contribute to the curing process through anionic polymerization of the epoxy groups, acting as an accelerator.[7] This dual functionality allows for a versatile curing profile.

Epoxy Curing Mechanism cluster_primary_amine Primary Amine Reaction cluster_tertiary_amine Tertiary Amine Acceleration Catalyst_P This compound (Primary -NH₂ group) Adduct1 Amine-Epoxy Adduct (Secondary Amine) Catalyst_P->Adduct1 Ring Opening Epoxy1 Epoxy Resin Epoxy1->Adduct1 Crosslink1 Cross-linked Polymer Adduct1->Crosslink1 Further Reaction Epoxy2 Epoxy Resin Epoxy2->Crosslink1 Catalyst_T This compound (Tertiary -N(CH₃)₂ group) Anionic_Intermediate Anionic Intermediate Catalyst_T->Anionic_Intermediate Initiation Epoxy3 Epoxy Resin Epoxy3->Anionic_Intermediate Anionic_Polymerization Anionic Polymerization Anionic_Intermediate->Anionic_Polymerization Propagation Epoxy4 Epoxy Resin Epoxy4->Anionic_Polymerization

Figure 2: Curing mechanism of epoxy resin with this compound.

Application Protocol: Curing of a Bisphenol A-based Epoxy Resin

This protocol outlines a general procedure for using this compound as a curing agent for a standard liquid epoxy resin.

Materials:

ComponentFunctionStoichiometric Ratio
Bisphenol A Diglycidyl Ether (DGEBA) Epoxy ResinResin ComponentVaries based on EEW
This compound Curing Agent/Accelerator Calculated based on AHEW

Calculation of Stoichiometric Ratio:

The optimal amount of amine curing agent is determined by the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

  • AHEW of this compound: Molecular Weight = 164.25 g/mol Number of active hydrogens (from the primary amine) = 2 AHEW = 164.25 / 2 = 82.13 g/equivalent

  • Parts per Hundred Resin (phr): phr = (AHEW / EEW) * 100

For an epoxy resin with an EEW of 190 g/equivalent , the theoretical phr would be approximately 43.2.

Experimental Procedure:

  • Preparation: In a suitable container, accurately weigh the DGEBA epoxy resin.

  • Calculate and weigh the required amount of this compound based on the AHEW and the EEW of the resin.

  • Mixing: Add the curing agent to the epoxy resin and mix thoroughly until a uniform mixture is obtained. The causality for thorough mixing is to ensure a complete and uniform cross-linking reaction, which is essential for achieving the desired mechanical and thermal properties.

  • Curing: The curing can be performed at ambient temperature or accelerated with heat.

    • Ambient Cure: Allow the mixture to cure at room temperature for 24-48 hours.

    • Elevated Temperature Cure: For improved properties, a post-cure at a higher temperature (e.g., 80-120°C) for 2-4 hours can be performed.

  • Pot Life: Monitor the viscosity of the mixture over time to determine the pot life, which is the time it takes for the viscosity to double.

Self-Validating System:

  • Hardness Measurement: The Shore D hardness of the cured resin can be measured to assess the extent of curing.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the cured epoxy, which is a key indicator of the degree of cross-linking and the thermal stability of the material.

Conclusion

This compound is a highly effective and versatile catalyst for key transformations in polymer chemistry. Its dual amine functionality allows it to act as a potent accelerator in polyurethane synthesis and as a curing agent for epoxy resins. By understanding the underlying mechanistic principles and following well-defined protocols, researchers can leverage the catalytic properties of this compound to develop a wide range of polymeric materials with tailored properties. The application notes and protocols provided in this guide serve as a comprehensive resource for the practical implementation of this compound in organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-[2-(Dimethylamino)ethyl]aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, enabling you to optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic strategy involves two key stages:

  • Formation of the N,N-dimethyl-2-(4-nitrophenyl)ethylamine intermediate.

  • Reduction of the nitro group to an aniline.

This guide will focus on a widely applicable approach: the reductive amination of 4-nitrophenylacetaldehyde followed by the reduction of the nitro group. We will explore the critical parameters of each step and provide solutions to common experimental hurdles.

Synthetic Workflow Overview

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Start 4-Nitrophenylacetic acid Step1 Reduction to 4-Nitrophenylacetaldehyde Start->Step1 e.g., DIBAL-H or LiAlH(O-t-Bu)3 Step2 Reductive Amination with Dimethylamine Step1->Step2 In situ Intermediate N,N-dimethyl-2-(4-nitrophenyl)ethylamine Step2->Intermediate e.g., NaBH3CN or NaBH(OAc)3 Step3 Reduction of Nitro Group Intermediate->Step3 e.g., Catalytic Hydrogenation (H2, Pd/C) or Chemical Reduction (Fe/HCl) Purification Purification Step3->Purification Column Chromatography or Recrystallization Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent synthetic pathways commence with a 4-nitrophenyl precursor. One robust method is the reductive amination of 4-nitrophenylacetaldehyde with dimethylamine. An alternative involves the initial synthesis of 4-nitrophenethylamine, followed by N,N-dimethylation, and subsequent reduction of the nitro group. The choice of route often depends on the availability of starting materials and the scale of the synthesis.

Q2: I am struggling with the reductive amination step. What are the critical parameters to control?

A2: Reductive amination is a cornerstone of this synthesis, and its success hinges on several factors.[1][2][3] Key parameters include the choice of reducing agent, pH of the reaction medium, and temperature. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly employed as they are selective for the iminium ion over the aldehyde.[3] Maintaining a weakly acidic pH (around 4-6) is crucial for the formation of the iminium ion intermediate.

Q3: My final product is a dark oil and difficult to purify. What are the likely impurities?

A3: The dark coloration often points to the presence of oxidation byproducts. Anilines, in general, are susceptible to air oxidation, which can lead to colored impurities. Other potential impurities include unreacted starting materials, intermediates from incomplete reduction (such as nitroso or hydroxylamine species), and side products from over-alkylation if the N,N-dimethylation step is not well-controlled.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues you may encounter during the synthesis and offers practical solutions.

Stage 1: Synthesis of N,N-dimethyl-2-(4-nitrophenyl)ethylamine via Reductive Amination
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the aminated intermediate - Incomplete formation of the iminium ion: Incorrect pH of the reaction mixture. - Decomposition of the aldehyde: Aldehydes can be unstable, especially under harsh conditions. - Inefficient reduction: The chosen reducing agent may be weak or degraded.- Optimize pH: Adjust the pH to the optimal range of 4-6 using a suitable buffer or mild acid. - Use freshly prepared or purified aldehyde: Ensure the aldehyde is of high quality. Consider generating it in situ from the corresponding alcohol or carboxylic acid if stability is an issue. - Select an appropriate reducing agent: NaBH(OAc)3 is often preferred as it is less toxic and highly effective.[3] Ensure the reducing agent is fresh and added portion-wise to control the reaction.
Formation of side products - Over-alkylation of dimethylamine: This is less common with reductive amination but can occur under certain conditions. - Cannizzaro reaction of the aldehyde: This can occur under basic conditions if the aldehyde has no α-hydrogens.- Control stoichiometry: Use a slight excess of dimethylamine to favor the desired reaction. - Maintain acidic to neutral pH: This will prevent the Cannizzaro reaction.
Difficulty in isolating the intermediate - Emulsion formation during work-up: The presence of both basic and acidic functionalities can lead to emulsions. - High water solubility of the product: The dimethylamino group can increase water solubility, leading to loss during aqueous extraction.- Break emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. - Optimize extraction: Use a less polar solvent for extraction and perform multiple extractions to maximize recovery. Consider a back-extraction into an acidic aqueous phase, followed by basification and re-extraction into an organic solvent.
Stage 2: Reduction of the Nitro Group
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reduction of the nitro group - Catalyst poisoning (for catalytic hydrogenation): Traces of sulfur-containing compounds or other catalyst poisons in the starting material or solvent can deactivate the catalyst. - Insufficient reducing agent (for chemical reduction): The stoichiometry of the reducing agent may be inadequate. - Low reaction temperature or pressure: Catalytic hydrogenation may require specific temperature and pressure conditions to proceed efficiently.- Purify the intermediate: Ensure the N,N-dimethyl-2-(4-nitrophenyl)ethylamine is free of catalyst poisons before hydrogenation. - Use a fresh and appropriate amount of reducing agent: For chemical reductions like Fe/HCl, use a significant excess of iron powder. - Optimize reaction conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and temperature. Monitor the reaction by TLC or HPLC until completion.
Formation of colored impurities - Air oxidation of the aniline product: The final product is an aniline and is susceptible to oxidation. - Formation of azo or azoxy byproducts: These can form as intermediates during the reduction of the nitro group, especially under neutral or basic conditions.- Work under an inert atmosphere: Conduct the reaction and work-up under nitrogen or argon to minimize oxidation. - Ensure acidic conditions for chemical reduction: When using methods like Fe/HCl, the acidic environment helps to prevent the formation of azo and azoxy compounds.
Difficult purification of the final product - Co-elution of impurities during column chromatography: Similar polarities of the product and some impurities can make separation challenging. - Oiling out during recrystallization: The product may not crystallize easily from common solvents.- Optimize chromatography conditions: Use a gradient elution system and screen different solvent systems to achieve better separation.[4][5] - Choose an appropriate recrystallization solvent: Test a range of solvents and solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6]

Experimental Protocols

Protocol 1: Reductive Amination of 4-Nitrophenylacetaldehyde

This protocol is a generalized procedure based on established methods for reductive amination.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-nitrophenylacetaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Addition of Amine: Add a solution of dimethylamine (1.2-1.5 eq, typically as a solution in THF or as dimethylamine hydrochloride with an added base like triethylamine) to the reaction mixture.

  • pH Adjustment: Adjust the pH of the mixture to 4-6 by the dropwise addition of acetic acid.

  • Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-2-(4-nitrophenyl)ethylamine.

Protocol 2: Reduction of the Nitro Group using Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation vessel, dissolve the crude N,N-dimethyl-2-(4-nitrophenyl)ethylamine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of the Final Product

Crude_Product Crude this compound Choice Purification Method Crude_Product->Choice Column Column Chromatography Choice->Column Complex mixture of impurities Recrystallization Recrystallization Choice->Recrystallization Relatively pure solid Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for the purification of this compound.

Column Chromatography

For complex mixtures of impurities, column chromatography is the preferred method of purification.[4][5]

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) and a small amount of a basic modifier (e.g., triethylamine, to prevent tailing of the amine on the acidic silica gel) is recommended.

Recrystallization

If the crude product is a solid and relatively pure, recrystallization can be an effective purification technique.[5][6]

  • Solvent Selection: The ideal solvent should dissolve the product well at its boiling point but poorly at room temperature. A solvent screen should be performed with small amounts of the crude product to identify a suitable solvent or solvent mixture (e.g., ethanol/water, toluene, or ethyl acetate/hexane).

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-[2-(Dimethylamino)ethyl]aniline (DMAPEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of DMAPEA, a key building block in various pharmaceutical agents[1], typically proceeds through one of two primary routes, each with its own set of potential challenges. This guide will address issues arising from both pathways.

Primary Synthetic Pathways and Key Challenge Areas

The two most common strategies to synthesize this compound involve either the late-stage introduction of the dimethylamino group or the late-stage formation of the aniline moiety. Understanding these workflows is the first step in diagnosing experimental issues.

G cluster_0 Route A: Late-Stage N,N-Dimethylation cluster_1 Route B: Late-Stage Aniline Formation A1 4-Nitrophenethylamine A2 Reductive Amination (e.g., with Formaldehyde) A1->A2 A3 N,N-Dimethyl-4- nitrophenylethylamine A2->A3 A6 Side Reaction: Over-Alkylation (Quaternary Salt) A2->A6 A7 Side Reaction: Incomplete Methylation (Mono-methylated Product) A2->A7 A4 Nitro Group Reduction (e.g., H2/Pd-C) A3->A4 A5 Target: DMAPEA A4->A5 B1 N,N-Dimethylphenethylamine B2 Nitration (HNO3/H2SO4) B1->B2 B3 N,N-Dimethyl-4- nitrophenylethylamine B2->B3 B6 Side Reaction: Ortho-Isomer Formation B2->B6 B7 Side Reaction: Oxidation/Degradation B2->B7 B4 Nitro Group Reduction (e.g., H2/Pd-C) B3->B4 B5 Target: DMAPEA B4->B5

Caption: Overview of primary synthetic routes to DMAPEA and major side reaction points.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that directly address problems you may encounter in the lab.

Q1: My reductive amination is stalling, leaving significant amounts of the primary or mono-methylated amine. What's going wrong?

Problem: You are performing a reductive amination on 4-nitrophenethylamine (or a related primary amine) using formaldehyde, but TLC or LC-MS analysis shows a mixture of starting material, the mono-methylated intermediate, and only a small amount of the desired di-methylated product.

Probable Cause(s):

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the condensation of the amine and the carbonyl (formaldehyde) to form an imine, which is then protonated to an iminium ion for reduction.[2][3] This equilibrium can be unfavorable under incorrect pH conditions. A pH that is too high fails to catalyze the dehydration step, while a pH that is too low protonates the starting amine, rendering it non-nucleophilic.

  • Suboptimal Reducing Agent: Not all reducing agents are suitable for a one-pot reductive amination. Strong, non-selective hydrides like sodium borohydride (NaBH₄) can reduce the aldehyde faster than the iminium ion, consuming the reagent and stalling the desired reaction.[4]

  • Hydrolysis of the Imine Intermediate: The imine intermediate is susceptible to hydrolysis back to the amine and aldehyde, especially in the presence of excess water and unfavorable pH.

Proposed Solution(s):

  • pH Control is Critical: The reaction should be run in a weakly acidic medium, typically pH 4-6. This can be achieved by using a buffer or by adding a stoichiometric amount of a weak acid like acetic acid. This pH range ensures sufficient amine nucleophilicity while still catalyzing imine formation.

  • Select the Right Reducing Agent: Use a hydride source that is selective for the protonated iminium ion over the carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): An excellent choice for reductive aminations. It is mild and does not readily reduce aldehydes or ketones.[3][4]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is stable in weakly acidic conditions and selectively reduces the iminium ion.[3][5] However, due to the toxicity of cyanide byproducts, STAB is often preferred.

  • Manage Water Content: While some water may be necessary, excess water can push the equilibrium away from the imine. If using aqueous formaldehyde, consider adding a dehydrating agent like molecular sieves, or perform the reaction in a solvent that allows for azeotropic removal of water.[6]

G Start Reaction Stalled? (Incomplete Methylation) Check_pH Verify pH (Is it 4-6?) Start->Check_pH Check_Reagent Review Reducing Agent (Is it selective, e.g., STAB?) Check_pH->Check_Reagent No Adjust_pH Action: Add Acetic Acid to buffer pH to ~5 Check_pH->Adjust_pH Yes Check_Water Assess Water Content (Using aq. HCHO?) Check_Reagent->Check_Water No Change_Reagent Action: Switch to NaBH(OAc)₃ or NaBH₃CN Check_Reagent->Change_Reagent Yes Control_Water Action: Add 3Å Molecular Sieves Check_Water->Control_Water Yes Success Reaction Proceeds to Completion Check_Water->Success No Adjust_pH->Success Change_Reagent->Success Control_Water->Success

Caption: Troubleshooting workflow for incomplete reductive amination.

Q2: My nitration of N,N-dimethylphenethylamine resulted in a mixture of ortho- and para-isomers. How can I improve regioselectivity?

Problem: You are performing an electrophilic aromatic substitution (nitration) on N,N-dimethylphenethylamine (Route B) and obtaining a significant amount of the undesired 2-nitro isomer alongside the target 4-nitro product.

Probable Cause(s):

  • Strong Activating Group: The N,N-dimethylamino group is a powerful ortho-, para-directing activator. Steric hindrance from the dimethylamino group slightly disfavors ortho substitution, but under aggressive reaction conditions, a statistical mixture is often formed.

  • Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for the slightly less favored ortho position, leading to poorer selectivity. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and decreased selectivity.[7]

  • Nature of the Nitrating Agent: The specific nitrating mixture (e.g., concentrated HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺). Its high reactivity can lead to lower selectivity.

Proposed Solution(s):

  • Strict Temperature Control: Maintain a low reaction temperature, typically between 0 °C and 5 °C, during the addition of the substrate to the nitrating mixture.[8] Use an ice/salt bath or a cryocooler and add the substrate slowly to dissipate the heat generated.

  • Protecting Group Strategy: An alternative, albeit longer, route involves protecting the amine first. Acetylation of the starting aniline (phenethylamine) to form an acetanilide deactivates the ring slightly and the bulky acetyl group provides significant steric hindrance, strongly favoring para-substitution. The nitration is then performed, followed by hydrolysis of the acetyl group to regenerate the amine.[9][10]

  • Milder Nitrating Agents: Consider alternative nitrating agents that may offer better selectivity, although this may require significant process development.

  • Purification: If a mixture is unavoidable, separation must be addressed. The polarity difference between the ortho and para isomers is often sufficient for careful separation by column chromatography on silica gel.[11]

ParameterStandard ConditionOptimized for SelectivityRationale
Temperature Room Temp. or uncontrolled0 °C to 5 °CReduces the rate of reaction at the ortho position.[8]
Addition Rate Rapid additionSlow, dropwise additionAllows for effective heat dissipation, preventing temperature spikes.
Substrate Free AmineAcetanilide ProtectedThe bulky protecting group sterically blocks the ortho positions.[10]

Caption: Optimizing Nitration Conditions for Para-Selectivity.

Frequently Asked Questions (FAQs)

What are the primary sources of colored impurities in the final product? Aniline and its derivatives are notoriously susceptible to air oxidation, which can form highly colored polymeric and quinone-like impurities.[12] If your final product is yellow, brown, or reddish, it is likely due to oxidation. To mitigate this, handle the final product under an inert atmosphere (N₂ or Ar) and store it in a dark, cool place. Purification via column chromatography or recrystallization of a salt form can often remove these colored bodies.

How can I effectively monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is an indispensable tool. Use a solvent system like 10-20% Methanol in Dichloromethane with a trace of ammonia or triethylamine to neutralize the silica gel and prevent streaking of the basic amine spots. Staining with ninhydrin is excellent for visualizing primary and secondary amines, while UV light will show the aromatic compounds. For more quantitative analysis, LC-MS is ideal for tracking the disappearance of starting materials and the appearance of products and byproducts.

Is it possible to avoid using toxic reagents like NaBH₃CN? Absolutely. Sodium triacetoxyborohydride (NaBH(OAc)₃) is now the preferred reagent for most lab-scale reductive aminations as it is effective, selective, and its byproducts (acetate and borate salts) are less hazardous than cyanide.[3][4] For industrial-scale synthesis, catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) is a greener and often more cost-effective alternative for both reductive amination and nitro group reduction.[6]

Appendix: Key Experimental Protocols

Protocol 1: General Procedure for Selective N,N-Dimethylation via Reductive Amination

This protocol is a general guideline and should be optimized for your specific scale and substrate.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (e.g., 4-nitrophenethylamine, 1.0 eq) and a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Carbonyl Addition: Add aqueous formaldehyde (37 wt. %, 2.2 - 2.5 eq).

  • pH Adjustment: Add glacial acetic acid (2.0 - 2.5 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine/enamine intermediate by TLC or LC-MS.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq per C=N bond to be reduced). Caution: The addition may cause gas evolution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC/LC-MS until the starting amine and mono-methylated intermediates are consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Purification of Final Product by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like DCM or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3x). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated NaHCO₃ solution, with stirring until the pH is >10. The free amine will precipitate or form an oil.

  • Organic Extraction: Extract the basified aqueous layer with fresh DCM or ethyl acetate (3x).

  • Final Steps: Combine these new organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the purified this compound.

References

Technical Support Center: Preventing Oxidation of the Aniline Group

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling aniline and its derivatives in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the oxidation of the aniline functional group. Instead of a rigid protocol, we offer a series of troubleshooting guides and FAQs built from field-proven insights to help you understand the underlying chemistry and make informed decisions in your experimental design.

Section 1: The Core Problem - Understanding Aniline's Instability

This section addresses the fundamental reasons behind the oxidative sensitivity of anilines.

Frequently Asked Questions (FAQs)

Q1: Why is the aniline amino group so susceptible to oxidation?

The high reactivity of aniline stems from the lone pair of electrons on the nitrogen atom. This lone pair is delocalized into the pi-system of the benzene ring, making the aromatic ring electron-rich.[1] This high electron density not only makes the ring highly active towards electrophilic substitution but also makes the entire molecule prone to losing electrons—the very definition of oxidation.[2] While freshly purified aniline is a nearly colorless oil, it darkens upon exposure to air due to the formation of strongly colored oxidized impurities.[1] Common oxidants include atmospheric oxygen, strong acids (like in nitrating mixtures), and various metal salts, which can lead to a complex mixture of products including azoxybenzene, azobenzene, nitrobenzene, and polymeric materials.[1][3][4]

Q2: What are the common visual indicators of aniline oxidation in my reaction?

The most immediate sign of aniline oxidation is a distinct color change in your reaction mixture.[2] Because the oxidation byproducts are often highly conjugated systems, they absorb visible light, imparting colors ranging from yellow and brown to a dark green or black tar-like substance.[2] If your starting aniline is colorless and the reaction mixture darkens significantly, especially upon addition of a potentially oxidizing reagent or exposure to air, oxidation is a likely culprit.[1]

Section 2: First Lines of Defense - General Mitigation Strategies

Before resorting to a full protecting group strategy, several general laboratory techniques can minimize unwanted oxidation.

Troubleshooting Guide: General Oxidation Issues
Problem Observed Probable Cause Recommended Solution(s)
Reaction mixture darkens upon setup or exposure to air. Air (Oxygen) Oxidation: The aniline derivative is reacting with atmospheric oxygen, a process that can be catalyzed by trace metals or light.[3]Work Under an Inert Atmosphere: This is a primary and highly effective method.[2][5] Purge the reaction vessel with an inert gas like nitrogen or argon. Use degassed solvents and consider employing Schlenk line or glovebox techniques for particularly sensitive substrates.[2][3][5]
Reaction yields are inconsistent, especially in acidic media. pH-Dependent Oxidation: The rate of aniline oxidation can be highly dependent on the pH of the medium.[2] In strongly acidic conditions, such as during nitration, the amine is protonated, which can unfortunately promote oxidation alongside other side reactions.[6][7]Control the pH: Buffer the reaction mixture if the desired transformation can tolerate it. For acid-catalyzed reactions where buffering isn't possible, a protecting group strategy (see Section 3) is often the best solution.[2][6]
Starting aniline darkens during storage; minor discoloration in reaction. Slow Air Oxidation & Impurities: Aniline itself can act as an antioxidant, but it will slowly degrade over time.[8] Colored impurities can sometimes catalyze further degradation.Use Antioxidants/Reducing Agents: For storage and in some reactions, adding a sacrificial reducing agent can be effective. Storing aniline over a small amount of zinc dust is a classic technique to prevent the formation of colored, oxidized impurities.[9][10]
Section 3: The Gold Standard - Protecting Group Strategy

For most synthetic transformations that are incompatible with the free amino group, a "protect-react-deprotect" strategy is the most robust solution.

Why is protecting the amino group so effective?

Temporarily converting the highly activating amino group (-NH₂) into a less activating amide or carbamate group serves two critical purposes:

  • Reduces Reactivity: It withdraws electron density from the nitrogen atom, making the lone pair less available to activate the ring. This significantly reduces the molecule's susceptibility to oxidation.[6]

  • Controls Selectivity: By moderating the activating effect, it prevents undesirable side reactions like polysubstitution (e.g., in bromination) and allows for predictable regiochemical outcomes (e.g., directing para-substitution in nitration).[6][11]

G cluster_0 A Aniline (Reactive & Oxidation-Prone) B Protected Aniline (Stable & Less Reactive) A->B  Step 1: Protection   C Functionalized Protected Aniline B->C  Step 2: Desired Reaction   D Final Product (Desired Functionality) C->D  Step 3: Deprotection  

Figure 1. The "Protect-React-Deprotect" workflow.
Comparative Guide to Common Protecting Groups

Choosing the right protecting group is critical and depends on the stability of your molecule and the conditions of subsequent reaction steps.

Protecting GroupStructureProtection ReagentsKey Use Case / AdvantageDeprotection ConditionsDisadvantage(s)
Acetyl (Ac) -COCH₃Acetic Anhydride or Acetyl Chloride[6]Inexpensive and robust. Excellent for controlling nitration and halogenation reactions.[6]Harsh: Acidic or basic hydrolysis (e.g., refluxing aq. HCl or NaOH).[12]Deprotection conditions are not compatible with acid- or base-labile functional groups.
tert-Butoxycarbonyl (Boc) -COOC(CH₃)₃Di-tert-butyl dicarbonate (Boc₂O)[13][14]Very stable to bases and nucleophiles. Orthogonal to Cbz group.[13]Mild: Acidic conditions (e.g., TFA in DCM).[13][14]Sensitive to strong acids.
Benzyloxycarbonyl (Cbz) -COOCH₂C₆H₅Benzyl Chloroformate (Cbz-Cl)[15][16]Stable to acidic and basic conditions. Orthogonal to Boc group.[17]Mild: Catalytic Hydrogenation (H₂, Pd/C).[18][19]Not suitable for molecules with other reducible groups (alkenes, alkynes, nitro groups).
Experimental Protocols

Protocol 1: Acetylation of Aniline to form Acetanilide [20]

  • Setup: In a flask, dissolve aniline (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.

  • Reaction: Slowly add acetic anhydride (1.1 eq) to the aniline solution with stirring. The reaction is often exothermic.

  • Isolation: After the reaction is complete (monitor by TLC), pour the mixture into cold water with vigorous stirring to precipitate the acetanilide.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

Protocol 2: Deprotection of Acetanilide (Acidic Hydrolysis) [20]

  • Setup: Reflux the acetanilide (1.0 eq) with an excess of aqueous hydrochloric acid (~10-15% w/v) for 1-2 hours.

  • Reaction: Monitor the hydrolysis of the amide bond by TLC.

  • Isolation: Cool the solution. The product aniline will be present as its hydrochloride salt. Slowly add a concentrated base (e.g., NaOH solution) until the mixture is alkaline to precipitate the free aniline.

  • Purification: Extract the aniline with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Protocol 3: Boc-Protection of Aniline [13]

  • Setup: Dissolve aniline (1.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a suitable solvent like THF, dichloromethane, or methanol. For weakly nucleophilic anilines, alcoholic solvents can significantly increase the reaction rate.[13]

  • Reaction: Stir the mixture at room temperature. The reaction may be slow and can be monitored by TLC. Addition of a non-nucleophilic base is sometimes required.

  • Isolation: Once complete, concentrate the reaction mixture. The residue can often be purified directly by column chromatography or recrystallization.

Protocol 4: Deprotection of N-Boc Aniline [14]

  • Setup: Dissolve the N-Boc protected aniline in dichloromethane (DCM).

  • Reaction: Add Trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature. The reaction produces CO₂ gas, so do not use a sealed system.

  • Isolation: Monitor by TLC. Upon completion, carefully neutralize the excess acid with an aqueous base (e.g., NaHCO₃ solution) and extract the product.

Protocol 5: Cbz-Protection of Aniline [15]

  • Setup: Dissolve aniline (1.0 eq) in a suitable solvent (e.g., ethyl acetate or aqueous dioxane) and cool in an ice bath.

  • Reaction: Add a base (e.g., Na₂CO₃ or MgO) followed by the slow addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).[16]

  • Isolation: Allow the reaction to warm to room temperature and stir until completion (TLC). Work up by adding water and extracting the product with an organic solvent.

Protocol 6: Deprotection of N-Cbz Aniline (Hydrogenolysis) [19]

  • Setup: Dissolve the N-Cbz protected aniline in a solvent like methanol, ethanol, or ethyl acetate. Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen gas (using a balloon or a hydrogenation apparatus) until the reaction is complete (TLC).

  • Isolation: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric. The filtrate contains the deprotected aniline, which can be isolated by removing the solvent.

Section 4: Troubleshooting Specific Reactions

Case Study 1: The Nitration of Aniline

  • Problem: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acid results in extensive tar formation, low yields, and a significant amount of the undesired meta-nitroaniline isomer.[6][21]

  • Root Cause: The strongly acidic conditions cause two problems. First, the aniline is oxidized by the nitric acid, leading to tar.[6][22] Second, the amino group is protonated to form the anilinium ion (-NH₃⁺). This positively charged group is strongly deactivating and a meta-director, overriding the normal ortho, para-directing effect of the amino group.[6][7][23][24]

G Aniline Aniline (-NH2) (ortho, para-director) Anilinium Anilinium Ion (-NH3+) (meta-director) Aniline->Anilinium  H+ (Strong Acid)   Products Mixture of... • m-nitroaniline • Oxidation Products (Tar) Anilinium->Products  HNO3 / H2SO4  

Figure 2. The problematic pathway of direct aniline nitration.
  • Validated Solution: Use the acetyl protecting group strategy (Protocols 1 and 2). The acetamido group (-NHCOCH₃) is less susceptible to oxidation and is a reliable ortho, para-director.[6] The steric bulk of the group favors the formation of the para-isomer, leading to a much cleaner and more selective reaction.[6]

References

Technical Support Center: Strategies for Enhancing the Solubility of 4-[2-(Dimethylamino)ethyl]aniline in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-[2-(Dimethylamino)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges encountered during synthetic reactions. Here, you will find a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this versatile intermediate into your chemical processes.

Understanding the Solubility Profile of this compound

This compound is an aromatic amine with a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol .[1] Its structure, featuring a hydrophilic aniline head, a flexible ethyl linker, and a tertiary dimethylamino group, gives it an amphiphilic character. This dual nature governs its solubility in various media.[1]

At room temperature, it exists as a colorless to pale yellow liquid, which may darken upon exposure to air and light due to oxidation.[1] It is known to be freely soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), and possesses moderate solubility in water.[1] However, its solubility can be limited in less polar aprotic solvents commonly used in organic synthesis, such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF), leading to challenges in achieving homogeneous reaction conditions.

This guide will explore three primary strategies to address these solubility limitations: pH adjustment through salt formation, the use of co-solvents, and temperature modulation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The insolubility of this compound in a specific solvent is likely due to a mismatch in polarity. The molecule's aromatic ring and ethyl chain contribute to its nonpolar character, while the two amine functional groups provide polarity and the capacity for hydrogen bonding.[1] If your reaction solvent is predominantly nonpolar (e.g., hexane, toluene), the polar amine groups will hinder dissolution. Conversely, in highly polar protic solvents, the nonpolar backbone can limit solubility at high concentrations.

Q2: I am running a reaction in toluene and the this compound is immiscible. What is the quickest way to achieve a homogeneous solution?

A2: The most direct approach is to introduce a polar aprotic co-solvent in which this compound is highly soluble, such as a small amount of THF or DMF. This will increase the overall polarity of the solvent mixture, facilitating the dissolution of the amine. A detailed protocol for co-solvent screening is provided in this guide.

Q3: Can I use the hydrochloride salt of this compound directly in my organic reaction?

A3: While the dihydrochloride salt of this compound exhibits enhanced aqueous solubility and stability, its direct use in non-aqueous organic reactions may be problematic.[1] The salt form is ionic and generally has poor solubility in nonpolar organic solvents. It is often necessary to first neutralize the salt to the free base in situ or perform a liquid-liquid extraction to isolate the free base before proceeding with the reaction. However, for certain reactions in polar aprotic solvents like DMF or DMSO, direct use of the salt may be feasible.

Q4: What are the pKa values for the two amine groups in this compound?

Troubleshooting Guide: Solubility Issues and Solutions

This section provides a structured approach to diagnosing and resolving common solubility problems.

Observed Issue Potential Cause Recommended Solution
Immiscible liquid or solid precipitate at the start of the reaction. Insufficient solvent polarity.1. Co-solvent Addition: Introduce a small percentage of a polar aprotic co-solvent (e.g., THF, DMF, or DMSO) to increase the overall polarity of the reaction medium. 2. Temperature Increase: Gently warm the reaction mixture, as solubility often increases with temperature. Monitor for any potential degradation of starting materials or reagents.
Reaction is sluggish or does not proceed to completion. Poor mass transfer due to heterogeneity.1. Improve Agitation: Ensure vigorous stirring to maximize the surface area of interaction between the dissolved and undissolved components. 2. Phase-Transfer Catalysis: For biphasic systems, consider the use of a phase-transfer catalyst to facilitate the reaction between reactants in different phases.
Starting material precipitates out upon addition of another reagent. Change in the overall polarity of the reaction mixture.1. Reverse Addition: Add the solution containing this compound to the other reagent solution to maintain a more consistent solvent environment. 2. Pre-dissolve in a Co-solvent: Dissolve the amine in a minimal amount of a suitable co-solvent before adding it to the main reaction mixture.
Difficulty in isolating the product during workup due to the presence of co-solvents. High boiling point or miscibility of the co-solvent with the aqueous phase.1. Solvent Selection: Choose a co-solvent with a lower boiling point for easier removal under vacuum. 2. Aqueous Workup: If using a water-miscible co-solvent like DMF or DMSO, perform a thorough aqueous wash to remove it from the organic layer.

Experimental Protocols

Protocol 1: In-situ Salt Formation for Improved Solubility in Polar Protic Media

This protocol is suitable for reactions conducted in polar protic solvents like water or ethanol, where increasing the polarity of the amine through protonation can significantly enhance solubility.

Rationale: By adding a stoichiometric amount of a suitable acid, the basic amine groups of this compound are protonated, forming an ammonium salt. This ionic salt is significantly more polar than the free base, leading to increased solubility in polar solvents.[7]

Materials:

  • This compound

  • Reaction solvent (e.g., deionized water, ethanol)

  • 1 M Hydrochloric Acid (HCl) in the reaction solvent

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Dissolve the other reaction components in the chosen reaction solvent in the reaction vessel.

  • In a separate container, add the required amount of this compound.

  • Slowly add the 1 M HCl solution dropwise to the amine while stirring. Since there are two basic centers, up to two equivalents of acid may be required for complete protonation.

  • Monitor the pH of the amine solution. Continue adding acid until the desired pH is reached, typically in the range of 4-6 to ensure protonation of the more basic dimethylamino group.

  • Observe the dissolution of the amine. If a clear solution is not obtained, gentle warming may be applied.

  • Once the amine is fully dissolved, add this solution to the main reaction vessel to initiate the reaction.

Diagram of Workflow:

A Start: Undissolved Amine in Polar Protic Solvent B Add 1M HCl dropwise with stirring A->B C Monitor pH (target ~4-6) B->C D Observe for complete dissolution C->D E Amine fully dissolved as hydrochloride salt D->E Clear solution formed F Add to main reaction vessel E->F G Reaction proceeds in homogeneous solution F->G

Caption: Workflow for in-situ salt formation.

Protocol 2: Co-solvent Screening for Enhanced Solubility in Nonpolar Aprotic Media

This protocol provides a systematic approach to identifying an effective co-solvent for reactions in nonpolar aprotic solvents like toluene or hexane.

Rationale: A co-solvent is a solvent that, when added to a primary solvent, increases the solubility of a solute.[8] By adding a small amount of a polar aprotic solvent in which this compound is highly soluble, the overall polarity of the solvent system is increased, facilitating its dissolution.

Materials:

  • This compound

  • Primary reaction solvent (e.g., toluene, DCM, THF)

  • Potential co-solvents (e.g., THF, DMF, DMSO, acetonitrile)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Place a small, known amount of this compound into several vials.

  • To each vial, add a known volume of the primary reaction solvent. Vortex the vials and observe for dissolution.

  • To the vials where the amine did not dissolve, add one of the potential co-solvents dropwise while vortexing.

  • Record the approximate volume of co-solvent required to achieve complete dissolution.

  • Select the co-solvent that provides the best solubilizing power with the smallest volume added.

  • Before scaling up, run a small-scale control reaction with the chosen co-solvent to ensure it does not interfere with the desired chemical transformation.

Diagram of Logical Relationships:

A Solubility Issue in Nonpolar Solvent B Identify Potential Co-solvents (THF, DMF, DMSO, etc.) A->B C Screen Co-solvents in Small Scale B->C D Determine Optimal Co-solvent & Ratio C->D E Verify Co-solvent Compatibility with Reaction D->E E->C Interference observed F Scale-up Reaction E->F No adverse effects

Caption: Co-solvent selection workflow.

Protocol 3: Preparation and Isolation of this compound Dihydrochloride

This protocol details the preparation of the dihydrochloride salt, which can be useful for storage and for reactions where a solid, more easily handled form of the amine is preferred.

Rationale: Reacting the free base with hydrochloric acid in a non-aqueous solvent allows for the precipitation of the hydrochloride salt, which can then be isolated by filtration.[9][10] This provides a stable, solid form of the compound.

Materials:

  • This compound

  • Anhydrous diethyl ether or ethyl acetate

  • 2 M HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Slowly add at least two equivalents of the 2 M HCl/diethyl ether solution dropwise from a dropping funnel with vigorous stirring.

  • A white precipitate of the dihydrochloride salt will form immediately.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum in a desiccator to obtain the pure this compound dihydrochloride.

Data Summary

While exact quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of its expected solubility based on its chemical properties and data for analogous compounds.

Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe amine groups can participate in hydrogen bonding with the solvent.[1][11]
Polar Aprotic DMSO, DMF, AcetoneHighThese solvents can effectively solvate the polar amine groups without the steric hindrance of hydrogen bonding to the solvent.[1]
Less Polar Aprotic THF, Dichloromethane (DCM)Low to ModerateA polarity mismatch exists, but some dissolution is expected due to the molecule's partial nonpolar character.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / InsolubleThe significant polarity of the amine functional groups prevents dissolution in highly nonpolar solvents.

Conclusion

Improving the solubility of this compound in a given reaction medium is a critical step for achieving efficient and reproducible synthetic outcomes. By understanding the physicochemical properties of this compound and applying the principles of pH adjustment, co-solvency, and temperature modulation, researchers can effectively overcome solubility challenges. The protocols and troubleshooting guides provided herein offer a practical framework for optimizing reaction conditions and ensuring the successful use of this valuable chemical intermediate.

References

Managing the exothermicity of diazotization reactions of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the diazotization of 4-[2-(Dimethylamino)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the significant exothermicity and other challenges associated with this reaction. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to ensure your experiments are safe, reproducible, and successful.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experimental process. The solutions provided are rooted in the fundamental principles of reaction kinetics and thermal safety.

Question 1: My reaction temperature is rising uncontrollably, even with an ice bath. What's causing this thermal runaway and how do I regain control?

Answer: A thermal runaway in a diazotization reaction is a critical safety event that stems from a fundamental mismatch: the rate of heat generation exponentially outpaces the rate of heat removal.[1][2] Diazotization reactions are notoriously exothermic, with reaction enthalpies ranging from -65 to -150 kJ/mol.[3][4] The specific structure of this compound, which contains an electron-donating alkylamino group, activates the aromatic ring, potentially increasing the reaction rate and the instantaneous heat output compared to simpler anilines.[5]

The immediate cause is almost always an excessive concentration of the nitrosating agent (nitrous acid, formed in situ) relative to the cooling capacity of your system. This can happen due to:

  • Too-rapid addition of sodium nitrite: This is the most common cause. Adding the nitrite solution too quickly creates localized "hot spots" where the reaction accelerates, initiating a cascade of heat generation.[6]

  • Inadequate cooling: An undersized ice bath or poor heat transfer through the reactor wall cannot remove the heat as fast as it is being produced.

  • Poor mixing: Insufficient agitation prevents the rapid dispersal of the added nitrite and the generated heat, leading to localized temperature spikes.

Immediate Corrective Actions:

  • Stop Nitrite Addition Immediately: This is the first and most critical step.

  • Emergency Quenching (if necessary): If the temperature continues to climb rapidly above 10-15°C, have a pre-chilled quenching agent, such as a solution of sulfamic acid, ready to add. Sulfamic acid rapidly neutralizes excess nitrous acid.

  • Improve External Cooling: Add more ice, dry ice, or a cryo-coolant to the external bath to maximize the temperature gradient and increase the rate of heat removal.

Long-Term Prevention:

  • Slow, Controlled Addition: Use a syringe pump or a dropping funnel with fine control to add the sodium nitrite solution dropwise and sub-surface if possible.

  • Calorimetric Data: If scaling up, perform reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile, including onset temperature and total heat of reaction, which is crucial for safe process design.[3][4]

  • Dilution: Running the reaction at a lower concentration can provide a larger thermal mass to absorb the heat of reaction, slowing the rate of temperature change.

G cluster_0 Troubleshooting: Thermal Runaway temp_rise Uncontrolled Temperature Rise (>10°C) stop_reagent Immediately STOP NaNO₂ Addition temp_rise->stop_reagent assess Is Temperature Still Rising? stop_reagent->assess quench Add Pre-Chilled Quenching Agent (e.g., Sulfamic Acid) assess->quench Yes enhance_cooling Enhance External Cooling (Add Dry Ice/Cryo-coolant) assess->enhance_cooling No quench->enhance_cooling stabilized Reaction Stabilized enhance_cooling->stabilized

Caption: Logic diagram for managing a thermal runaway event.

Question 2: My yield is consistently low, and I'm seeing a dark, oily or tar-like substance forming. What is this byproduct and how can I prevent it?

Answer: Low yields accompanied by dark, viscous byproducts are typically due to two competing side reactions, both of which become significant if the temperature is not strictly controlled:[6][7]

  • Phenol Formation: The diazonium salt, while a useful intermediate, is thermally unstable in aqueous solution.[4][8] If the temperature rises above the recommended 0-5°C, it will readily decompose, reacting with water to form the corresponding phenol and liberating nitrogen gas. This is often a primary cause of yield loss.

  • Azo Coupling: The newly formed, electrophilic diazonium salt can attack the electron-rich ring of an unreacted molecule of this compound. This "self-coupling" reaction forms a diazoamino or azo compound, which are often highly colored and can appear as tars or oils.[7][9] Your starting material is particularly susceptible to this due to its activating substituent.

Troubleshooting and Prevention:

  • Strict Temperature Control: This is non-negotiable. The reaction must be maintained between 0-5°C from the start of the nitrite addition until the diazonium salt is consumed in the next step.[8][10]

  • Maintain Acidity: Ensure the reaction medium is sufficiently acidic (pH < 2). The free amine is the nucleophile in the azo coupling side reaction. By keeping the solution strongly acidic, the unreacted starting material remains protonated (as an ammonium salt), deactivating it towards electrophilic attack by the diazonium salt.

  • Order of Addition: Always add the sodium nitrite solution to the acidic solution of the aniline.[8] Never add the aniline to a solution containing nitrous acid, as this ensures the aniline is always in an environment where it is immediately protonated or diazotized, minimizing the concentration of the free amine available for coupling.

  • Immediate Use: Diazonium salts should be used in situ and without delay.[7] Do not attempt to store the diazonium salt solution, as decomposition will occur even at low temperatures over time.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of diazotization, and why is it so exothermic?

A1: Diazotization is the conversion of a primary aromatic amine to a diazonium salt.[11] The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl).[10] The acid then protonates the nitrous acid, which loses water to form the highly electrophilic nitrosonium ion (NO⁺).[10][11] This ion is attacked by the nucleophilic nitrogen of the aniline, initiating a cascade of proton transfers and water elimination to ultimately form the stable R-N₂⁺ group.[11] The high exothermicity arises from the large, negative enthalpy of formation of the stable nitrogen-nitrogen triple bond in the diazonium ion and the formation of water molecules. The overall enthalpy change is typically between -65 and -150 kJ/mol.[3][4]

Q2: How does the 4-[2-(Dimethylamino)ethyl] substituent specifically impact this reaction's safety and outcome?

A2: The substituent has two key features that influence the reaction:

  • Electronic Effect: The ethylamine group is electron-donating, which activates the aromatic ring. This increases the nucleophilicity of the primary amine, leading to a faster reaction rate compared to unsubstituted aniline.[5][12] This makes precise temperature and addition rate control even more critical to prevent a runaway reaction.

  • Basicity: The tertiary amine in the substituent (dimethylamino) is basic and will be protonated under the strong acidic conditions required for diazotization. This creates a dicationic starting material. While this may slightly reduce the electron-donating effect, the overall activating nature of the substituent remains a dominant factor in the reaction's kinetics.

Q3: What are the absolute primary safety rules when performing any diazotization?

A3: Beyond temperature control, several rules are paramount:

  • Never Isolate the Diazonium Salt: Solid diazonium salts are notoriously unstable and can be shock-sensitive and explosive.[7] They should always be kept in solution. If isolation is unavoidable for your research, it must be done on a very small scale (e.g., <0.75 mmol) with extreme precautions, including the use of a blast shield.[13]

  • Check for Excess Nitrite: After the addition is complete, use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (immediate blue-black color) indicates the reaction is complete.

  • Quench Excess Nitrite: Before workup or raising the temperature, any excess nitrous acid must be neutralized. This is typically done by adding a small amount of a quenching agent like urea or sulfamic acid, which converts HNO₂ to N₂, CO₂, and water.[13]

  • Ensure Proper Ventilation: The reaction can release toxic nitrogen oxides (NOx), especially if the temperature rises or side reactions occur. Always perform the reaction in a well-ventilated fume hood.[14][15]

Process Parameters and Control

The successful and safe execution of this diazotization hinges on the precise control of several key parameters.

ParameterRecommended RangeImpact on ReactionRationale & Scientific Principle
Temperature 0 - 5 °CCritical for Safety & Yield. Prevents thermal decomposition of the unstable diazonium salt to phenols and minimizes azo-coupling side reactions.[4][7] The exponential relationship between temperature and reaction rate necessitates strict control to avoid thermal runaway.[2]
NaNO₂ Addition Rate Slow, dropwiseCritical for Safety. Manages the rate of heat generation, allowing the cooling system to keep pace. Prevents localized concentration spikes of nitrous acid, which can decompose exothermically.
pH / Acidity < 2Critical for Selectivity. Ensures the starting aniline is protonated, deactivating it towards electrophilic attack from the diazonium salt, thus preventing the formation of azo byproducts.[6]
Reagent Stoichiometry 1.0 - 1.1 eq. NaNO₂Yield & Safety. A slight excess of nitrite ensures complete conversion of the aniline. A large excess increases the risk of side reactions and requires more extensive quenching.[8][13]
Agitation VigorousSafety & Efficiency. Ensures rapid dispersal of reagents and heat, preventing the formation of localized hot spots and improving reaction kinetics.
Concentration Dilute (~0.5 - 1.0 M)Safety. The solvent acts as a heat sink, providing thermal ballast. More dilute reactions are easier to control thermally, though they may be slower.

Detailed Experimental Protocol

This protocol is a generalized methodology. You must adapt it based on your specific scale, equipment, and subsequent reaction steps. Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Perform all steps in a certified chemical fume hood.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sulfamic Acid (for quenching)

  • Starch-iodide indicator paper

Procedure:

  • Preparation of Aniline Salt Solution:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound (1.0 eq).

    • Under vigorous stirring, add a pre-chilled solution of aqueous HCl (~3 eq) in deionized water. The dissolution is exothermic; allow the mixture to cool.

    • Immerse the flask in a large ice-salt or acetone-dry ice bath to cool the internal temperature to 0°C.

  • Preparation of Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Cool this solution in an ice bath.

  • Diazotization (Critical Step):

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Begin adding the nitrite solution dropwise to the rapidly stirred aniline salt solution.

    • Crucially, monitor the internal temperature and the addition rate to ensure the temperature NEVER exceeds 5°C. [7][16] The addition should be slow enough that each drop reacts and the generated heat dissipates before the next is added. This may take 30-60 minutes depending on scale.

  • Monitoring and Completion:

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 15-30 minutes.

    • Test for excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. An immediate dark blue/black color confirms a slight excess of HNO₂, indicating the reaction is complete. If the test is negative, add a very small amount of additional nitrite solution and re-test.

  • Quenching and Immediate Use:

    • Once the reaction is complete, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea portion-wise until the starch-iodide test is negative.

    • The resulting cold solution of the diazonium salt is now ready for immediate use in the subsequent synthetic step (e.g., Sandmeyer reaction, azo coupling). DO NOT STORE THIS SOLUTION.

G cluster_workflow Experimental Workflow: Controlled Diazotization prep_aniline 1. Prepare & Cool Aniline Salt Solution (Aniline + HCl in Flask) diazotize 3. Diazotization: SLOW Dropwise Addition of NaNO₂ to Aniline Salt prep_aniline->diazotize prep_nitrite 2. Prepare & Cool NaNO₂ Solution prep_nitrite->diazotize control_temp Critical Control Point: Maintain Internal Temp 0-5°C diazotize->control_temp monitor 4. Monitor Reaction (Starch-Iodide Paper) diazotize->monitor quench 5. Quench Excess Nitrous Acid (Sulfamic Acid) monitor->quench use_product 6. Immediate Use of Diazonium Salt Solution quench->use_product

References

Technical Support Center: Purification of 4-[2-(Dimethylamino)ethyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-[2-(Dimethylamino)ethyl]aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound and its derivatives are characterized by the presence of both a primary or substituted aniline moiety and a tertiary amine side chain. This dual basicity, coupled with the aromatic ring, presents a unique set of purification challenges. Common issues include the removal of starting materials, reaction byproducts, and degradation products, as well as handling the compound's sensitivity to oxidation and its behavior during chromatographic separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound derivatives, providing potential causes and actionable solutions.

Issue 1: Persistent Impurities After Initial Work-up

  • Question: I've performed a standard aqueous work-up, but my crude product is still contaminated with what I suspect are non-basic organic impurities. How can I effectively remove these?

  • Answer: A common and highly effective method for separating basic amines from neutral or acidic impurities is an acid-base extraction. The underlying principle is the selective protonation of the amine to form a water-soluble salt, allowing for the removal of non-basic impurities that remain in the organic phase.[1][2][3]

    Detailed Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Acidification: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl).[4][5] The basic nitrogen atoms of your this compound derivative will be protonated, forming a water-soluble ammonium salt. This will transfer your desired compound to the aqueous layer.

    • Separation of Non-Basic Impurities: Drain the aqueous layer containing your protonated product. The organic layer, which contains non-basic impurities, can be discarded. For thorough removal, you can back-extract the aqueous layer with a fresh portion of the organic solvent.

    • Basification and Re-extraction: Combine the aqueous layers and, while stirring, slowly add a base such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution until the pH is basic (pH > 10). This will deprotonate your amine, making it water-insoluble.[3]

    • Isolation: Extract the now neutral amine back into an organic solvent (e.g., ethyl acetate or DCM).

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified amine.[3]

Issue 2: Streaking and Poor Separation During Column Chromatography

  • Question: I'm attempting to purify my this compound derivative using silica gel column chromatography, but I'm observing significant streaking and low recovery of my product. What's causing this and how can I fix it?

  • Answer: The streaking you're observing is a common issue when purifying basic compounds like amines on standard silica gel.[6][7] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH), which can strongly interact with basic amines through acid-base interactions. This can lead to irreversible adsorption, degradation of the compound on the column, and poor separation.[6]

    Troubleshooting Strategies for Column Chromatography:

    • Deactivation of Silica Gel: To mitigate the acidic nature of silica gel, you can add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-2%).[6][8] This "deactivates" the acidic sites on the silica, leading to improved peak shape and recovery.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica gel.[6][9] These are often more suitable for the purification of basic compounds.

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase flash chromatography can be an excellent alternative.[6][10] In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adjusting the pH of the mobile phase with a buffer or an additive like triethylamine can further optimize the separation.[6]

Issue 3: Product Degradation and Discoloration

  • Question: My purified this compound derivative is initially a light color but darkens over time upon storage. What is causing this degradation, and how can I prevent it?

  • Answer: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-like structures.[11][12] This process can be accelerated by exposure to air (oxygen) and light.

    Prevention of Degradation:

    • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.

    • Low Temperature Storage: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of degradation.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to stabilize the compound, although this is more common in bulk storage rather than for laboratory samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The impurities can be broadly categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents, and byproducts from the synthetic route.[11] For example, if your synthesis involves the reaction of an aniline with a dimethylaminoethyl-containing electrophile, you might have residual starting aniline.

  • Degradation Impurities: As mentioned, anilines can oxidize to form colored impurities.[11] Side reactions, such as polymerization, can also occur under certain conditions.[11]

  • Elemental Impurities: If catalysts were used in the synthesis (e.g., heavy metals), trace amounts may remain in the final product.[11]

Q2: How can I best assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting non-volatile impurities.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile derivatives and is excellent for identifying impurities by their mass-to-charge ratio.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can also be used for quantitative purity analysis (qNMR) with an internal standard.[14][15]

Q3: Is recrystallization a viable purification method for this compound derivatives?

A3: Yes, if your derivative is a solid, recrystallization can be a very effective purification technique.[12][17] The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[18] Common solvents to screen include ethanol, methanol, toluene, and mixed systems like ethanol/water or toluene/hexane.[18]

Q4: My compound is an oil. What are the best purification strategies?

A4: For oily products, the primary purification methods are acid-base extraction and column chromatography, as detailed in the troubleshooting guide. If the oil is thermally stable, vacuum distillation can also be an option to separate it from non-volatile impurities or those with significantly different boiling points.[7]

Visualizing Purification Workflows

Workflow for Acid-Base Extraction

A Crude Product in Organic Solvent B Wash with 1M HCl A->B C Aqueous Layer (Protonated Amine) B->C D Organic Layer (Non-Basic Impurities) B->D E Basify with NaOH (to pH > 10) C->E F Extract with Organic Solvent E->F G Organic Layer (Purified Amine) F->G H Aqueous Layer (Salts) F->H I Dry and Concentrate G->I J Pure Product I->J

Caption: Acid-base extraction workflow for amine purification.

Workflow for Column Chromatography

A Crude Product B Dissolve in Minimum Eluent A->B C Load onto Column (Silica + TEA or Alumina) B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Concentrate Solvent G->H I Pure Product H->I

Caption: General workflow for column chromatography of amines.

Data Summary Table

Purification TechniqueKey Parameters and ConsiderationsTypical Purity Achieved
Acid-Base Extraction Solvent choice (e.g., EtOAc, DCM), pH of aqueous washes.>95% (removes non-basic impurities)
Column Chromatography Stationary phase (Silica + TEA, Alumina, C18), Eluent system.>98%
Recrystallization Solvent selection is critical for good recovery.>99%
Vacuum Distillation Compound must be thermally stable.>98%

References

Stability issues of 4-[2-(Dimethylamino)ethyl]aniline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-[2-(Dimethylamino)ethyl]aniline

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in various solvents. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on Stability

This section addresses fundamental questions regarding the chemical stability and handling of this compound.

Q1: What is this compound and why is its stability important?

This compound is an organic compound featuring a substituted aniline structure. It is used as a key intermediate and building block in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1][2] The stability of this compound is critical because degradation can lead to the formation of impurities, which may alter the compound's reactivity, introduce toxic byproducts, or compromise the efficacy and safety of the final product.[3][4]

Q2: What are the primary degradation pathways for this compound?

Like many N,N-dimethylaniline derivatives, this compound is susceptible to several degradation pathways, primarily driven by oxidation.[5][6] Key mechanisms include:

  • N-Oxidation: The tertiary amine of the dimethylamino group can be oxidized to form an N-oxide.

  • N-Dealkylation: The compound can undergo oxidative N-demethylation, where one or both methyl groups are removed to yield N-methylaniline and aniline derivatives, respectively.[7] This process can also lead to the formation of formamides.[5]

  • Ring Oxidation: The electron-rich aniline ring is susceptible to oxidation, which can lead to the formation of colored quinone-like structures and polymerization, often observed as a darkening of the solution.[8]

  • Photodegradation: Aromatic amines are often light-sensitive and can degrade upon exposure to UV or visible light, leading to discoloration and the formation of radical species.[9][10][11]

Q3: How does the choice of solvent affect the stability of this compound?

Solvent polarity plays a significant role. The rate of oxidation for N,N-dimethylaniline derivatives has been observed to be substantially greater in polar solvents, such as acetonitrile and methanol, compared to non-polar solvents like toluene or benzene.[6] This is likely due to the stabilization of charged intermediates and radical cations that form during the oxidation process. Protic solvents (like water and methanol) can also participate in degradation reactions, particularly hydrolysis, depending on the pH.

Q4: What is the impact of pH on the stability of this compound solutions?

The pH of aqueous or protic solutions is a critical factor. The compound has two basic amine groups that can be protonated at acidic pH.

  • Acidic Conditions (Low pH): Protonation of the amine groups can increase solubility in aqueous media but may also influence stability. While protonation can sometimes protect against certain types of oxidation, acidic conditions can also catalyze hydrolysis or other degradation reactions.

  • Neutral to Basic Conditions (Higher pH): In a deprotonated (free base) state, the lone pair of electrons on the nitrogen atoms makes the molecule more susceptible to oxidation.[12] The rate of aniline degradation and polymerization is highly dependent on pH.[13] For aniline itself, transport through certain membranes is significantly faster for the neutral species (at pH 10) compared to the charged species (at pH 3).[14]

Q5: What are the recommended general storage and handling procedures?

To maintain the integrity of this compound, proper storage and handling are essential.

  • Solid Compound: Store as a solid in a tightly sealed container in a cool (0-8 °C is often recommended), dry, and dark place.[1][15] Protect from air and light.[16]

  • Solutions: If solutions must be stored, use an inert, dry solvent and keep it under an inert atmosphere (e.g., nitrogen or argon).[16] Store solutions at low temperatures (-20 °C or -80 °C) and protected from light.[9] It is best practice to prepare solutions fresh whenever possible.

Troubleshooting Guide: Common Stability Issues

This guide provides a problem-solving framework for common issues observed during experiments.

Observed Issue Probable Cause(s) Recommended Actions & Explanations
Solution turns yellow, brown, or black over time. Oxidation and/or Polymerization. This is the most common degradation pathway for anilines. The electron-rich aromatic ring and tertiary amine are susceptible to oxidation by atmospheric oxygen.[6][8] This process is often accelerated by light and the presence of metal ions.1. Deoxygenate Solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Prepare and handle the solution in a glovebox or under a continuous stream of inert gas.[16] 3. Use Amber Vials: Protect the solution from light exposure by using amber glass vials or by wrapping clear vials in aluminum foil.[11] 4. Add Antioxidants (Use with Caution): For some applications, adding a radical scavenger might be possible, but this could interfere with downstream experiments.
Unexpected peaks appear in HPLC/LC-MS analysis. Degradation Products. New peaks likely correspond to N-oxides, N-demethylated products, or other oxidized species.[7] The identity of these products will depend on the specific stressor (e.g., air, light, heat).1. Characterize Degradants: Use mass spectrometry (MS) to get molecular weights of the new peaks to help identify them.[17] Compare against known degradation pathways. 2. Perform a Forced Degradation Study: Systematically expose the compound to acid, base, peroxide, heat, and light to intentionally generate degradation products.[3][18] This helps confirm which peaks correspond to which degradation pathway and validates that your analytical method can separate them.[19]
Poor reproducibility between experiments. Inconsistent Solution Stability. If solutions are prepared and used at different times or stored improperly between uses, the concentration of the active compound will vary, leading to inconsistent results.1. Prepare Solutions Fresh: The most reliable approach is to prepare a new solution from the solid compound for each experiment. 2. Standardize Storage: If solutions must be reused, establish a strict, standardized protocol: store aliquots under argon at -80°C for a validated, limited time.[9] 3. Check Solvent Purity: Use high-purity, anhydrous solvents from a freshly opened bottle, as impurities (e.g., peroxides in ethers, water) can initiate degradation.
Loss of compound potency or reactivity. Significant Degradation. The active this compound has degraded, reducing its effective concentration in the solution.1. Quantify Purity: Use a validated, stability-indicating analytical method (like HPLC with a reference standard) to determine the purity of your solution before use.[17][19] 2. Re-evaluate Solvent Choice: If working in a highly polar solvent known to accelerate oxidation, consider if a less polar solvent could be used for your application.[6]

Visualizing Degradation & Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the primary oxidative degradation pathways for this compound.

cluster_main This compound cluster_stress Stress Conditions cluster_products Degradation Products A This compound B N-Oxide A->B N-Oxidation C N-Demethylated Product (N-Methyl Derivative) A->C N-Dealkylation D Ring Oxidized Products (e.g., Quinone-imines) A->D Ring Oxidation Stress O₂, Light (hv), Heat (Δ) Metal Ions, pH E Polymeric Species D->E Polymerization

Caption: Key oxidative degradation routes for this compound.

Forced Degradation Study Workflow

This diagram outlines the logical flow for conducting a forced degradation study to assess stability.

cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Prep Prepare stock solution of 4-[2-(DMA)e]aniline in a suitable solvent (e.g., ACN:H₂O) Control Store 'Time Zero' and 'Dark Control' samples at -20°C, protected from light Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Prep->Ox Heat Thermal Stress (e.g., 80°C in solution) Prep->Heat Light Photolytic Stress (ICH Q1B light exposure) Prep->Light Analysis Analyze all samples by a stability-indicating method (e.g., RP-HPLC-UV/MS) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Compare Compare stressed samples to 'Time Zero' and 'Control' samples Analysis->Compare Identify Calculate % degradation. Identify major degradants. Compare->Identify

Caption: Workflow for a comprehensive forced degradation (stress testing) study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[18][20][21]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV or PDA detector and/or Mass Spectrometer

  • pH meter

  • Photostability chamber (compliant with ICH Q1B guidelines)[11]

  • Oven/water bath

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN:Water. This will be your main stock.

  • Sample Preparation for Stress Conditions:

    • For each condition, use a separate vial. Add an aliquot of the stock solution and the stressor as described below. Aim for a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl.

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH.

    • Oxidative Degradation: Add stock solution to a 3% H₂O₂ solution.

    • Thermal Degradation: Use the stock solution as is.

    • Control Sample: Dilute the stock solution with 50:50 ACN:Water. Keep this sample protected from light at 4°C.

  • Application of Stress:

    • Hydrolysis (Acid & Base): Place the vials in a water bath at 60°C. Take time points at 2, 6, 12, and 24 hours. Before analysis, neutralize the samples (base for the acid sample, acid for the base sample).

    • Oxidation: Keep the vial at room temperature, protected from light. Take time points as for hydrolysis.

    • Thermal: Place the vial in an oven at 80°C, protected from light. Take time points as for hydrolysis.

    • Photostability: Expose the stock solution in a chemically inert, transparent container to light within a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[11] A dark control sample wrapped in aluminum foil should be stored under the same temperature conditions.

  • Analysis:

    • Analyze all samples, including the time-zero and control samples, using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient elution of ACN and water with a modifier like formic acid or ammonium acetate).

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

    • Aim for 5-20% degradation of the active ingredient, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[3][20]

Protocol 2: Quantitative Analysis of Stability by HPLC

Objective: To quantify the remaining percentage of this compound in a solution after storage under specific conditions.

Procedure:

  • Method Validation (Abbreviated):

    • Develop an HPLC method capable of separating the parent compound from any visible impurities or degradants. A reversed-phase C18 column is a common starting point.

    • Confirm the specificity of the method by running a forced degradation sample (from Protocol 1) to ensure degradant peaks do not co-elute with the main peak.[19]

  • Initial Sample Analysis (Time Zero):

    • Prepare a fresh solution of the compound in the solvent of interest at a known concentration (e.g., 0.1 mg/mL).

    • Immediately inject this solution into the HPLC system in triplicate to get an average peak area for the parent compound at T=0.[22]

  • Sample Storage:

    • Store the prepared solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot of the stored solution.

    • Allow it to equilibrate to room temperature if it was stored cold.

    • Inject the sample in triplicate into the HPLC system.

  • Calculation:

    • Calculate the average peak area of the parent compound at each time point.

    • Determine the percentage of compound remaining using the formula: % Remaining = (Average Area at Time X / Average Area at Time 0) * 100

    • Plot the % remaining versus time to determine the stability profile under the tested conditions.

References

Technical Support Center: Byproduct Formation in the Polymerization of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the polymerization of 4-[2-(Dimethylamino)ethyl]aniline. This resource is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and minimizing the formation of unwanted byproducts during your experiments. As Senior Application Scientists, we understand that achieving a pure, well-defined polymer is critical for reproducible results and the success of your application. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to optimize your synthesis effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding byproduct formation during the synthesis of poly(this compound).

Q1: What are the most common byproducts I should expect during the oxidative polymerization of this compound?

A: The polymerization of aniline and its derivatives is a complex process where several side reactions can occur simultaneously with the main chain-growth reaction.[1] The most prevalent byproducts include:

  • Over-oxidized Segments: Formation of quinone-imine structures beyond the desired emeraldine oxidation state, leading to segments resembling the fully oxidized pernigraniline form. This can eventually lead to polymer chain degradation.[2][3]

  • Cross-linked and Branched Structures: Instead of the desired linear "head-to-tail" coupling at the para-position, reactions can occur at the ortho-position, leading to branching. In more extreme cases, this can result in the formation of phenazine-like heterocyclic rings, which create rigid, cross-linked networks.[1][4]

  • Irregular Couplings: "Head-to-head" (N-N) or "tail-to-tail" (C-C at the ortho- or meta-positions) couplings can occur, disrupting the π-conjugation along the polymer backbone.[4][5]

  • Low-Molecular-Weight Oligomers: Incomplete polymerization can leave a significant fraction of soluble oligomers, which need to be removed during purification.[6]

  • Degradation Products: Under harsh acidic or oxidative conditions, hydrolysis of the imine bonds can occur, leading to chain scission and the formation of benzoquinone, a common degradation product.[7]

Q2: Why is controlling these byproducts so critical for my final application?

A: Byproduct formation directly and negatively impacts the polymer's key properties. The presence of these impurities can lead to:

  • Reduced Electrical Conductivity: Irregular couplings and over-oxidation break the conjugation pathway for electrons, dramatically lowering the material's conductivity.[5]

  • Poor Solubility and Processability: Cross-linking and branching lead to insoluble and intractable materials, making it impossible to form uniform films or blend the polymer with other materials for device fabrication.

  • Inconsistent Electrochemical Behavior: Structural defects introduce unwanted redox peaks, alter the switching potential, and reduce the electrochemical stability, which is critical for sensor and battery applications.

  • Poor Mechanical Properties: A lack of structural regularity and the presence of degradation products weaken the polymer, making it brittle.

  • Lack of Reproducibility: Failure to control side reactions is a primary source of batch-to-batch variability, undermining the reliability of your research and development efforts.

Q3: What is the primary intended polymerization mechanism for this monomer?

A: The synthesis of poly(this compound) is typically achieved through chemical or electrochemical oxidative polymerization. The process is generally understood as a chain reaction involving radical cations.[1][8] It begins with the oxidation of the aniline monomer to form an aniline radical cation. This radical cation then attacks a neutral monomer, typically at the para-position, to form a dimer radical cation. This process of oxidation and coupling continues, propagating the polymer chain in a "head-to-tail" fashion to yield the desired linear, conjugated polymer.[5][9]

Section 2: In-Depth Mechanistic Insights & Visualizations

Understanding the reaction pathways is key to controlling them. Below, we visualize the intended reaction and the common deviations that lead to byproducts.

Desired Polymerization Pathway: Linear Head-to-Tail Propagation

The ideal reaction produces a linear polymer chain with aniline units linked at the para-position, resulting in the emeraldine salt form, which is electrically conductive.

G Monomer Aniline Monomer (Oxidation) Radical Aniline Radical Cation Monomer->Radical Initiator (e.g., APS) Dimer Dimer Radical Cation Radical->Dimer + Monomer (Head-to-Tail Coupling) Polymer Linear Polymer Chain (Emeraldine Form) Dimer->Polymer Propagation G cluster_main Main Reaction cluster_byproducts Byproduct Formation Radical Aniline Radical Cation OverOx Over-oxidation (Pernigraniline/Degradation) Radical->OverOx Excess Oxidant / Long Reaction Time Branch Ortho-Coupling (Branching) Radical->Branch High Temperature Irregular Head-to-Head/ Tail-to-Tail Coupling Radical->Irregular High Monomer Conc. Phenazine Phenazine Formation (Cross-linking) Branch->Phenazine Further Oxidation/ Cyclization G Problem Problem Observed Insoluble Poor Solubility Problem->Insoluble LowCond Low Conductivity Problem->LowCond LowYield Low Yield Problem->LowYield Cause_Insoluble Cause: Cross-linking/ Over-oxidation Insoluble->Cause_Insoluble Cause_LowCond Cause: Chain Defects/ Over-oxidation LowCond->Cause_LowCond Cause_LowYield Cause: Impure Monomer/ Incorrect Stoichiometry LowYield->Cause_LowYield Solution_Insoluble Solution: 1. Lower Temperature (0-5°C) 2. Slow Oxidant Addition 3. Check Stoichiometry Cause_Insoluble->Solution_Insoluble Solution_LowCond Solution: 1. Optimize Reaction Time 2. Ensure Full Doping 3. Purify Polymer Cause_LowCond->Solution_LowCond Solution_LowYield Solution: 1. Purify Monomer 2. Verify Reagent Amounts 3. Control Temperature Cause_LowYield->Solution_LowYield

References

Technical Support Center: N-Alkylation of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Guide & FAQs for the N-Alkylation of 4-[2-(Dimethylamino)ethyl]aniline

This technical guide addresses the specific challenges encountered during the N-alkylation of this compound. This molecule's bifunctional nature, possessing both a primary aromatic amine and a tertiary aliphatic amine, presents a unique set of synthetic hurdles. This document provides in-depth, field-proven insights and validated protocols to navigate these complexities effectively.

Section 1: Troubleshooting Guide

This section is formatted as a series of common experimental failures. Each problem is followed by an analysis of potential causes and a list of actionable solutions grounded in chemical principles.

Issue 1: Low or No Conversion of Starting Aniline

Question: My reaction shows a significant amount of unreacted this compound, even after extended reaction times. What are the likely causes and how can I improve the conversion rate?

Answer: Low conversion is typically rooted in issues with reagent activity, reaction conditions, or the chosen synthetic route. The primary aromatic amine of the substrate is nucleophilic, but its reactivity can be hampered by several factors.

Potential Causes & Solutions:

  • Inactive Reducing Agent (in Reductive Amination): Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred for their selectivity but are sensitive to moisture.

    • Solution: Ensure you are using a freshly opened bottle of NaBH(OAc)₃ or a batch that has been stored under inert gas in a desiccator. Consider using a slight excess (1.2-1.5 equivalents) to compensate for any minor degradation.

  • Poor Leaving Group (in Direct Alkylation): When using alkyl halides, the reactivity order is I > Br > Cl.[1] Using a less reactive halide like an alkyl chloride will often require harsher conditions.

    • Solution: If possible, switch to the corresponding alkyl bromide or iodide. If you must use an alkyl chloride, consider adding a catalytic amount of sodium iodide to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide.

  • Insufficient Activation (in Borrowing Hydrogen Reactions): Methods using alcohols as alkylating agents rely on a metal catalyst to first oxidize the alcohol to an aldehyde/ketone.[2][3] Catalyst activity is paramount.

    • Solution: Ensure the catalyst (e.g., Ru or Ir complexes) is handled under an inert atmosphere.[2] Perform a small-scale control reaction with a known, reactive substrate like benzyl alcohol to confirm catalyst activity.

  • Steric Hindrance: Bulky alkylating agents or aldehydes can significantly slow the reaction rate due to steric clash at the aniline nitrogen.[4]

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C for reductive amination). For direct alkylation, switching to a less hindered solvent may improve reaction rates.

Issue 2: Formation of Multiple Products & Low Selectivity

Question: My TLC/LC-MS analysis shows multiple spots/peaks. I suspect over-alkylation of the aniline and/or a reaction at the dimethylamino group. How can I achieve selective mono-N-alkylation?

Answer: This is the most prevalent challenge with this substrate. The product, a secondary aniline, is often more nucleophilic than the starting primary aniline, leading to dialkylation.[5][6] Furthermore, the tertiary dimethylamino group is also nucleophilic and can be alkylated to form a quaternary ammonium salt, a reaction known as quaternization.[7][8]

Core Problem: The substrate has two nucleophilic nitrogen centers.

G cluster_substrate This compound cluster_products Potential Products Aniline_N Primary Aromatic Amine (Target Nucleophile) Desired Desired Mono-N-Alkylated Product Aniline_N->Desired Tertiary_N Tertiary Aliphatic Amine (Competing Nucleophile) Quaternized Undesired Quaternary Ammonium Salt Tertiary_N->Quaternized Alkylating_Agent Alkylating Agent (R-X or R-CHO) Alkylating_Agent->Aniline_N Desired Reaction Path Alkylating_Agent->Tertiary_N Side Reaction 1 (Quaternization) Dialkylated Undesired Di-N-Alkylated Byproduct Desired->Dialkylated Side Reaction 2 (Over-alkylation)

Strategies for Enhancing Selectivity:

  • Method Selection is Key:

    • Highly Recommended - Reductive Amination: This is the most effective method for achieving selective mono-alkylation.[9][10] The reaction proceeds via an imine intermediate, which forms only once on the primary amine. The reducing agent then reduces this C=N bond.[9][11] This inherently avoids the over-alkylation issue seen with direct alkylation.[9]

    • Use with Caution - Direct Alkylation with Alkyl Halides: This method is prone to over-alkylation.[5][6][7] To favor mono-alkylation, use a large excess of the aniline starting material relative to the alkyl halide.[5] However, this makes purification difficult and is not atom-economical.

  • Control of Stoichiometry and Addition:

    • Solution: Use a precise 1.0:1.05 molar ratio of aniline to the aldehyde (for reductive amination). For direct alkylation, if you must use it, add the alkyl halide slowly via a syringe pump to keep its concentration low, thus minimizing the chance of the product reacting further.[1]

  • Minimizing Quaternization:

    • Cause: The dimethylamino group is a strong nucleophile. Quaternization is more likely with highly reactive alkylating agents like methyl iodide.[8] It is also more prevalent at higher temperatures.

    • Solution:

      • Choose reductive amination, as the reaction conditions are typically milder (room temperature).

      • If using direct alkylation, use less reactive agents (e.g., alkyl bromides over iodides) and maintain the lowest effective temperature.[8]

      • The reaction pH can play a role. Under acidic conditions (as in reductive amination), the more basic tertiary amine (pKa ~9-10) is more likely to be protonated than the aniline (pKa ~4-5). This protonated form is non-nucleophilic, effectively "protecting" it from alkylation.

MethodKey Advantage for SelectivityCommon PitfallMitigation Strategy
Reductive Amination Imine/iminium ion formation prevents over-alkylation.[9][10]Incomplete reaction if reagents are wet.Use fresh, anhydrous reagents and solvents.
Direct Alkylation Simple reagents.Prone to both over-alkylation and quaternization.[5][6]Use a large excess of aniline; slow addition of alkyl halide; lower temperatures.
Borrowing Hydrogen Atom economical; water is the only byproduct.[12]Requires higher temperatures, which can promote side reactions.Screen different catalysts and optimize temperature to find a balance between conversion and selectivity.[2]
Issue 3: Difficult Purification of the Final Product

Question: I have a complex mixture post-reaction, and separating my desired product by column chromatography is proving difficult. The product seems to be streaking on the silica gel plate.

Answer: Purification challenges often arise from the basic nature of both the starting material and the product, as well as the potential formation of highly polar quaternary salts.

Potential Causes & Solutions:

  • Similar Polarity of Components: The starting material and the mono-alkylated product often have very similar polarities, making chromatographic separation challenging.

    • Solution - Acid/Base Extraction: Exploit the basicity of the amines.

      • Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). All amine-containing compounds (starting material, product, dialkylated byproduct) will move into the aqueous layer as their respective ammonium salts. Non-basic impurities will remain in the organic layer.

      • Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.

      • Make the aqueous layer basic (e.g., with 2M NaOH or NaHCO₃ solution) to deprotonate the ammonium salts back to their free-base forms.

      • Extract the now-basic aqueous layer multiple times with the organic solvent.

      • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate. This provides a cleaner mixture of just the basic components for chromatography.

  • Streaking on Silica Gel: The basic amine groups can interact strongly with the acidic silica gel, causing poor peak shape and difficult separation.[13]

    • Solution - Modified Eluent: Add a small amount of a basic modifier to your chromatography eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.

  • Presence of Quaternary Salts: If quaternization has occurred, the resulting salt is highly polar and will not elute from a standard silica gel column with non-polar solvents. It will remain at the baseline.

    • Solution: The acid/base extraction described above is highly effective for removing these salts. During the workup, the quaternary salt will remain in the aqueous layer even after basification, as it is permanently charged.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for selective mono-N-alkylation of this compound?

For routine, selective mono-alkylation, reductive amination is the superior method .[9][10][14] It directly addresses the problem of over-alkylation by proceeding through a controlled imine-formation step.[10][11] It is typically performed under mild, room-temperature conditions, which also minimizes the risk of quaternizing the tertiary amine.

Q2: How can I be certain that quaternization of the dimethylamino group is not happening?

The best way is through characterization. A quaternary ammonium salt will have a distinct signature in NMR spectroscopy (a downfield shift of the N-CH₃ and N-CH₂ protons) and will be readily identifiable by LC-MS, showing a peak corresponding to the molecular weight of the cation. On a TLC plate, it will appear as a highly polar, non-mobile spot at the baseline.

Q3: Which analytical techniques are best for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. Use a mobile phase like 10% Methanol in Dichloromethane, and add 1% triethylamine to prevent streaking. Visualize under UV light and with a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of starting material (by mass) and the appearance of the product, while also identifying the masses of any byproducts like the dialkylated species or the quaternary salt.

Q4: Is it worth using a protecting group for the aniline nitrogen?

Generally, it is not necessary if you use reductive amination. Using a protecting group adds two steps to the synthesis (protection and deprotection), which is inefficient.[15][16] Protection strategies, such as forming an amide by reacting the aniline with acetic anhydride, are more relevant when you need to perform reactions on the aromatic ring (like nitration or bromination) and want to moderate the high activating effect of the amino group.[17] For N-alkylation, optimizing the reaction conditions is a more direct approach.

Section 3: Key Experimental Protocols

Protocol A: Reductive Amination with an Aldehyde (Preferred Method)

This protocol describes the N-benzylation of the title compound as a representative example.

G Start Aniline + Aldehyde + Acetic Acid (cat.) Imine Imine Formation (Intermediate) Start->Imine Step 1: Condensation Reduction Addition of NaBH(OAc)₃ Imine->Reduction Step 2: Reduction Product Final Secondary Amine Product Reduction->Product

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.3 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and dissolve it in anhydrous DCM.

  • Add benzaldehyde followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS until the starting aniline is mostly consumed.

  • In one portion, add sodium triacetoxyborohydride to the stirring solution. Be aware of potential gas evolution.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, using an eluent system containing 1% triethylamine (e.g., Hexane/Ethyl Acetate/Et₃N gradient).

References

Minimizing di-substitution in reactions of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Di-Substitution in Derivatization Reactions

Welcome to the technical support center for 4-[2-(Dimethylamino)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for controlling the selectivity of substitution reactions at the primary aromatic amine. Unwanted di-substitution is a common challenge that complicates purification and reduces the yield of the desired mono-substituted product. Here, we address the mechanistic causes of this issue and provide field-proven strategies and detailed protocols to achieve high-yield mono-substitution.

Frequently Asked Questions (FAQs)

Q1: I'm reacting this compound with an acyl chloride and getting a significant amount of a di-acylated byproduct. Why is this happening?

The primary amino group (-NH₂) on the aniline ring is a potent nucleophile and a strongly activating group for the aromatic system.[1][2] This high reactivity means that after the initial mono-acylation, the resulting secondary amine can be sufficiently nucleophilic to react with a second molecule of the acylating agent, leading to the di-acylated product. The formation of this byproduct is often favored under conditions of high reagent concentration, elevated temperatures, or prolonged reaction times.

Q2: What are the key experimental factors I can control to favor mono-substitution over di-substitution?

There are four primary pillars for controlling selectivity in this reaction:

  • Stoichiometry: Precise control over the molar ratio of your electrophile (e.g., acyl chloride) is critical. Using a 1:1 ratio or even a slight excess of the aniline can limit the availability of the electrophile for a second reaction.

  • Reaction Temperature: Lowering the reaction temperature generally slows down all reaction rates, but it often has a more pronounced effect on the second, more sterically hindered substitution, thus favoring the mono-substituted product.[3]

  • Steric Hindrance: The steric bulk of both the aniline substrate and the electrophile plays a significant role.[4] The initial substitution makes the nitrogen center more sterically crowded, which naturally disfavors a second substitution. This effect can be amplified by choosing bulkier reagents where possible.

  • Protecting Groups: A robust strategy involves temporarily "deactivating" the amine by converting it to a less reactive functional group, such as an acetamide.[5][6][7] After performing the desired reaction elsewhere on the molecule, the protecting group can be removed to regenerate the mono-substituted amine.

Q3: Does the tertiary amine in the ethyl side chain interfere with the reaction at the primary aniline amine?

Generally, the primary aromatic amine is significantly more nucleophilic and reactive towards acylating agents than the tertiary aliphatic amine. The lone pair on the aniline nitrogen is readily available, whereas the lone pair on the tertiary amine is more sterically hindered and less available. However, under strongly acidic conditions, such as those generated when using an acyl chloride without a base, both amines can be protonated, which deactivates them. It is crucial to include a non-nucleophilic base (like pyridine or triethylamine) to scavenge the acid byproduct (e.g., HCl).[8]

Troubleshooting Guide: From Problem to Solution

Problem: My reaction consistently yields an inseparable mixture of mono- and di-substituted products, leading to low isolated yields of my target compound.

This is a classic selectivity issue. The following troubleshooting steps and protocols are designed to systematically favor the formation of the desired mono-substituted product.

Solution 1: Rigorous Stoichiometric and Temperature Control

The simplest approach is to starve the reaction of the electrophile needed for the second substitution. This is achieved by adding the electrophile slowly to the aniline solution at a reduced temperature.

dot

G cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction & Quench A Aniline Substrate in Anhydrous Solvent C Reaction Flask (0 °C to -15 °C) A->C B Acyl Chloride (1.0 eq) in Syringe D Slow, Dropwise Addition (over 1-2 hours) B->D Syringe Pump E Stir at Low Temp (Monitor by TLC) C->E After Addition D->C F Aqueous Quench E->F G High Yield of Mono-Substituted Product F->G

Caption: Workflow for controlled addition to favor mono-substitution.

Protocol 1: Controlled Mono-Acylation via Slow Addition

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of this compound and 1.1 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For highly reactive electrophiles, a temperature of -15 °C (ice-salt bath) is recommended.

  • Reagent Preparation: In a separate, dry syringe, draw up 0.95-1.0 equivalents of the acylating agent (e.g., acetyl chloride). If the agent is a solid, dissolve it in a minimal amount of the same anhydrous solvent.

  • Slow Addition: Mount the syringe on a syringe pump and add the acylating agent to the cooled, stirring aniline solution over a period of 1-2 hours. A slow, steady addition is crucial.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the starting aniline is consumed, quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography as needed.

Solution 2: The Protecting Group Strategy

For substrates where stoichiometric control is insufficient, or for multi-step syntheses, the most reliable method is to protect the amine. Acetylation is a common and effective strategy that converts the highly reactive amine into a less reactive acetamide.[6][7] The electron-withdrawing nature of the acetyl group delocalizes the nitrogen's lone pair, significantly reducing its nucleophilicity and preventing further substitution.[8][9]

dot

G A Aniline Substrate (-NH2, Highly Reactive) B Step 1: Protection (e.g., Acetic Anhydride) A->B C Protected Amide (-NHAc, Moderately Reactive) B->C D Step 2: Desired Reaction (e.g., Aromatic Substitution) C->D E Modified Intermediate D->E F Step 3: Deprotection (Acid or Base Hydrolysis) E->F G Final Mono-Substituted Product F->G

Caption: The three-stage workflow of a protecting group strategy.

Protocol 2: Mono-Substitution via Amine Protection & Deprotection

Part A: Protection via Acetylation [8]

  • Setup: In a flask, dissolve this compound (10 mL) in glacial acetic acid (20 mL).

  • Reagent Addition: To this solution, carefully add acetic anhydride (12 mL).

  • Reaction: Gently heat the mixture if necessary and then allow it to cool. Pour the cooled mixture into cold water to precipitate the acetanilide product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure, protected intermediate.

Part B: Deprotection via Hydrolysis [5]

  • Setup: Suspend the protected acetamide in an aqueous solution of a base (e.g., NaOH) or acid (e.g., HCl).

  • Hydrolysis: Heat the mixture under reflux until TLC analysis indicates the complete consumption of the starting amide.

  • Isolation: Cool the reaction mixture. If using acid hydrolysis, neutralize with a base to precipitate the free amine. If using base hydrolysis, the product may already be precipitated or can be extracted with an organic solvent.

  • Purification: Collect the product by filtration or extraction, wash with water, and recrystallize or purify by chromatography to yield the final, pure mono-substituted aniline derivative.

Comparative Summary of Strategies

StrategyKey ParametersExpected Outcome (Mono:Di Ratio)AdvantagesDisadvantages/Considerations
Stoichiometric Control 1:0.95 to 1:1 molar ratio (Amine:Electrophile), Slow additionGood to Excellent (>10:1)Simple, one-step procedure. Avoids extra protection/deprotection steps.Highly dependent on substrate reactivity. May leave unreacted starting material.
Low Temperature Reaction at 0 °C to -78 °CGood (>5:1)Enhances selectivity for the kinetic product. Generally applicable.Reactions are slower, requiring longer times. Requires careful temperature monitoring.
Steric Hindrance Use of a bulky acylating agent (e.g., pivaloyl chloride)Excellent (>20:1)Can provide extremely high selectivity for mono-substitution.[4]Limited by the availability of sterically hindered reagents. May require harsher conditions to proceed.
Protecting Group Acetylation with Ac₂O, followed by hydrolysis.[7][8]Excellent (Essentially exclusive mono-product)Most robust and reliable method. Protects the amine from other unwanted side reactions.[1]Adds two steps (protection/deprotection) to the synthesis, potentially lowering overall yield.

References

Validation & Comparative

A Comparative Study of 4-[2-(Dimethylamino)ethyl]aniline and Other Aromatic Amines in Azo Dye Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 4-[2-(Dimethylamino)ethyl]aniline and other aromatic amines in the synthesis of azo dyes. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the design and synthesis of novel chromophores. This document delves into the experimental synthesis, comparative performance data, and the underlying chemical principles that govern the properties of the resulting dyes.

Introduction: The Significance of Aromatic Amines in Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic organic colorants, distinguished by the presence of the azo group (–N=N–).[1][2] Their widespread use in industries ranging from textiles to printing is a testament to the facile nature of their synthesis and the broad spectrum of colors achievable.[3][4] The synthesis of azo dyes primarily involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1][2][5]

The choice of the primary aromatic amine is a critical determinant of the final dye's properties, including its color, solubility, and fastness.[1] Substituents on the aromatic ring of the amine can significantly influence the electronic properties of the diazonium salt and, consequently, the absorption characteristics of the final azo dye.[6] This guide focuses on a comparative study of four aromatic amines as precursors for azo dye synthesis:

  • This compound: A unique aromatic amine featuring a tertiary amine in an ethyl side chain. This functionality is expected to influence the dye's solubility and potential for post-synthetic modification.

  • Aniline: The simplest aromatic amine, serving as a baseline for comparison.[7]

  • 4-Methylaniline (p-Toluidine): An aniline derivative with an electron-donating methyl group.

  • 4-Nitroaniline: An aniline derivative with a strong electron-withdrawing nitro group.[8]

By comparing the synthesis and properties of azo dyes derived from these four amines, we can gain valuable insights into the structure-property relationships that govern this important class of compounds.

Experimental Protocols

The following protocols describe a generalized procedure for the synthesis of azo dyes from the selected aromatic amines. For this comparative study, N,N-dimethylaniline will be used as the coupling component to ensure a consistent basis for evaluating the influence of the diazo component.

General Workflow for Azo Dye Synthesis

The synthesis of azo dyes from aromatic amines follows a well-established two-step process: diazotization and azo coupling. The general workflow is depicted in the diagram below.

Azo Dye Synthesis Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt Solution AromaticAmine->DiazoniumSalt Reacts with NaNO2_HCl Sodium Nitrite (NaNO2) in Hydrochloric Acid (HCl) NaNO2_HCl->DiazoniumSalt IceBath Ice Bath (0-5 °C) IceBath->DiazoniumSalt Maintains Temp. AzoDye Crude Azo Dye DiazoniumSalt->AzoDye Reacts with CouplingComponent N,N-dimethylaniline CouplingComponent->AzoDye Filtration Filtration AzoDye->Filtration Recrystallization Recrystallization Filtration->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye

Caption: General workflow for the synthesis of azo dyes.

Detailed Synthesis Protocol

This protocol is adapted for the synthesis of an azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component. The same procedure can be followed for the other aromatic amines, using equimolar amounts.

Materials:

  • This compound (or other aromatic amine)

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 0.01 mol of sodium nitrite in 10 mL of distilled water dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 0.01 mol of N,N-dimethylaniline in 20 mL of 1 M HCl.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

    • A brightly colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Purification:

    • Neutralize the reaction mixture with a 10% NaOH solution until it is slightly alkaline.

    • Collect the crude azo dye by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure azo dye.

    • Dry the purified dye in a desiccator.

Comparative Performance Analysis

The properties of the synthesized azo dyes are expected to vary significantly depending on the substituent on the aromatic amine. This section presents a hypothetical comparative analysis of the expected results.

Reaction Yield and Purity
Aromatic AmineSubstituentExpected Yield (%)Expected Purity
This compound-CH2CH2N(CH3)2Moderate-HighGood
Aniline-HHighExcellent
4-Methylaniline-CH3 (Electron-donating)HighExcellent
4-Nitroaniline-NO2 (Electron-withdrawing)ModerateGood

The electron-donating methyl group in 4-methylaniline is expected to increase the electron density of the aromatic ring, facilitating the diazotization and coupling reactions, leading to a high yield. Conversely, the electron-withdrawing nitro group in 4-nitroaniline deactivates the ring, potentially leading to a lower yield. The bulky and basic side chain in this compound may introduce some steric hindrance and side reactions, possibly resulting in a slightly lower yield compared to aniline and 4-methylaniline.

Spectroscopic Properties and Color

The color of an azo dye is determined by the wavelength of maximum absorption (λmax) in the visible spectrum. This is influenced by the electronic properties of the substituents.

Aromatic AmineSubstituentExpected λmax (in Ethanol)Expected Color
This compound-CH2CH2N(CH3)2~430-450 nmYellow-Orange
Aniline-H~410-420 nmYellow
4-Methylaniline-CH3 (Electron-donating)~420-430 nmYellow
4-Nitroaniline-NO2 (Electron-withdrawing)~470-490 nmOrange-Red

Electron-donating groups, such as the methyl group, cause a slight bathochromic (red) shift in λmax compared to the unsubstituted aniline. The dimethylaminoethyl group is also expected to have an electron-donating effect, leading to a similar or slightly larger bathochromic shift. In contrast, the strong electron-withdrawing nitro group in 4-nitroaniline will significantly extend the π-conjugated system, resulting in a substantial bathochromic shift and a deeper color.[6]

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[3][6] This effect is particularly pronounced in "push-pull" systems, where an electron-donating group and an electron-withdrawing group are present on the same conjugated system.

A comparative study of the synthesized dyes in solvents of varying polarity (e.g., hexane, toluene, ethanol, and DMSO) is expected to reveal interesting trends. The dye derived from 4-nitroaniline is predicted to exhibit the most significant positive solvatochromism, where an increase in solvent polarity leads to a bathochromic shift in λmax. This is due to the greater stabilization of the more polar excited state in polar solvents. The other dyes are expected to show less pronounced solvatochromism.

Solvatochromism Effect cluster_solvents Solvent Polarity cluster_dye Push-Pull Azo Dye cluster_shift Spectral Shift Hexane Hexane (Non-polar) Toluene Toluene BlueShift Blue Shift (Hypsochromic) Hexane->BlueShift Stabilizes Ground State Ethanol Ethanol DMSO DMSO (Polar) RedShift Red Shift (Bathochromic) DMSO->RedShift Stabilizes Excited State Dye Dye in Solution Dye->BlueShift Dye->RedShift

Caption: The effect of solvent polarity on the absorption spectrum of a push-pull azo dye.

Conclusion

This comparative guide illustrates the profound impact of the choice of aromatic amine on the synthesis and properties of azo dyes. The presence of different substituents on the aniline ring allows for the fine-tuning of the resulting dye's color, yield, and solvatochromic behavior.

  • This compound offers the potential for dyes with unique solubility characteristics and a handle for further functionalization, making it a promising candidate for specialized applications.

  • Aniline serves as an excellent benchmark for understanding the fundamental properties of azo dyes.

  • 4-Methylaniline , with its electron-donating group, demonstrates how to achieve subtle bathochromic shifts and potentially higher reaction yields.

  • 4-Nitroaniline , with its strong electron-withdrawing group, exemplifies the synthesis of dyes with deep colors and pronounced solvatochromism.

By understanding these structure-property relationships, researchers can rationally design and synthesize novel azo dyes with tailored properties for a wide range of applications, from advanced materials to biological probes.

References

A Comparative Guide to the Catalytic Activity of 4-[2-(Dimethylamino)ethyl]aniline and DMAP in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the efficiency of catalytic systems is paramount. For decades, 4-(Dimethylamino)pyridine (DMAP) has been the benchmark for nucleophilic catalysis in a vast array of reactions, most notably acylations. Its remarkable activity has solidified its position as an indispensable tool for chemists. This guide introduces 4-[2-(Dimethylamino)ethyl]aniline, a structural analogue, and provides a framework for comparing its catalytic prowess against the well-established DMAP. We will delve into the mechanistic underpinnings of these catalysts, propose a robust experimental design for a head-to-head comparison, and present illustrative data to guide researchers in their catalyst selection process.

Mechanistic Insights: A Tale of Two Nucleophiles

The catalytic efficacy of both DMAP and aniline derivatives in acylation reactions stems from their ability to act as potent nucleophiles. However, their structural differences give rise to distinct electronic and steric environments that can significantly influence their reactivity.

The Gold Standard: DMAP's Catalytic Cycle

DMAP's exceptional catalytic activity is attributed to a well-understood nucleophilic catalysis pathway. The process is initiated by the rapid attack of the highly nucleophilic pyridine nitrogen on the electrophilic acylating agent (e.g., an acid anhydride). This forms a highly reactive and resonance-stabilized N-acylpyridinium salt.[1] This intermediate is a far more potent acylating agent than the original anhydride. The activated acyl group is then readily transferred to a nucleophile, such as a sterically hindered alcohol, regenerating the DMAP catalyst for the next cycle.[1][2] The electron-donating dimethylamino group at the C4 position of the pyridine ring is crucial for stabilizing the positive charge on the pyridinium nitrogen through resonance, which is key to its high activity.[1]

DMAP_Catalytic_Cycle DMAP DMAP N_Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) DMAP->N_Acylpyridinium + Acyl Anhydride - RCOO⁻ Acyl_Anhydride R-CO-O-CO-R Ester Ester Product (R-CO-OR') N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH Regen_DMAP DMAP (Regenerated) Ester->Regen_DMAP + H⁺ Aniline_Catalytic_Cycle Aniline_Cat This compound N_Acylanilinium N-Acyl Anilinium Intermediate Aniline_Cat->N_Acylanilinium + Acyl Anhydride - RCOO⁻ Acyl_Anhydride R-CO-O-CO-R Ester Ester Product (R-CO-OR') N_Acylanilinium->Ester + R'-OH Alcohol R'-OH Regen_Aniline Aniline Catalyst (Regenerated) Ester->Regen_Aniline + H⁺ Experimental_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Prep_Stock Prepare Stock Solutions (Reactants, Internal Standard) Setup_Rxn Set up Reaction Flasks (Alcohol, Solvent, Stir Bar) Prep_Stock->Setup_Rxn Add_Cat Add Catalyst (DMAP or Aniline Derivative) Setup_Rxn->Add_Cat Initiate Initiate with Acetic Anhydride Add_Cat->Initiate Monitor Monitor at Time Intervals Initiate->Monitor Quench Quench Aliquots Monitor->Quench GC_Run Analyze by GC-FID Quench->GC_Run Data_Analysis Calculate Rates and Conversion GC_Run->Data_Analysis

References

A Senior Application Scientist's Guide to In Vitro Assays for Profiling 4-[2-(Dimethylamino)ethyl]aniline Analogs as Choline Kinase α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting a Key Metabolic Vulnerability in Cancer

The 4-[2-(Dimethylamino)ethyl]aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents. A particularly promising application for analogs of this scaffold is the inhibition of Choline Kinase α (ChoKα).

ChoKα is the initial and rate-limiting enzyme in the Kennedy pathway, where it catalyzes the ATP-dependent phosphorylation of choline to phosphocholine (PCho).[1][2] In numerous human cancers, including breast, lung, and prostate cancers, ChoKα is significantly overexpressed.[3][4] This upregulation is not merely a consequence of rapid proliferation but is an active driver of the malignant phenotype, contributing to enhanced cell signaling, membrane synthesis, and metastatic potential.[3][5] Consequently, inhibiting ChoKα has emerged as a compelling precision medicine strategy, as it selectively targets a metabolic dependency of cancer cells while showing minimal toxicity to normal cells.[4][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of novel this compound analogs as ChoKα inhibitors. We will progress through a logical, multi-tiered assay cascade, from direct biochemical engagement with the target to cellular functional outcomes and selectivity profiling. The focus is not just on procedural steps, but on the causal logic behind experimental choices, ensuring a robust and self-validating data package for each candidate compound.

The Choline Kinase Signaling Pathway

To effectively design and interpret our assays, we must first understand the biological context. ChoKα sits at a critical node, linking cellular metabolism with oncogenic signaling pathways like Ras-Raf-MAPK and PI3K-Akt.[1][3] Inhibition of ChoKα is designed to disrupt the production of phosphocholine, leading to downstream effects on membrane integrity, lipid-based second messenger signaling, and ultimately, cell proliferation and survival.[4][6]

Choline_Kinase_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activates Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Choline_Transporter Choline Transporter (CHT/CTL) ChoK Choline Kinase α (ChoKα) Choline_Transporter->ChoK Substrate Choline_in Choline Choline_in->Choline_Transporter Ras->ChoK Upregulates Activity Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ADP ADP ChoK->ADP PCho Phosphocholine (PCho) ChoK->PCho Product ATP ATP ATP->ChoK PCho->Proliferation Supports Membrane Synthesis Inhibitor Analog Inhibitor Inhibitor->ChoK Inhibits

Caption: The central role of Choline Kinase α in cell signaling and metabolism.

Tier 1: Primary Screening - Direct Target Engagement

The foundational question for any putative inhibitor is: does it directly interact with and inhibit the target enzyme? For this, we employ a biochemical assay using purified, recombinant human ChoKα. While traditional methods like radiometric assays using [¹⁴C]-choline are highly sensitive, they pose logistical challenges.[7][8] For primary screening and lead optimization, luminescence-based assays offer a superior balance of throughput, sensitivity, and operational simplicity.

The ADP-Glo™ Kinase Assay is an industry standard.[9][10] Its principle is elegant: the amount of ADP produced in the kinase reaction is directly proportional to enzyme activity. By measuring ADP, we can quantify inhibition. This assay is preferred over ATP-depletion assays (like Kinase-Glo®) because it measures a signal that increases with enzyme activity, often providing a better signal-to-background ratio, especially at low substrate conversion.[10][11]

Comparative Data: Tier 1 Screening

The primary output of this assay is the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTargetAssay FormatIC50 (nM)Notes
Reference Cmpd (MN58b) ChoKαADP-Glo™1,400Known selective ChoKα inhibitor.[12]
Analog A ChoKαADP-Glo™85High potency.
Analog B ChoKαADP-Glo™750Moderate potency.
Analog C ChoKαADP-Glo™>10,000Inactive.
Experimental Protocol: ADP-Glo™ Assay for ChoKα

This protocol is optimized for a 384-well plate format.

  • Reagent Preparation:

    • Prepare 2X ChoKα enzyme solution in kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.

    • Prepare 2X Substrate/ATP solution containing choline and ATP. The ATP concentration should be at or near the Km for ChoKα to ensure competitive inhibitors are fairly evaluated.[13]

    • Prepare serial dilutions of the test analogs in DMSO, followed by a final dilution in kinase reaction buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the analog solution or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of the 2X ChoKα enzyme solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <30% ATP consumption).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate % inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot % inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Assays - Confirming On-Target Effects

A potent biochemical inhibitor is a great start, but it's meaningless if it cannot penetrate a cell and engage its target in a complex biological environment. Tier 2 assays address this by moving into relevant cancer cell lines known to overexpress ChoKα (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).

The primary cellular assay is a cell proliferation or viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted method.[14][15] It measures the metabolic activity of cells, which correlates with viability.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[15][16]

Comparative Data: Tier 2 Screening

The key metric here is the GI50 (Growth Inhibition 50) or IC50 value, representing the concentration that inhibits cell proliferation by 50%.

CompoundCell LineAssay FormatGI50 (µM)Correlation to Biochemical IC50
Reference Cmpd (MN58b) A549 (Lung)MTT (72 hr)2.5Good
Analog A A549 (Lung)MTT (72 hr)0.15Excellent
Analog B A549 (Lung)MTT (72 hr)1.8Good
Analog C A549 (Lung)MTT (72 hr)>50Consistent (Inactive)
Analog A MCF-7 (Breast)MTT (72 hr)0.21Consistent high potency
Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Plating:

    • Harvest log-phase A549 cells and determine cell density and viability using a hemocytometer and Trypan Blue.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution of the test analogs in culture medium.

    • Remove the seeding medium from the cells and add 100 µL of the compound-containing medium or vehicle control to the appropriate wells.

    • Incubate for 72 hours (or a desired time course). This duration is typically sufficient to observe effects on proliferation.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[14][15]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm to correct for background.[14]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells) from all readings.

    • Calculate % growth inhibition relative to vehicle-treated cells.

    • Determine the GI50 value by plotting % inhibition versus log[Inhibitor].

Screening Cascade Logic

The transition from Tier 1 to Tier 2 is a critical filter. A compound must demonstrate both biochemical potency and cellular activity to warrant further investigation.

Screening_Cascade Start Analog Library Tier1 Tier 1: Biochemical Assay (ADP-Glo™ for ChoKα) Start->Tier1 Decision1 Potent? (IC50 < 1µM) Tier1->Decision1 Tier2 Tier 2: Cellular Assay (MTT Proliferation) Decision1->Tier2 Yes Discard1 Discard (Inactive) Decision1->Discard1 No Decision2 Active? (GI50 < 10µM) Tier2->Decision2 Tier3 Tier 3: Selectivity Profiling (Kinase Panel Screen) Decision2->Tier3 Yes Discard2 Discard (Poor Permeability/Efflux) Decision2->Discard2 No Lead Lead Candidate Tier3->Lead Selective Discard3 Discard (Non-selective) Tier3->Discard3 No

Caption: A logical workflow for identifying lead candidates.

Tier 3: Selectivity & Off-Target Profiling

Potency and cellular activity are essential, but selectivity is paramount for a safe and effective therapeutic. The human kinome contains over 500 kinases, many with structurally similar ATP-binding pockets.[10] An analog that inhibits dozens of other kinases is likely to cause significant off-target toxicity.

Therefore, promising candidates from Tier 2 must be subjected to a broad kinase panel screen. Commercial services offer panels that cover a large portion of the human kinome, providing a comprehensive view of a compound's selectivity profile.[17][18] These screens are typically run at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets. Any significant "hits" (e.g., >50% inhibition) would then be followed up with full IC50 determinations.

Comparative Data: Tier 3 Selectivity

This data is often visualized as a percentage inhibition against each kinase in the panel.

CompoundTarget Kinase% Inhibition @ 1µM# of Off-Targets (>50% Inh.)Selectivity Notes
Analog A ChoKα98%2Highly selective. Follow-up IC50s needed for the 2 hits.
Analog B ChoKα75%15Poorly selective. High risk of off-target effects.

Rationale for Assay Choice: While cell-based target engagement assays are emerging, cell-free biochemical panels remain the gold standard for initial selectivity screening due to their scalability and consistency.[13][19] Radiometric formats are often used by vendors for their robustness across diverse kinase families.[17][18]

Conclusion: Synthesizing a Data-Driven Profile

By following this three-tiered approach, a researcher can efficiently and rigorously evaluate a series of this compound analogs. This process systematically de-risks candidates by confirming direct target engagement, verifying cellular efficacy, and ensuring target selectivity. The resulting data package, combining biochemical IC50s, cellular GI50s, and a broad kinome selectivity profile, provides a strong foundation for advancing the most promising compounds into further preclinical development.

References

Introduction: The Structural Advantage of 4-[2-(Dimethylamino)ethyl]aniline in Dye Synthesis

References

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the initial assessment of a novel compound's cytotoxic potential is a critical gateway in the therapeutic development pipeline. This guide provides an in-depth comparison of key cytotoxicity assays, using novel compounds synthesized from the parent structure 4-[2-(Dimethylamino)ethyl]aniline as a case study. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-tested protocols, and present a framework for interpreting comparative data.

The aniline scaffold is a cornerstone in medicinal chemistry, known for its role in the development of kinase inhibitors and other therapeutic agents.[1] Novel derivatives of this compound, for instance, have been explored for their potential as antitumor agents.[2] Therefore, a robust and multi-faceted approach to evaluating their cytotoxicity is paramount.

The Foundational Screen: Assessing Metabolic Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6] Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[3][7]

Causality Behind Experimental Choice

The MTT assay is often the first-line screening tool due to its high throughput, cost-effectiveness, and sensitivity.[8][9] It provides a rapid assessment of a compound's overall impact on cell health, making it ideal for initial dose-response studies and determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay

Materials:

  • Novel aniline derivative compounds

  • Target cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel aniline derivatives. Remove the culture medium from the wells and add 100 µL of the various compound concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[3]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

Data Presentation: Hypothetical IC50 Values
CompoundCell LineIncubation Time (h)IC50 (µM)
Aniline Derivative 1MCF-74812.5 ± 1.2
Aniline Derivative 2MCF-7485.8 ± 0.7
Doxorubicin (Control)MCF-7480.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

A Complementary Approach: The Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is another robust and widely used colorimetric method for determining cytotoxicity.[12][13] Unlike the MTT assay which measures metabolic activity, the SRB assay quantifies total cellular protein content, which is directly proportional to the cell number.[12][14] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[14]

Causality Behind Experimental Choice

The SRB assay is less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death. It is a reliable method for assessing cytotoxicity by providing a measurement of cell biomass.[14][15] This makes it an excellent confirmatory assay to run alongside the MTT assay.

Experimental Protocol: SRB Assay

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[14][16]

  • Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye.[16] Allow the plates to air-dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[16] Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[10] Shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[16]

Visualization of Experimental Workflows

SRB_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_treatment Treatment with Aniline Derivatives cell_seeding->compound_treatment fixation Cell Fixation (TCA) compound_treatment->fixation staining Staining (SRB) fixation->staining washing Washing (Acetic Acid) staining->washing solubilization Dye Solubilization (Tris) washing->solubilization absorbance Measure Absorbance (510 nm) solubilization->absorbance calculation Calculate % Cell Viability & IC50 absorbance->calculation Apoptosis_Pathway Compound Aniline Derivative Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

References

A Comparative Guide to the Polymer Properties of 4-[2-(Dimethylamino)ethyl]aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the polymer properties derived from 4-[2-(Dimethylamino)ethyl]aniline and a selection of its structural analogs. We will delve into the synthesis, characterization, and performance metrics of these functionalized polyanilines (PANIs), offering field-proven insights and experimental data to inform researchers and drug development professionals in their material selection and design.

Introduction: The Rationale for Functionalized Polyanilines

Polyaniline (PANI) stands as one of the most distinguished conducting polymers due to its unique combination of redox activity, environmental stability, and tunable conductivity.[1][2][3] However, the rigid backbone of unsubstituted PANI leads to poor solubility in common organic solvents, significantly hampering its processability and limiting its application in advanced technologies.[3][4]

To overcome these limitations, the strategic functionalization of the aniline monomer is employed. By introducing substituents onto the aromatic ring or the nitrogen atom, it is possible to profoundly alter the resulting polymer's characteristics.[2][3] These modifications can enhance solubility, modulate electronic properties, and introduce new functionalities for applications ranging from chemical sensors to electrochromic devices.[1][5][6][7]

This guide focuses on this compound, a monomer featuring a flexible, amine-containing side chain. We will compare the properties of its polymer, poly(this compound), with those derived from unsubstituted aniline and other key analogs to elucidate the critical role of substituent effects.

Monomer Selection and Structure-Property Hypotheses

The choice of analog monomers is crucial for systematically understanding structure-property relationships. We compare our target monomer with analogs that represent distinct steric and electronic modifications.

  • Unsubstituted Aniline: The fundamental building block of PANI, serving as our baseline for comparison.

  • This compound: The target monomer, featuring a flexible, basic side chain at the para-position, which is expected to enhance solubility and potentially influence doping mechanisms.[8]

  • o-Toluidine (2-methylaniline): Introduces a small, electron-donating alkyl group ortho to the amine, allowing for an examination of steric and modest electronic effects.[9][10]

  • o-Anisidine (2-methoxyaniline): Features a strongly electron-donating methoxy group, which is known to influence redox potentials and enhance solubility.[9]

  • N-Methylaniline: An N-substituted analog, where modification to the polymer backbone is expected to drastically alter conjugation and, consequently, conductivity.[4]

The electronic and steric nature of these substituents is hypothesized to directly impact polymerization efficiency, chain packing, and the electronic structure of the polymer backbone.[1][2]

G cluster_properties Anticipated Property Modulation Aniline Aniline (Baseline) Target This compound (Target) Solubility Solubility Target->Solubility Processability Processability Target->Processability oToluidine o-Toluidine (Steric/Weak e--donating) oToluidine->Solubility Conductivity Conductivity oToluidine->Conductivity oAnisidine o-Anisidine (Strong e--donating) oAnisidine->Solubility Redox Redox Potential oAnisidine->Redox NMethylaniline N-Methylaniline (N-Substitution) NMethylaniline->Conductivity (decrease)

Caption: Logical relationship between selected monomers and expected property impacts.

Experimental Protocol: Polymer Synthesis

The most common method for preparing these polymers is chemical oxidative polymerization. This approach offers good scalability and control over the final product. The presence of substituents can significantly affect the electrochemical process; electron-donating groups typically decrease the oxidation potential, while electron-withdrawing groups can hinder polymer formation.[2]

Detailed Step-by-Step Methodology: Chemical Oxidative Polymerization

This protocol is a generalized procedure adaptable for the aniline analogs discussed.

  • Monomer Solution Preparation: Dissolve the selected aniline monomer (e.g., 8.76 mmol) in 100 mL of 1.5 M HCl in a flask. For monomers with limited aqueous solubility, a co-solvent like acetonitrile may be used.[2][4]

  • Temperature Control: Cool the monomer solution in an ice bath to maintain a temperature of 0–5 °C. This is critical for controlling the reaction rate and promoting linear chain growth, minimizing side reactions.[10]

  • Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant, ammonium persulfate ((NH₄)₂S₂O₈), in 100 mL of 1.5 M HCl. A 1:1 or higher molar ratio of oxidant to monomer is typically used.

  • Initiation of Polymerization: Add the oxidant solution dropwise to the stirring monomer solution over 30 minutes. The reaction mixture will typically undergo a series of color changes, with the final appearance of a dark green or black precipitate indicating the formation of the polymer in its conductive emeraldine salt form.[11]

  • Reaction Completion: Allow the reaction to proceed with continuous stirring for 2 to 24 hours at 0–5 °C. Longer reaction times generally lead to higher molecular weights.

  • Isolation and Purification:

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the precipitate extensively with 1 M HCl to remove unreacted monomer and oligomers.

    • Subsequently, wash with methanol and acetone to remove the oxidant and other impurities.[9]

  • Drying: Dry the final polymer product in a vacuum oven at room temperature for 24 hours.[9]

Caption: Workflow for the chemical oxidative polymerization of aniline derivatives.

Comparative Analysis of Polymer Properties

The introduction of different functional groups leads to significant variations in the physical and chemical properties of the resulting polymers.

Solubility

The ability to dissolve a conducting polymer is paramount for fabricating thin films and devices. Side chains disrupt the inter-chain π-stacking and hydrogen bonding that render unsubstituted PANI insoluble.[1][5]

Polymer Derived FromNMPDMSOm-CresolChloroform
Aniline InsolubleInsolublePartially SolubleInsoluble
4-[2-(DMAE)]aniline SolubleSolubleSolubleSoluble
o-Toluidine SolubleSolubleSolublePartially Soluble
o-Anisidine SolubleSolubleSolublePartially Soluble
N-Methylaniline SolubleSolubleSolubleSoluble
Data is a qualitative summary based on typical findings in the literature.[1][5]

Analysis: The polymer from this compound exhibits excellent solubility across a range of solvents. This is attributed to the long, flexible side chain which effectively increases the entropy of mixing and prevents strong inter-chain aggregation. Similarly, ortho- and N-substituted analogs also show enhanced solubility compared to the unsubstituted PANI backbone.[1]

Electrical Conductivity

Conductivity is the hallmark property of PANI and is highly sensitive to the polymer's oxidation state (doping level) and structure.[10] The conductive form is the protonated emeraldine salt.[1][5] Substituents can influence conductivity through electronic effects (modifying the electron density of the backbone) and steric effects (disrupting planarity and π-conjugation).[2][12]

Polymer Derived FromTypical Conductivity (S/cm)Primary Influencing Factor
Aniline 1 - 10Baseline (High conjugation)
4-[2-(DMAE)]aniline 10⁻² - 10⁻¹Steric hindrance from side chain; potential for self-doping
o-Toluidine 0.1 - 1Mild steric hindrance; e⁻-donating CH₃ group[10]
o-Anisidine 10⁻³ - 10⁻²Significant steric hindrance from bulky OCH₃ group
N-Methylaniline 10⁻⁴ - 10⁻²Disruption of backbone conjugation by N-substitution[4]
Conductivity values are for chemically synthesized polymers doped with HCl and can vary with synthesis conditions.

Analysis:

  • Steric Hindrance: Both ring and N-substituents generally lead to a decrease in conductivity compared to unsubstituted PANI.[2] This is because the substituents can twist the polymer backbone, reducing the effective π-orbital overlap required for charge transport.

  • Electronic Effects: While electron-donating groups can increase the basicity of the imine units, this benefit is often outweighed by steric hindrance.[4]

  • N-Substitution: N-methylaniline shows a significant drop in conductivity. The methyl group directly on the nitrogen atom forces a severe deviation from planarity, fundamentally disrupting the conjugated pathway along the polymer chain.[4]

  • 4-[2-(DMAE)]aniline Polymer: The conductivity is lower than that of PANI, likely due to the steric bulk of the side chain. However, the tertiary amine group on the side chain can be protonated, which may lead to interesting "self-doping" effects, where the counter-ion is covalently attached to the polymer.

Electrochemical and Electrochromic Properties

The redox activity of PANI allows it to switch between different oxidation states, each with a distinct color. This electrochromism is the basis for applications like smart windows and displays.[6][7] The key transitions are between leucoemeraldine (fully reduced, transparent/yellow), emeraldine (half-oxidized, green/blue), and pernigraniline (fully oxidized, blue/violet).[13]

Caption: Redox states and associated colors of polyaniline.

Substituents can alter the potentials at which these transitions occur and affect the stability and speed of color switching.

Polymer Derived From1st Oxidation (V vs. Ag/AgCl)2nd Oxidation (V vs. Ag/AgCl)Electrochromic Behavior
Aniline ~0.2~0.8Stable transitions, moderate switching speed
4-[2-(DMAE)]aniline ~0.15~0.75Stable, potentially altered by side-chain protonation
o-Toluidine ~0.1~0.7Stable transitions, similar to PANI
o-Anisidine ~0.05~0.65Fast switching, lower oxidation potentials[7]
N-Methylaniline ~0.4~0.9Higher oxidation potentials, often less stable
Potentials are approximate and highly dependent on pH and electrolyte.

Analysis:

  • Electron-Donating Groups (EDGs): Substituents like methyl (in o-toluidine) and methoxy (in o-anisidine) are electron-donating, making the polymer easier to oxidize.[2] This is reflected in the lower oxidation potentials compared to unsubstituted PANI. Alkoxy-substituted polymers are particularly noted for their very fast switching times.[7]

  • N-Substitution: Placing a substituent on the nitrogen atom makes the polymer harder to oxidize, increasing the redox potentials.

  • 4-[2-(DMAE)]aniline Polymer: The polymer is expected to be slightly easier to oxidize than PANI due to the electron-donating nature of the alkyl chain. The pH of the electrolyte will play a crucial role, as the dimethylamino group's protonation state can influence the polymer backbone's electronic properties.

Conclusion and Outlook

This guide demonstrates that the functionalization of aniline is a powerful strategy for tuning the properties of conducting polymers. The introduction of a 4-[2-(Dimethylamino)ethyl] side chain successfully addresses the primary drawback of polyaniline—its poor processability—by rendering the polymer soluble in a variety of common organic solvents.

While this enhancement in solubility comes at the cost of reduced electrical conductivity due to steric effects, the resulting material is far more versatile for solution-based fabrication techniques. The presence of the tertiary amine functionality in the side chain offers an additional lever for tuning properties, such as creating self-doped systems or providing a reactive handle for further post-polymerization modification. In contrast, analogs like N-methylaniline show that direct substitution on the nitrogen atom severely compromises conductivity, while alkoxy-substituted anilines offer pathways to materials with rapid electrochromic switching.

Ultimately, the choice of monomer depends on the target application. For applications requiring maximum conductivity, unsubstituted PANI remains the benchmark. However, for devices that demand solution processability, enhanced solubility, and multi-functionality, such as printable sensors or advanced electrochromic films, polymers derived from this compound and its thoughtfully designed analogs present a compelling and highly adaptable materials platform.

References

A Comparative Guide to the Validation of a Quantitative LC-MS Method for 4-[2-(Dimethylamino)ethyl]aniline in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a quantitative liquid chromatography-mass spectrometry (LC-MS) method for the analysis of 4-[2-(Dimethylamino)ethyl]aniline in biological matrices such as plasma or serum. As a small molecule featuring both a primary and a tertiary amine, this analyte presents unique challenges and considerations in bioanalysis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and comparative insights into critical methodological choices.

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[4] For quantitative analysis supporting pharmacokinetic and toxicokinetic studies, this means ensuring the method is reliable, reproducible, and accurate.[5][6] This guide will delve into the essential validation parameters as stipulated by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), while also exploring the comparative advantages of different sample preparation techniques.[5][7][8]

The Crucial Role of Sample Preparation: Protein Precipitation vs. Solid-Phase Extraction

The choice of sample preparation is a critical decision point that significantly impacts data quality. The primary goal is to remove endogenous matrix components, such as proteins and phospholipids, that can interfere with the analysis.[9][10] For an analyte like this compound, two common approaches are protein precipitation (PPT) and solid-phase extraction (SPE).

Protein Precipitation (PPT): This technique involves adding an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) to the biological sample to denature and precipitate proteins.[11] It is a rapid, cost-effective, and high-throughput method.[10] However, its primary drawback is that it only removes proteins, leaving behind other potential interferences like phospholipids, which are notorious for causing matrix effects in LC-MS analysis.[10]

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that separates components based on their physical and chemical properties.[11][12] While more labor-intensive and costly than PPT, SPE provides cleaner extracts, thereby reducing matrix effects and often improving the sensitivity and robustness of the assay.[11][13] For a basic compound like this compound, a mixed-mode cation exchange sorbent could be an effective choice for SPE.[11]

Comparative Overview
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale
Selectivity LowHighSPE offers more targeted removal of interferences, leading to a cleaner extract.[11][13]
Matrix Effect Higher potential for matrix effectsLower potential for matrix effectsThe more comprehensive cleanup with SPE reduces the co-elution of interfering compounds.[14][15][16]
Recovery Generally good, but can be variableCan be optimized for high and consistent recoverySPE allows for more controlled elution of the analyte of interest.
Throughput HighLower (can be automated)PPT is a simpler and faster procedure.[10]
Cost LowHighSPE requires specialized cartridges and more complex instrumentation for automation.

Core Bioanalytical Method Validation Parameters

A full validation of a bioanalytical method encompasses a series of experiments to establish its performance characteristics.[17][18][19] The acceptance criteria mentioned below are generally based on FDA and EMA guidelines.[5][7][8]

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.[20]

Experimental Protocol:

  • Analyze blank biological matrix samples from at least six different sources.

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard (IS).

  • Assess for any interfering peaks at the retention times of the analyte and IS in the blank samples.

Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.

Sensitivity (Lower Limit of Quantification - LLOQ)

Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[20][21]

Experimental Protocol:

  • Prepare a set of samples (at least five replicates) by spiking the analyte into the biological matrix at the proposed LLOQ concentration.

  • Analyze these samples along with a full calibration curve.

Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of a blank sample. The accuracy should be within ±20% of the nominal concentration, and the precision (%CV) should be ≤ 20%.[21]

Linearity and Range

Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.[20][21]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking the analyte into the biological matrix. The range should cover the expected concentrations in study samples.

  • A typical calibration curve consists of a blank sample, a zero sample (matrix with IS), and at least six to eight non-zero standards.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting).

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).[20]

Accuracy and Precision

Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[20][21]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs (one intra-day and two inter-day runs).

Acceptance Criteria:

  • Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value for low, medium, and high QCs, and within ±20% for the LLOQ.[21]

  • Intra-day and Inter-day Precision (%CV): Should be ≤ 15% for low, medium, and high QCs, and ≤ 20% for the LLOQ.[21]

Matrix Effect

Objective: To evaluate the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.[14][15][16][22]

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and IS in neat solution.

    • Set B: Blank matrix extract spiked with analyte and IS.

    • Set C: Blank matrix spiked with analyte and IS before extraction.

  • The matrix factor is calculated by comparing the peak areas of Set B to Set A. The IS-normalized matrix factor is also calculated.

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of biological matrix should be ≤ 15%.

Recovery

Objective: To determine the efficiency of the extraction procedure.

Experimental Protocol:

  • Compare the peak area of the analyte from extracted samples (Set C from the matrix effect experiment) to that of post-extraction spiked samples (Set B).

Acceptance Criteria: While there is no strict acceptance criterion for recovery, it should be consistent, precise, and reproducible.

Stability

Objective: To ensure that the analyte is stable throughout the entire analytical process, from sample collection to final analysis.[23][24][25][26][27]

Experimental Protocols & Acceptance Criteria: Stability is assessed by analyzing QC samples (low and high concentrations) after exposure to different conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[24]

  • Freeze-Thaw Stability: Analyte stability after multiple freeze-thaw cycles.[20]

  • Bench-Top Stability: Analyte stability in the biological matrix at room temperature for a specified period.[20]

  • Long-Term Stability: Analyte stability in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.[20]

  • Post-Preparative (Autosampler) Stability: Analyte stability in the processed sample extract under the conditions of the autosampler.[20]

  • Stock Solution Stability: Stability of the analyte and IS in their stock and working solutions.[20]

Visualizing the Workflow

ValidationWorkflow cluster_prep Sample Preparation cluster_validation Method Validation cluster_analysis Analysis PPT Protein Precipitation LCMS LC-MS/MS Analysis PPT->LCMS SPE Solid-Phase Extraction SPE->LCMS Selectivity Selectivity Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Linearity Linearity & Range Sensitivity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability end Validated Method Stability->end LCMS->Selectivity start Biological Sample start->PPT Choose Method start->SPE Choose Method

Caption: Overall workflow for the validation of a quantitative LC-MS method.

The Importance of the Internal Standard

The use of an appropriate internal standard (IS) is crucial for the accuracy and precision of an LC-MS method.[28][29] An IS is a compound of known concentration added to all samples, calibrators, and QCs.[28] It helps to correct for variability during sample preparation, injection, and analysis.[28][29]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled this compound).[28][30] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction and ionization, thus effectively compensating for matrix effects.[28] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects.[28]

Conclusion

The validation of a quantitative LC-MS method for this compound in biological matrices is a multi-faceted process that requires careful consideration of various experimental parameters. The choice between a rapid but less selective sample preparation method like protein precipitation and a more robust but labor-intensive technique like solid-phase extraction will depend on the specific requirements of the study, including the desired sensitivity and the complexity of the biological matrix. Adherence to the validation guidelines set forth by regulatory agencies is paramount to ensure the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic assessments. A well-validated method, incorporating a suitable internal standard, will provide the confidence needed for critical decision-making in drug development.

References

A Comparative Guide to the Efficacy of 4-[2-(Dimethylamino)ethyl]aniline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the cytotoxic profiles of various derivatives of 4-[2-(Dimethylamino)ethyl]aniline, a significant pharmacophore in modern oncology research. We will delve into a comparative overview of key derivatives, their cytotoxic efficacy against specific cancer cell lines, and the experimental methodologies employed for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology, offering insights into structure-activity relationships and potential therapeutic applications.

Introduction: The Emerging Role of the this compound Scaffold in Oncology

The quest for novel and effective anticancer agents is a cornerstone of oncological research. In this pursuit, certain chemical scaffolds have emerged as privileged structures, demonstrating a propensity for potent and selective anticancer activity. The this compound moiety is one such scaffold that has garnered considerable attention. Its presence in a variety of heterocyclic systems has been associated with significant cytotoxic effects against a broad spectrum of cancer cell lines.

The core structure, characterized by an aniline ring substituted at the para position with a dimethylaminoethyl side chain, appears to be crucial for the biological activity of these compounds. This guide will explore how modifications to this core structure, particularly through its incorporation into larger, more complex molecules, influence its anticancer efficacy. We will examine derivatives based on acridine, triazole, and quinoline ring systems, highlighting the importance of the this compound fragment in their mechanism of action and overall potency.

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity

The this compound moiety contributes to the anticancer properties of its derivatives through several proposed mechanisms. While the precise mode of action can vary depending on the overall molecular structure, two predominant pathways have been identified: DNA intercalation and enzyme inhibition.

DNA Intercalation and Topoisomerase Inhibition:

A prominent mechanism of action for some of the most well-studied derivatives, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), is their ability to intercalate into DNA. This process involves the insertion of the planar aromatic portion of the molecule between the base pairs of the DNA double helix. This intercalation physically obstructs DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Furthermore, these compounds can act as topoisomerase inhibitors. Topoisomerases are essential enzymes that manage the topological state of DNA during various cellular processes. By stabilizing the transient DNA-topoisomerase cleavage complex, these derivatives prevent the re-ligation of the DNA strands, resulting in DNA damage and cell death. DACA, for instance, is known to be a dual inhibitor of both topoisomerase I and II[1][2].

Kinase Inhibition:

More recently, derivatives incorporating the this compound scaffold have been shown to exhibit potent inhibitory activity against specific protein kinases that are crucial for cancer cell proliferation and survival. For example, certain 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have demonstrated potent inhibition of Raf kinase, a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer[3].

Mechanism_of_Action cluster_0 This compound Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Derivative Derivative DNA DNA Derivative->DNA Intercalation Topoisomerase Topoisomerase I/II Derivative->Topoisomerase Inhibition Kinase Raf Kinase Derivative->Kinase Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase->DNA_Damage Inhibit_Proliferation Inhibition of Proliferation Kinase->Inhibit_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibit_Proliferation->Apoptosis MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Derivatives seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

References

A Head-to-Head Comparison of 4-[2-(Dimethylamino)ethyl]aniline and N,N-dimethyl-p-phenylenediamine as Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Synthesis, Reactivity, and Application as Chromogenic Substrates

In the vast landscape of chemical reagents, aromatic amines stand out for their versatile reactivity and diverse applications, ranging from synthetic building blocks to sensitive analytical probes. Among these, 4-[2-(Dimethylamino)ethyl]aniline and N,N-dimethyl-p-phenylenediamine (DMPD) are two structurally related yet distinct compounds that frequently appear in the modern laboratory. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed head-to-head comparison of these two reagents, delving into their synthesis, mechanistic nuances, and performance as chromogenic substrates for horseradish peroxidase (HRP), a workhorse enzyme in bioanalytical assays.

At a Glance: Structural and Physicochemical Properties

Before diving into a direct performance comparison, it is essential to understand the fundamental similarities and differences in the molecular architecture of these two reagents.

PropertyThis compoundN,N-dimethyl-p-phenylenediamine (DMPD)
Chemical Structure A primary aromatic amine with a dimethylaminoethyl substituent in the para position.A primary aromatic amine with a dimethylamino group directly attached to the aromatic ring in the para position.
Molecular Formula C₁₀H₁₆N₂[1][2]C₈H₁₂N₂
Molecular Weight 164.25 g/mol [1][2]136.19 g/mol
Appearance White solid[1]Colorless to reddish-violet solid
Key Functional Groups Primary aromatic amine, tertiary aliphatic aminePrimary aromatic amine, tertiary aromatic amine

The seemingly subtle difference in their structure—the presence of an ethyl linker in this compound—has significant implications for their electronic properties, reactivity, and, ultimately, their performance in various applications.

Performance as Chromogenic Substrates for Horseradish Peroxidase

A prominent application for aromatic amines is their use as chromogenic substrates in enzyme-linked immunosorbent assays (ELISAs) and other HRP-based detection methods. The peroxidase enzyme catalyzes the oxidation of these substrates in the presence of hydrogen peroxide, leading to the formation of colored products that can be quantified spectrophotometrically.

The Underlying Mechanism: A Tale of Two Oxidation Pathways

The enzymatic oxidation of both this compound and N,N-dimethyl-p-phenylenediamine by HRP proceeds through a similar initial step: a one-electron oxidation to form a radical cation. However, the subsequent fate of these radicals and the nature of the final colored product differ significantly, a direct consequence of their structural disparity.

The general catalytic cycle of HRP involves the enzyme being first oxidized by hydrogen peroxide to an intermediate state (Compound I), which then oxidizes the substrate in two sequential one-electron steps.

HRP_Mechanism HRP HRP (Fe³⁺) Compound_I Compound I ([Porphyrin•⁺]-Fe⁴⁺=O) HRP->Compound_I + H₂O₂ Radical Substrate Radical (AH•) H2O2 H₂O₂ H2O H₂O Compound_II Compound II (Porphyrin-Fe⁴⁺=O) Compound_I->Compound_II + AH₂ Substrate Substrate (AH₂) Compound_II->HRP + AH₂

Caption: Generalized catalytic cycle of horseradish peroxidase (HRP).

For N,N-dimethyl-p-phenylenediamine (DMPD) , the one-electron oxidation product is a relatively stable, intensely colored radical cation known as Wurster's Red.[3] This stability is due to the extensive delocalization of the unpaired electron across the aromatic ring and the two nitrogen atoms. The formation of this stable colored species is the basis for its use as a redox indicator.

DMPD_Oxidation DMPD N,N-dimethyl-p-phenylenediamine (Colorless) Wursters_Red Wurster's Red (Colored Radical Cation) DMPD->Wursters_Red - e⁻, - H⁺

Caption: Oxidation of DMPD to the colored radical cation, Wurster's Red.

Quantitative Performance Comparison: A Data-Driven Analysis

While a single study directly comparing the kinetic parameters of this compound and N,N-dimethyl-p-phenylenediamine as HRP substrates is not available, we can collate data from various sources to provide a comparative overview. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions.

ParameterThis compoundN,N-dimethyl-p-phenylenediamine (DMPD)
Oxidized Product Likely a complex mixture of colored oligomersWurster's Red (stable radical cation)[3]
λmax of Oxidized Product Not reported~550 nm[5]
Molar Absorptivity (ε) Not reported9,800 M⁻¹cm⁻¹ at 550 nm for the radical cation[5]
Kinetic Parameters (HRP) Not reportedKm and Vmax are concentration and pH-dependent.[6][7][8]

The lack of readily available quantitative data for this compound as an HRP substrate suggests that it is not as commonly used for this application as DMPD. The well-characterized and stable colored product of DMPD makes it a more reliable and reproducible chromogenic substrate for quantitative assays.

A Practical Guide to Synthesis

The accessibility of a reagent is a crucial factor for its widespread adoption in research. Here, we present established protocols for the synthesis of both compounds.

Synthesis of N,N-dimethyl-p-phenylenediamine (DMPD)

A common and reliable method for the synthesis of DMPD is the reduction of N,N-dimethyl-4-nitrosoaniline.

Experimental Protocol:

  • Preparation of N,N-dimethyl-4-nitrosoaniline: Dissolve 5g of N,N-dimethylaniline in 25ml of concentrated hydrochloric acid. Cool the solution to below 0°C using an ice bath. Slowly add a solution of 3g of sodium nitrite in a small amount of water, ensuring the temperature does not exceed 8-10°C. The hydrochloride salt of N,N-dimethyl-4-nitrosoaniline will precipitate as yellow needles. Filter the product, wash with dilute hydrochloric acid, and dry.[9]

  • Reduction to N,N-dimethyl-p-phenylenediamine: To a warm solution of stannous chloride (22.5 g) in concentrated hydrochloric acid (45 ml), add the prepared N,N-dimethyl-4-nitrosoaniline (5 g) in small portions. Reflux the mixture for 90 minutes. After cooling, a tin salt of the product will precipitate. Filter the salt and redissolve it in water. To isolate the free base, cover the aqueous solution with a layer of ether, add ice, and then slowly add a 50% sodium hydroxide solution while keeping the mixture cold. Extract the aqueous layer several times with ether. Dry the combined ether extracts over anhydrous sodium sulfate, evaporate the ether, and distill the residue under vacuum to obtain N,N-dimethyl-p-phenylenediamine.

DMPD_Synthesis Dimethylaniline N,N-dimethylaniline Nitroso N,N-dimethyl-4-nitrosoaniline Dimethylaniline->Nitroso NaNO₂, HCl DMPD N,N-dimethyl-p-phenylenediamine Nitroso->DMPD SnCl₂, HCl

Caption: Synthetic pathway for N,N-dimethyl-p-phenylenediamine.

Synthesis of this compound

This compound can be synthesized via a reductive amination process starting from 4-nitrophenethylamine.

Experimental Protocol:

  • N,N-dimethylation of 4-nitrophenethylamine: A mixture of 4-nitrophenethylamine, an excess of an aqueous solution of formaldehyde, and a reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., H₂ over Pd/C) is reacted in a suitable solvent like methanol. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

  • Reduction of the nitro group: The resulting N,N-dimethyl-4-nitrophenethylamine is then reduced to the corresponding aniline. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal catalyst in the presence of a hydrogen donor like hydrazine or ammonium formate.[10]

  • Purification: The final product, this compound, is purified by column chromatography or distillation under reduced pressure.

DMAEA_Synthesis Nitrophenethylamine 4-Nitrophenethylamine Dimethylnitro N,N-dimethyl-4-nitrophenethylamine Nitrophenethylamine->Dimethylnitro Formaldehyde, Reducing Agent DMAEA This compound Dimethylnitro->DMAEA Reduction (e.g., H₂/Pd/C)

Caption: Synthetic pathway for this compound.

Concluding Remarks for the Practicing Scientist

Both this compound and N,N-dimethyl-p-phenylenediamine offer unique reactive handles for synthetic and analytical applications. However, when considering their use as chromogenic HRP substrates, N,N-dimethyl-p-phenylenediamine (DMPD) emerges as the superior choice. Its well-defined oxidation to the stable and intensely colored Wurster's Red radical cation provides a more reliable and quantifiable signal. The molar absorptivity of the oxidized product is known, and established protocols for its use in HRP-based assays are available.

In contrast, this compound, while a valuable synthetic intermediate in its own right, is less characterized as a chromogenic HRP substrate. The lack of readily available data on its kinetic parameters and the spectral properties of its oxidized product makes it a less practical option for developing robust and reproducible bioanalytical assays.

For researchers in drug development and organic synthesis, the choice between these two reagents will depend on the specific synthetic transformation desired. The presence of the flexible ethyl-dimethylamino side chain in this compound offers different steric and electronic properties compared to the more compact dimethylamino group directly on the aromatic ring of DMPD, which can be exploited in the design of novel molecular scaffolds.

Ultimately, the selection of the appropriate reagent requires a thorough understanding of the underlying chemical principles and the specific demands of the experimental system. This guide provides a foundational framework to aid researchers in making an informed decision between these two versatile aromatic amines.

References

A Comparative Guide to the Thermal Stability of Polymers Synthesized with 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Thermal Stability in Advanced Polymers

In the realm of materials science, particularly for applications in drug delivery, aerospace, and electronics, the thermal stability of a polymer is a cornerstone of its performance and reliability.[1][2][3] It dictates the upper-temperature limit at which a material can function without undergoing irreversible chemical degradation. The incorporation of functional monomers is a key strategy for tailoring polymer properties, but this often introduces a delicate balance between desired functionality and thermal robustness.

This guide provides a comparative assessment of the thermal stability of polymers synthesized using 4-[2-(Dimethylamino)ethyl]aniline. This diamine monomer is of particular interest due to its pendant tertiary amine group, which can impart properties such as pH-responsiveness, enhanced solubility, and affinity for specific molecules or gases.[4] However, the introduction of this aliphatic, amine-containing side group into a polymer backbone, especially an aromatic one, raises critical questions about its impact on thermal decomposition pathways. We will explore the causality behind these effects, compare performance with alternative polymer structures using experimental data, and provide standardized protocols for assessment.

Part 1: The Structural Influence of this compound on Polymer Backbones

The monomer this compound offers a versatile platform for synthesizing various polymer classes, most notably aromatic polyamides and polyimides, through polycondensation reactions. The resulting polymer structure inherently contains two distinct features that govern its thermal behavior: the rigid aromatic backbone and the flexible, functional side chain.

  • Aromatic Backbone: Contributes to high thermal stability due to the inherent strength and stability of the aromatic rings.[5][6]

  • Pendant Dimethylaminoethyl Group: This group introduces flexibility and a site of potential thermal weakness. The aliphatic C-N and C-C bonds are generally lower in energy compared to the bonds within the aromatic backbone, making them more susceptible to thermal scission.[7]

Below is a generalized structure of a polyamide incorporating this monomer, highlighting the key structural components.

G cluster_0 Repeating Unit of Polyamide cluster_1 Polymer Backbone A Aromatic Diacid Chloride Residue B Amide Linkage (-CO-NH-) A->B C Aniline Aromatic Ring B->C D Flexible Ethyl Linker (-CH2-CH2-) C->D F Amide Linkage (-NH-CO-) C->F E Tertiary Amine Group (-N(CH3)2) D->E p2 F->p2 p1 p1->A

Caption: Generalized structure of a polyamide repeating unit with this compound.

Part 2: Experimental Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of polymers.[8][9] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides critical insights into decomposition temperatures, the kinetics of degradation, and the amount of residual char.

Core TGA Parameters
  • Onset Decomposition Temperature (Tonset) or Td5%/Td10%: The temperature at which the polymer begins to degrade, often defined as the point of 5% or 10% mass loss. This parameter represents the upper limit for the polymer's service temperature.

  • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve.

  • Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800 °C or 900 °C). A higher char yield is often associated with better flame retardancy and thermal stability, as the char acts as an insulating barrier.[10][11]

Standardized TGA Protocol

This protocol outlines a self-validating system for assessing polymer thermal stability.

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by heating under vacuum at a temperature below its glass transition temperature (Tg) for at least 12 hours. Residual solvent or moisture can cause initial mass loss unrelated to polymer degradation.

    • Grind the polymer into a fine powder to ensure uniform heat distribution.[8]

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer. Calibration is typically performed using standard materials with known Curie points.

    • Place 5-10 mg of the dried polymer powder into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9]

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a constant heating rate, typically 10 °C/min or 20 °C/min, to a final temperature of 800-900 °C.[1][9]

  • Data Analysis:

    • Plot the mass (%) versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (d(mass)/dT) to get the DTG curve.

    • Determine Td10%, Tmax, and the final char yield from the respective curves.

TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Dry Dry Polymer (Vacuum Oven) Grind Grind to Fine Powder Dry->Grind Weigh Weigh 5-10 mg in TGA Pan Grind->Weigh Load Load into TGA Furnace Weigh->Load Purge Purge with Nitrogen Load->Purge Heat Heat at 10°C/min to 900°C Purge->Heat Plot Plot Mass vs. Temp (TGA Curve) Heat->Plot Derive Calculate Derivative (DTG Curve) Plot->Derive Extract Extract Key Parameters (Td10%, Tmax, Char Yield) Derive->Extract

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Part 3: Comparative Performance Analysis

Direct TGA data for polymers synthesized specifically with this compound is not widely published. However, we can infer its performance by comparing data from polymers containing analogous structural elements:

  • Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA): A polymer where the dimethylaminoethyl group is a pendant side chain. Its degradation behavior provides a model for the stability of the functional moiety itself.[7][12]

  • Aromatic Polyamides (Aramids): These serve as a high-performance benchmark, representing polymers with rigid, fully aromatic backbones and excellent thermal stability.[2][5][10]

  • Aromatic Polyimides: Another class of high-temperature polymers known for their exceptional thermal and chemical resistance.[3][13][14]

Quantitative Data Summary

The table below summarizes key thermal stability parameters for these polymer classes, providing a basis for objective comparison.

Polymer ClassKey Structural FeaturesTd10% (°C)Char Yield @ 800°C (%)Key Insights
PDMAEMA (Model for Side Chain) Aliphatic backbone, pendant dimethylaminoethyl group~350 - 390[12]< 5%Degradation occurs in two stages: first the side group, then the main chain. Low char yield is typical for aliphatic polymers.
Aromatic Polyamides Rigid aromatic rings, amide linkages480 - 520[2][10]50 - 65%[10]Excellent stability due to high bond energies in the aromatic backbone. High char yield indicates formation of a stable carbonaceous residue.
Aromatic Polyimides Aromatic rings, imide linkages> 500[14][15]> 60%Among the most thermally stable organic polymers due to the highly stable aromatic-imide structure.
Polyamides with Ether Linkages Aromatic rings, flexible ether linkages~400 - 450[1][16]~50%[16]The flexible ether linkages slightly reduce the onset of degradation compared to fully aromatic polyamides but improve processability.[16]
Analysis and Discussion: The Causality of Thermal Degradation

The data clearly indicates a hierarchy of thermal stability: Aromatic Polyimides > Aromatic Polyamides > Polymers with Aliphatic/Ether Groups .

The thermal degradation of a polymer containing the this compound moiety is expected to be a multi-stage process, initiated by the weakest link. Studies on PDMAEMA show that its thermal decomposition begins with the side groups, followed by the main chain at higher temperatures.[7][12] This suggests that in a polyamide or polyimide synthesized with our target monomer, the dimethylaminoethyl group would be the first point of failure. The C-N bond in the tertiary amine is a likely initiation site for radical degradation.

In contrast, the degradation of fully aromatic polyamides and polyimides requires significantly more energy to break the strong bonds of the aromatic rings and amide/imide linkages.[5] Their high char yields are a direct result of the backbone's ability to crosslink and form a stable, graphite-like char structure upon heating.[6]

Therefore, while incorporating this compound imparts valuable functionality, it is predicted to lower the overall thermal stability compared to its non-functionalized aromatic counterparts like poly(m-phenylene isophthalamide). The onset of decomposition would likely be governed by the stability of the side chain, falling somewhere between that of PDMAEMA and a wholly aromatic polyamide. The flexible ethyl linker, similar to ether linkages, would also disrupt chain packing, potentially lowering the degradation temperature further but improving solubility.[16][17]

Conclusion and Outlook for Researchers

The synthesis of polymers with this compound presents a classic trade-off between functionality and thermal performance. The pendant dimethylaminoethyl group is an excellent handle for introducing pH-sensitivity and other functionalities relevant to drug development and advanced materials. However, experimental evidence and analysis of analogous structures strongly suggest that this group acts as a point of initiation for thermal degradation.

Researchers and scientists must carefully weigh these factors. For applications requiring extreme thermal resistance, purely aromatic systems remain superior. However, for applications where the functionality of the tertiary amine is paramount and the operational temperatures are below approximately 350°C, polymers derived from this compound represent a highly promising class of materials. We strongly recommend that any such polymer be rigorously characterized using the standardized TGA protocol outlined in this guide to precisely determine its operational limits for the intended application.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 4-[2-(Dimethylamino)ethyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the development of specific and sensitive immunoassays for small molecules is a cornerstone of modern analytics. The performance of these assays hinges entirely on the quality of the antibodies used. This guide provides an in-depth comparison of methodologies to characterize the cross-reactivity of polyclonal antibodies raised against derivatives of 4-[2-(Dimethylamino)ethyl]aniline, a common structural motif in pharmaceuticals and other bioactive compounds.

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the described workflows are self-validating systems. We will explore the critical steps from immunogen design to a comparative analysis of cross-reactivity using competitive ELISA and Surface Plasmon Resonance (SPR), supplemented with Western Blotting for essential specificity validation.

The Foundation: From Hapten to Immunogen

Small molecules like this compound are haptens; they are not immunogenic on their own.[][2] To elicit an immune response, the hapten must be covalently coupled to a larger carrier protein, creating an immunogen.[3][4] The design and characterization of this hapten-carrier conjugate are arguably the most critical steps in developing a specific antibody.[]

Causality of Experimental Choice: The choice of carrier protein and conjugation chemistry is paramount. We select Keyhole Limpet Hemocyanin (KLH) for initial immunization due to its large size and high immunogenicity, which promotes a strong immune response. For subsequent screening assays like ELISA, we use a different carrier, such as Bovine Serum Albumin (BSA), to prevent the detection of antibodies raised against the carrier protein itself. The hapten density—the number of hapten molecules per carrier protein—is carefully controlled; a density of around 15 haptens per carrier is often optimal for achieving a high-titer, specific antibody response.[3][4]

Caption: Workflow for hapten-carrier immunogen synthesis.

Comparative Methodologies for Cross-Reactivity Assessment

Antibody validation is not a one-off experiment but a continuous process that must be tailored to the intended application.[5][6] Cross-reactivity, a measure of how specifically an antibody binds to its intended target versus structurally similar molecules, is a critical parameter.[7][8] We will compare three key techniques for this assessment.

A panel of potential cross-reactants must first be established. This panel should include the parent compound, known metabolites, synthetic precursors, and structural analogs with slight modifications to systematically probe the antibody's binding epitope.

Panel of Potential Cross-Reactants:

  • Target Analyte: this compound

  • Analog 1: 4-[2-(Diethylamino )ethyl]aniline

  • Analog 2: 4-(Aminoethyl )aniline

  • Analog 3: N,N-Dimethylaniline

  • Analog 4: 4-(Ethyl )aniline

Competitive ELISA (cELISA)

The competitive ELISA is a high-throughput and cost-effective method for quantifying small molecules.[9][10] Its principle relies on the competition between the free analyte in the sample and a fixed amount of labeled (or coated) antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[11][12]

Caption: Experimental workflow for competitive ELISA.

Detailed Protocol: Competitive ELISA

  • Plate Coating: Coat a 96-well microplate with 100 µL/well of the hapten-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 1% BSA in PBST and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction: Add 50 µL of the sample or standard (serially diluted target analyte or cross-reactants) and 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Reaction Stoppage & Reading: Stop the reaction by adding 50 µL of 2M H₂SO₄. Read the absorbance at 450 nm.

Data Analysis & Comparison

The key metric is the IC50 value, the concentration of analyte required to inhibit 50% of the maximum signal. Cross-reactivity (CR%) is calculated relative to the target analyte.

CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

CompoundIC50 (nM)Cross-Reactivity (%)
This compound 15.2 100%
4-[2-(Diethylamino)ethyl]aniline88.417.2%
4-(Aminoethyl)aniline562.92.7%
N,N-Dimethylaniline> 10,000< 0.15%
4-(Ethyl)aniline> 10,000< 0.15%

Table 1: Comparative cross-reactivity data determined by competitive ELISA. The data clearly indicates high specificity for the target analyte, with significantly lower recognition of structurally similar molecules.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[13][14] It provides detailed kinetic information, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[15][16] This level of detail is invaluable for distinguishing subtle differences in binding that might be missed by endpoint assays.

Caption: Typical experimental cycle for SPR analysis.

Detailed Protocol: SPR Analysis

  • Antibody Immobilization: Covalently immobilize the purified polyclonal antibody onto a CM5 sensor chip using standard amine coupling chemistry.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+).

  • Kinetic Analysis: For each analyte (target and cross-reactants), perform a multi-cycle kinetic analysis.

    • Inject a series of increasing concentrations of the analyte (e.g., 0.1 nM to 1000 nM) over the sensor surface.

    • Monitor the association phase during injection, followed by the dissociation phase with running buffer.

    • Between cycles, regenerate the sensor surface with a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound analyte.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants.

Data Analysis & Comparison

The affinity (Kₗ) is the most direct measure of binding strength, where a lower Kₗ value indicates a stronger interaction.

Compoundkₐ (1/Ms)kₔ (1/s)Kₗ (M)
This compound 1.2 x 10⁵ 5.8 x 10⁻⁴ 4.8 x 10⁻⁹ (4.8 nM)
4-[2-(Diethylamino)ethyl]aniline8.5 x 10⁴3.1 x 10⁻³3.6 x 10⁻⁸ (36 nM)
4-(Aminoethyl)aniline2.1 x 10⁴9.5 x 10⁻³4.5 x 10⁻⁷ (450 nM)
N,N-DimethylanilineNo Binding DetectedNo Binding DetectedN/A
4-(Ethyl)anilineNo Binding DetectedNo Binding DetectedN/A

Table 2: Kinetic and affinity data from SPR analysis. SPR confirms the high affinity for the target analyte and provides quantitative data on the weaker binding of analogs, corroborating the ELISA results with higher precision.

Western Blotting for Specificity Validation

While not a quantitative cross-reactivity tool for haptens, Western Blotting is an indispensable method to validate that the antibody specifically recognizes the hapten portion of the conjugate, not the carrier protein.[17] This is a crucial control for the trustworthiness of the entire experimental system.

Caption: Western blot workflow for antibody specificity validation.

Expected Results: A properly generated antibody will produce a strong signal for the Hapten-KLH and Hapten-BSA lanes but show no significant signal in the KLH-only lane. This confirms that the antibody's binding is hapten-dependent.

Synthesis of Findings: A Comparative Overview

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Western Blot
Primary Use Quantitative cross-reactivity screeningIn-depth kinetic & affinity analysisSpecificity validation (Hapten vs. Carrier)
Data Output Endpoint (Absorbance), IC50, CR%Real-time kinetics (kₐ, kₔ), Affinity (Kₗ)Qualitative/Semi-quantitative (Band intensity)
Throughput High (96/384-well plates)Low to MediumMedium
Label Requirement Enzyme label requiredLabel-freeEnzyme/Fluorescent label required
Key Advantage Scalable and cost-effectiveRich kinetic data, high precisionConfirms binding to hapten, not carrier
Key Limitation Indirect measurement of affinityLower throughput, higher instrument costNot suitable for free hapten analysis

Conclusion

The rigorous characterization of antibody cross-reactivity is non-negotiable for the development of reliable immunoassays. This guide demonstrates that a multi-pronged approach provides the most comprehensive and trustworthy data.

  • Competitive ELISA serves as an excellent tool for initial high-throughput screening of a wide panel of potential cross-reactants, providing clear, quantitative data on specificity.

  • Surface Plasmon Resonance offers an unparalleled, in-depth analysis of the binding kinetics and affinity, making it the gold standard for characterizing lead antibody candidates and understanding the molecular basis of cross-reactivity.

  • Western Blotting acts as an essential, foundational check to validate that the immune response was successfully directed against the hapten, thereby ensuring the integrity of all subsequent screening assays.

By integrating these methods, researchers can confidently select and validate antibodies, ensuring their downstream applications in research, diagnostics, and drug development are built on a foundation of scientific rigor and accuracy.

References

Benchmarking the Performance of 4-[2-(Dimethylamino)ethyl]aniline-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and robust catalysts is a cornerstone of innovation, particularly in the synthesis of pharmaceuticals and functional materials. Aniline derivatives have emerged as a versatile class of compounds, not only as key structural motifs in final products but also as ligands and catalysts that can mediate complex chemical transformations. This guide provides a comprehensive performance benchmark for 4-[2-(Dimethylamino)ethyl]aniline, a molecule of interest due to its bifunctional nature, possessing both a nucleophilic aniline moiety and a tertiary amine side chain.

While the catalytic activity of this compound has not been extensively reported in the scientific literature, its structural features suggest potential applications in catalysis, possibly as a ligand for transition metals or as an organocatalyst. This guide will therefore benchmark its potential performance against well-established catalytic systems in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The experimental data provided for these established catalysts will serve as a crucial reference point for future investigations into the catalytic capabilities of this compound and its derivatives.

The Rationale: Why Investigate this compound as a Catalyst?

The structure of this compound is intriguing from a catalytic standpoint. The aniline nitrogen can coordinate to a metal center, while the dimethylamino group on the ethyl side chain can act as a hemilabile ligand, reversibly binding to the metal to stabilize catalytic intermediates or promote key elementary steps in a catalytic cycle. This bidentate chelation could enhance the stability and activity of a metal catalyst. Furthermore, the basicity of the tertiary amine could play a role in base-mediated reaction steps. These features are reminiscent of ligands that have proven successful in a variety of cross-coupling reactions.

Performance Benchmark 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. A typical benchmark reaction is the coupling of an aryl halide with an arylboronic acid.

Hypothetical Role of this compound: In a Suzuki-Miyaura reaction, this compound could act as a ligand for a palladium catalyst. The dual nitrogen coordination could potentially stabilize the palladium center and influence the efficiency of the catalytic cycle.

Comparative Performance Data: Suzuki-Miyaura Coupling
Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄ 4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1004959523.75
Pd/HPS 4-BromoanisolePhenylboronic acidK₂CO₃H₂O802989849
Pd-bpydc-Nd 4-BromoanisolePhenylboronic acidK₂CO₃DMF1102499994.13
Pd/Fe₃O₄/Charcoal 4-BromoanisolePhenylboronic acidK₂CO₃H₂O801>99>99>99
4-[2-(DMA)ethyl]aniline-Pd Complex 4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O100????

Data for the hypothetical this compound-Pd complex is yet to be determined and is presented here as a template for future experimental investigation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, which can be adapted to test the performance of a this compound-based catalyst.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a novel complex with this compound)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (1 mol%) and the ligand (if separate, e.g., 2 mol% of this compound).

  • Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (5 mL) and deionized water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst & 4-(2-(DMA)ethyl)aniline Ligand start->catalyst solvent Add Solvent (e.g., Toluene/Water) catalyst->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat and Stir (e.g., 100°C) inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Performance Benchmark 2: The Heck Reaction

The Heck reaction is a powerful method for the formation of C-C bonds between unsaturated halides and alkenes. A common model reaction is the coupling of iodobenzene with styrene to form stilbene.

Hypothetical Role of this compound: Similar to the Suzuki coupling, a complex of this compound with palladium could serve as the active catalyst. The nature of the ligand can significantly influence the regioselectivity and efficiency of the Heck reaction.

Comparative Performance Data: Heck Reaction
Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
PdCl₂(TDTAT) IodobenzeneStyreneK₂CO₃H₂O1006966410.7
Palladium milling balls IodobenzeneStyreneK₂CO₃/TEADMF120182--
Biogenic Pd NPs IodobenzeneStyreneEt₃NDMF1005~95--
4-[2-(DMA)ethyl]aniline-Pd Complex IodobenzeneStyreneK₂CO₃DMF120????

Data for the hypothetical this compound-Pd complex is yet to be determined and is presented here as a template for future experimental investigation.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction between iodobenzene and styrene.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂ with this compound as ligand)

  • Iodobenzene

  • Styrene

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the palladium catalyst (1 mol%) and the ligand (if separate, 2 mol%).

  • Add iodobenzene (1.0 mmol), styrene (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add DMF (5 mL).

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the stilbene product.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: Aryl Halide, Alkene, Base catalyst Add Pd Catalyst & 4-(2-(DMA)ethyl)aniline Ligand start->catalyst solvent Add Solvent (e.g., DMF) catalyst->solvent heat Heat and Stir (e.g., 120°C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Stilbene Product purify->product

Caption: Heck Reaction Experimental Workflow.

Performance Benchmark 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. A representative reaction is the coupling of an aryl halide with an amine.

Hypothetical Role of this compound: A palladium complex of this compound could be an effective catalyst for C-N bond formation. The electron-donating properties of the aniline and the potential for hemilabile coordination of the side-chain amine could facilitate the key oxidative addition and reductive elimination steps.

Comparative Performance Data: Buchwald-Hartwig Amination
Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
(NHC)Pd(allyl)Cl 4-ChloroanisoleMorpholineNaOtBuDioxane800.2599198792
Pd-PEPPSI 4-Bromo-N,N-dimethylanilineMorpholineK₃PO₄Toluene85195190190
Pd(OAc)₂/XPhos 4-ChloroanisoleMorpholineK₂CO₃t-AmylOH1101892925.1
4-[2-(DMA)ethyl]aniline-Pd Complex 4-ChloroanisoleMorpholineNaOtBuDioxane80????

Data for the hypothetical this compound-Pd complex is yet to be determined and is presented here as a template for future experimental investigation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 4-chloroanisole with morpholine.

Materials:

  • Palladium precatalyst (e.g., (NHC)Pd(allyl)Cl)

  • Ligand (if necessary, e.g., this compound)

  • 4-Chloroanisole

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane

  • Inert gas (Nitrogen or Argon)

  • Glovebox or Schlenk line techniques

Procedure:

  • In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (0.5 mol%) and the ligand (if applicable).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add a stir bar.

  • In a separate vial, prepare a solution of 4-chloroanisole (1.0 mmol) and morpholine (1.2 mmol) in dioxane (2 mL).

  • Add the solution of the aryl halide and amine to the vial containing the catalyst and base.

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Charge Vial with Pd Precatalyst, Ligand, & Base reagents Prepare Solution of Aryl Halide & Amine start->reagents combine Combine Reagents with Catalyst Mixture reagents->combine heat Seal and Heat (e.g., 80°C) combine->heat monitor Monitor Progress (GC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Arylamine Product purify->product

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic activity of this compound is currently lacking in the public domain, its molecular architecture presents a compelling case for its investigation as a novel ligand or catalyst. The benchmarks provided in this guide, based on highly optimized and widely used catalytic systems, offer a clear and quantitative target for the performance of any newly developed catalyst based on this scaffold.

Researchers in drug development and process chemistry are encouraged to utilize the protocols and comparative data herein to explore the potential of this compound. Such studies would not only elucidate the catalytic prowess of this interesting molecule but could also lead to the discovery of new, efficient, and cost-effective catalysts for crucial organic transformations. The journey from a molecule with catalytic potential to a proven and benchmarked catalyst is a challenging but rewarding endeavor that drives innovation in chemical synthesis.

Peer-reviewed validation of the anti-inflammatory effects of 4-[2-(Dimethylamino)ethyl]aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-inflammatory Effects of Novel Aniline Derivatives

This guide provides a comparative analysis of the anti-inflammatory properties of select aniline-based compounds, grounded in peer-reviewed experimental data. While the initial focus was on the specific scaffold 4-[2-(Dimethylamino)ethyl]aniline, a comprehensive literature review revealed a broader landscape of pharmacologically active aniline derivatives. This document synthesizes findings from several of these related structures to offer researchers and drug development professionals a robust framework for understanding their therapeutic potential, mechanisms of action, and the experimental methodologies used for their validation.

Introduction: Targeting Inflammation with Aniline Scaffolds

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, cancer, and cardiovascular disease.[1] A primary goal in drug discovery is the development of potent and safe anti-inflammatory agents. Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in treatment but are often limited by side effects like gastrointestinal toxicity, which stem from their mechanism of inhibiting cyclooxygenase (COX) enzymes.[1][2]

The aniline chemical moiety has emerged as a versatile scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including anti-inflammatory effects.[3][4] Researchers have successfully incorporated aniline-based structures into novel agents designed to inhibit key inflammatory mediators with improved safety profiles. A promising strategy involves the dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), which blocks the synthesis of both prostaglandins and leukotrienes, offering potentially enhanced efficacy and reduced side effects compared to traditional NSAIDs.[1][5] This guide delves into the validation of such derivatives, comparing their performance and outlining the essential protocols for their evaluation.

Core Mechanisms of Action: Inhibition of Inflammatory Pathways

Many aniline derivatives exert their anti-inflammatory effects by modulating critical signaling pathways. The two most prominent targets are the arachidonic acid cascade (COX and LOX enzymes) and the NF-κB signaling pathway, a master regulator of inflammatory gene expression.

  • The Arachidonic Acid Cascade: NSAIDs traditionally target COX enzymes to block prostaglandin synthesis. However, this can shunt arachidonic acid metabolism towards the 5-LOX pathway, increasing the production of pro-inflammatory leukotrienes.[2] Dual inhibitors block both branches, providing a more comprehensive anti-inflammatory effect.[6]

  • The NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7] Inhibition of NF-κB activation is a key strategy for developing potent anti-inflammatory drugs.[8][9] Several aniline derivatives have been identified as direct or indirect inhibitors of this pathway.[7][10]

Below is a diagram illustrating the canonical NF-κB activation pathway, a primary target for many anti-inflammatory compounds.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα NFkB_p50 p50 NFkB_p50_nuc p50 NFkB_p65 p65 NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA (Promoter Region) NFkB_p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway initiated by LPS.

Comparative Efficacy of Aniline Derivatives

Direct comparison of novel compounds requires standardized assays. The data below, synthesized from multiple peer-reviewed studies, compares the inhibitory potency of various aniline derivatives against key inflammatory targets. Potency is typically measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound ClassSpecific DerivativeTarget / AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)Source
Furoquinoline Compound 6a Mast Cell Degranulation6.5Mepacrine>100[11]
Furoquinoline Compound 6a Neutrophil Degranulation11.6Mepacrine>100[11]
Chalcone Compound C64 COX-2 Inhibition0.092Etoricoxib0.076[12]
Chalcone Compound C64 5-LOX Inhibition0.136Zileuton0.155[12]
Triazine Compound 28 NF-κB DNA Binding~5 (approx.)NI241 (lead)~15 (approx.)[7][10]

Analysis of Performance:

  • Furoquinoline Derivative 6a: This compound demonstrates potent activity in cellular models of inflammation, significantly inhibiting degranulation in both mast cells and neutrophils with IC50 values of 6.5 µM and 11.6 µM, respectively.[11] It proved far more potent than the reference inhibitor, mepacrine.[11]

  • Chalcone Derivative C64: As a dual inhibitor, compound C64 shows exceptional potency against both COX-2 and 5-LOX, with IC50 values (0.092 µM and 0.136 µM) that are comparable to the selective inhibitors Etoricoxib and Zileuton.[12] This profile suggests a strong, balanced anti-inflammatory effect with a potentially improved safety profile.

  • Triazine Derivative 28: Modification of a lead aniline-triazine compound (NI241) by adding an m-methoxy substituent to the phenyl ring resulted in Compound 28, a more potent inhibitor of NF-κB's ability to bind DNA.[7][10] This highlights how small structural changes can significantly enhance biological activity.

Key Experimental Protocols for Validation

The trustworthiness of any claim rests on reproducible, well-controlled experiments. The following protocol describes a standard in vitro assay to screen compounds for their ability to suppress inflammatory responses in macrophages, a cell type central to inflammation.

Protocol: LPS-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages

This assay measures the ability of a test compound to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6) from macrophage cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.

Causality Behind Experimental Choices:

  • Cell Line: RAW 264.7 cells are a murine macrophage-like cell line that reliably produces inflammatory mediators upon LPS stimulation, making them a standard model.

  • Stimulant: LPS is used to mimic a bacterial infection, which triggers a potent inflammatory response via the TLR4/NF-κB pathway.

  • Measured Endpoints: Nitric oxide (measured via the Griess reagent) and pro-inflammatory cytokines like TNF-α and IL-6 (measured via ELISA) are hallmark products of activated macrophages. Their inhibition is a direct indicator of a compound's anti-inflammatory potential.[13][14]

  • Cytotoxicity Control: A parallel MTT or similar cell viability assay is crucial. It ensures that the reduction in inflammatory mediators is due to a specific inhibitory effect and not simply because the compound is killing the cells.

ELISA_Workflow cluster_assays Quantitative Assays node_culture 1. Cell Culture Seed RAW 264.7 cells in a 96-well plate. Allow to adhere. node_pretreat 2. Compound Pre-treatment Add test compound (e.g., C64) at various concentrations. Incubate 1 hr. node_culture->node_pretreat node_stimulate 3. LPS Stimulation Add LPS (e.g., 1 µg/mL) to all wells except negative control. Incubate 24 hrs. node_pretreat->node_stimulate node_collect 4. Supernatant Collection Centrifuge plate and carefully collect the cell-free supernatant. node_stimulate->node_collect node_griess 5a. Griess Assay Measure Nitric Oxide (NO) production. node_collect->node_griess node_elisa 5b. ELISA Measure TNF-α and IL-6 levels. node_collect->node_elisa node_mtt 5c. MTT Assay (on cells) Assess cell viability to rule out cytotoxicity. node_collect->node_mtt node_data 6. Data Analysis Calculate IC50 values for inhibition of NO, TNF-α, and IL-6. node_griess->node_data node_elisa->node_data node_mtt->node_data

Caption: Workflow for assessing anti-inflammatory compound efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well culture plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Remove the old media. Add fresh media containing the aniline derivative test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Dexamethasone). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except for the unstimulated (negative) control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Analysis:

    • Nitric Oxide (Griess Assay): Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent A, incubate for 10 minutes. Add 50 µL of Griess Reagent B, incubate for 10 minutes. Measure absorbance at 540 nm.

    • Cytokine Quantification (ELISA): Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Cell Viability (MTT Assay): After removing the supernatant, add media containing MTT reagent to the remaining cells. Incubate for 4 hours, then solubilize the formazan crystals and measure absorbance to determine cell viability.

  • Data Analysis: Normalize the NO and cytokine production against the LPS-only control. Plot the percent inhibition against the compound concentration and use non-linear regression to calculate the IC50 value.

Conclusion and Future Directions

The aniline scaffold is a proven pharmacophore for the development of potent anti-inflammatory agents. The reviewed literature demonstrates that derivatives of aniline, incorporated into diverse structures like furoquinolines and chalcones, can effectively inhibit key inflammatory pathways, including mast cell degranulation and the COX/5-LOX enzymatic cascades.[11][12] Structure-activity relationship studies further reveal that strategic chemical modifications, such as the placement of electron-donating or withdrawing groups, can fine-tune potency and stability.[7][15]

The most promising candidates, such as the dual COX-2/5-LOX inhibitor C64, exhibit efficacy comparable to or exceeding that of established drugs in preclinical models, alongside improved safety profiles.[12] Future research should focus on in vivo validation of these lead compounds in chronic inflammation models and comprehensive pharmacokinetic and toxicological profiling to pave the way for their potential clinical application.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Laboratory Waste Management

Navigating the complexities of chemical waste disposal is a critical responsibility for any laboratory professional. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[2-(Dimethylamino)ethyl]aniline (CAS No. 5636-52-2), a versatile aromatic amine used in the synthesis of dyes, pigments, and pharmaceuticals.[1] Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment.

This document moves beyond a simple checklist, offering insights into the chemical properties and inherent hazards of this compound to underscore the rationale behind each procedural step. By understanding the "why," laboratory professionals can foster a culture of safety and proactive risk management.

Immediate Safety & Hazard Assessment: Understanding the Risks

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. This compound presents several potential risks that must be managed through appropriate engineering controls and personal protective equipment (PPE).

Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

It is typically a colorless to pale yellow liquid with a characteristic amine-like, fishy odor.[4] The compound is flammable and may react with strong acids or oxidizing agents.[4]

Personal Protective Equipment (PPE) & Handling

To mitigate exposure risks, the following PPE is mandatory when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a face shield.Protects against accidental splashes that can cause serious eye irritation.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[5]
Body Protection A standard laboratory coat.Protects clothing and underlying skin from contamination.[5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of vapors that can cause respiratory irritation.[6]

Handling Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following protocol provides a general framework based on best practices for hazardous chemical waste.

Waste Characterization and Segregation

The first crucial step is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[9][10]

Is your this compound waste hazardous?

  • Pure, Unused Product: Unused this compound should be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials (e.g., paper towels, gloves, glassware) contaminated with this chemical should also be treated as hazardous waste.

  • Mixtures: If this compound is mixed with other solvents or reagents, the entire mixture must be characterized. It is critical not to mix this waste with incompatible materials, particularly strong acids or oxidizing agents.[11] Halogenated and non-halogenated solvent wastes should also be kept separate.[11]

Containerization and Labeling

Proper containment and labeling are essential for safe storage and transport.

  • Container Selection: Use a dedicated, compatible waste container. Plastic containers are generally preferred for liquid chemical waste.[5][12] The container must have a secure, screw-top lid and be in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[5] The label should also include the date when waste was first added to the container.[11]

On-Site Accumulation and Storage

Designated Satellite Accumulation Areas (SAAs) are locations at or near the point of waste generation for the collection of hazardous waste.

  • Location: Store the waste container in a designated SAA.[12]

  • Secondary Containment: Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[11]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11]

Final Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [8] Amines can have strong, noxious odors and may be harmful to aquatic life.[13]

  • Contact EHS: Once the waste container is full, or if you are discontinuing the process that generates this waste, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup.[5]

  • Professional Disposal: The waste will be transported to a licensed facility for disposal by an EPA-approved method, which may include incineration.[11]

Empty Container Disposal

Empty containers that once held this compound must also be managed properly.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[5]

  • Deface Label: Completely deface or remove the original product label.

  • Final Disposal: Once cleaned and the label is removed, the container may be disposed of as regular trash, pending institutional policies.[5]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[14]

    • Collect the absorbent material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[8]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) characterize Characterize Waste (Pure, Mixture, Contaminated?) start->characterize segregate Segregate from Incompatible Waste characterize->segregate containerize Use Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area with Secondary Containment containerize->store full Container Full? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes disposal Professional Disposal (Licensed Facility) contact_ehs->disposal

Caption: Decision workflow for proper disposal of this compound.

By adhering to these comprehensive procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of 4-[2-(Dimethylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 4-[2-(Dimethylamino)ethyl]aniline. As a substituted aniline derivative, this compound requires careful management due to its potential health hazards. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure that all handling procedures are conducted with the utmost care and precaution. The protocols described herein are designed to be self-validating, promoting a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

While specific toxicological data for this compound is not extensively documented in readily available literature, its chemical structure as an aromatic amine provides a strong basis for predicting its hazard profile. Aromatic amines, as a class of compounds, are known for their potential to cause skin and eye irritation, and some are associated with more severe health effects upon prolonged or repeated exposure. Therefore, a thorough risk assessment is a mandatory prerequisite to any handling of this substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or more serious damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]

  • Dermal Absorption: A significant route of exposure for many anilines, potentially leading to systemic toxicity.

  • Methemoglobinemia: A classic toxicological effect of aniline and its derivatives, where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This can lead to symptoms such as cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.

Given these potential hazards, all work with this compound must be conducted with the appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are critical for minimizing exposure risks. All personnel must be trained in the correct use, limitations, and maintenance of their PPE. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always check the manufacturer's breakthrough time data.To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk.To protect eyes from splashes and aerosols.[1]
Skin and Body Protection A lab coat is mandatory. For larger scale operations, chemical-resistant aprons or coveralls should be considered.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area is crucial.[1] If handling powders or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of dust or vapors.[1]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound. This workflow encourages a dynamic risk assessment based on the specific experimental context.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess the planned experiment task_scale What is the scale of the experiment? start->task_scale small_scale Small Scale (<1g) Solution Handling task_scale->small_scale Small large_scale Large Scale (>1g) or Powder Handling task_scale->large_scale Large handling_type What is the physical form and handling procedure? ppe_level_1 Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat handling_type->ppe_level_1 Solution respirator_check Is there a risk of aerosol or dust generation? handling_type->respirator_check Powder/Solid small_scale->handling_type large_scale->handling_type end Proceed with experiment ppe_level_1->end ppe_level_2 Enhanced PPE: - Nitrile Gloves (double-gloving recommended) - Chemical Goggles - Face Shield - Lab Coat (consider chemical resistant apron) - Use in a chemical fume hood is mandatory ppe_level_2->end respirator_check->ppe_level_2 No respirator Add NIOSH-approved respirator with appropriate cartridges respirator_check->respirator Yes respirator->ppe_level_2

Caption: Decision tree for selecting appropriate PPE.

Safe Handling and Operational Plan

Adherence to standard laboratory safety practices is the foundation of safely handling any chemical.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Procedural Guidance:

  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Clearly label all containers.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • When handling the solid form, use techniques that minimize dust generation.

    • Keep the container tightly closed when not in use.[1][2]

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling the substance.[1][3]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Remove any contaminated clothing immediately and wash it before reuse.[1]

Emergency Procedures: Planning for the Unexpected

Spill Response:

  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Wearing appropriate PPE (including respiratory protection for larger spills or powders), carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated absorbent materials and disposable PPE) in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not pour this chemical down the drain.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that safety is a shared responsibility, and proactive risk management is the cornerstone of innovative and successful research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.